3p-C-NOTA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6/c16-10(17)7-13-1-2-14(8-11(18)19)5-6-15(4-3-13)9-12(20)21/h1-9H2,(H,16,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHALWMSZGCVVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205034 | |
| Record name | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56491-86-2 | |
| Record name | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056491862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',2''-(1,4,7-Triazonane-1,4,7-triyl)triacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Unrivaled Versatility of NOTA: An In-Depth Guide to Its Coordination Chemistry and Stability Constants for Researchers and Drug Development Professionals
The macrocyclic chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) has emerged as a cornerstone in the development of radiopharmaceuticals and other metal-based diagnostic and therapeutic agents. Its remarkable ability to form highly stable and kinetically inert complexes with a variety of metal ions has positioned it as a nearly "universal chelating agent." This technical guide provides a comprehensive overview of the coordination chemistry of NOTA, with a focus on its stability constants, experimental protocols for characterization, and its critical role in the advancement of nuclear medicine and beyond.
The unique structural framework of NOTA, featuring a nine-membered triazacyclononane ring with three pendant acetate arms, provides a pre-organized cavity that is particularly well-suited for coordinating with a range of metal ions, especially those with smaller ionic radii. This inherent structural advantage translates into exceptional thermodynamic stability and, in many cases, kinetic inertness, which are paramount for in vivo applications where the metal complex must remain intact to ensure targeted delivery and minimize off-target toxicity.
Coordination Chemistry: A Tale of High Affinity and Selectivity
The coordination of a metal ion by NOTA involves the three nitrogen atoms of the macrocyclic ring and the three carboxylate oxygen atoms of the pendant arms, resulting in a hexadentate chelation. This N₃O₃ donor set provides a high degree of stability for the resulting metal complex. The coordination geometry of the metal-NOTA complex is typically octahedral, as has been confirmed by X-ray crystallography for the Ga(III)-NOTA complex[1]. This compact and efficient chelation is a key factor in the unusually high stability constants observed for NOTA complexes.
Stability Constants: A Quantitative Look at NOTA's Strength
The thermodynamic stability of a metal-chelator complex is quantified by its stability constant (log K), a measure of the strength of the interaction between the metal ion and the ligand. NOTA exhibits exceptionally high stability constants with a variety of trivalent and divalent metal ions, making it a versatile platform for a wide range of applications.
| Metal Ion | Log K | Experimental Conditions |
| Ga(III) | 30.98 | - |
| Cu(II) | 23.33 | - |
| Zn(II) | 22.32 | - |
| Ni(II) | 19.24 | - |
| Mg(II) | More stable than Ca(II) | - |
| Li(I) | Li(I) > Na(I) > K(I) | - |
Note: The experimental conditions for the determination of all stability constants were not consistently reported in the surveyed literature.
The high stability of the Ga(III)-NOTA complex (log K = 30.98) is particularly noteworthy and underpins its widespread use in the development of ⁶⁸Ga-based radiopharmaceuticals for Positron Emission Tomography (PET) imaging[1]. The stability of the Cu(II)-NOTA complex is also exceptionally high (log K = 23.33), making it an excellent choice for applications involving copper radioisotopes such as ⁶⁴Cu[2]. Furthermore, NOTA demonstrates good selectivity for smaller metal ions, forming more stable complexes with Mg(II) than with Ca(II) and exhibiting a clear preference for Li(I) over other alkali metals[2].
Kinetic Inertness: Resisting Dissociation in a Biological Milieu
Beyond thermodynamic stability, the kinetic inertness of a metal complex is crucial for in vivo applications. A kinetically inert complex is one that dissociates very slowly, preventing the release of the free metal ion, which can be toxic or lead to non-specific accumulation in the body.
The Cu(II)-NOTA complex, while thermodynamically very stable, exhibits medium kinetic inertness and is less resistant to acid-assisted decomplexation compared to Cu(II)-DOTA complexes[2]. However, an interesting phenomenon has been observed where the decomplexation of the Cu(II)-NOTA complex is decelerated in the presence of Zn(II) ions, which may enhance its in vivo stability[2]. The Ga(III)-NOTA complex is known for its high kinetic stability, remaining intact even in strong acidic conditions over extended periods[1].
Experimental Protocols: A Guide to Characterization
The determination of stability constants and the characterization of metal-NOTA complexes are fundamental to their development and application. The following sections outline the principles of key experimental techniques.
Synthesis of NOTA
The synthesis of the foundational 1,4,7-triazacyclononane (TACN) ring is a critical first step. A common method involves the macrocyclization of diethylenetriamine using ethylene glycol ditosylate. Subsequent alkylation of the amine groups with bromoacetic acid or a similar reagent yields the final NOTA product.
Determination of Stability Constants
Potentiometric Titration: This is a highly accurate method for determining protonation constants of the ligand and the stability constants of its metal complexes. The procedure involves the following steps:
-
Solution Preparation: Prepare solutions of the ligand (NOTA), a strong acid (e.g., HCl), a strong base (e.g., NaOH of known concentration), the metal salt of interest, and an inert background electrolyte to maintain constant ionic strength.
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: Perform a series of titrations. Typically, this includes:
-
Titration of the strong acid with the strong base.
-
Titration of a mixture of the strong acid and the ligand with the strong base.
-
Titration of a mixture of the strong acid, the ligand, and the metal salt with the strong base.
-
-
Data Analysis: Plot the pH (or electrode potential) versus the volume of base added. The data from these titration curves are then used in specialized software to calculate the protonation constants of NOTA and the stability constants of the metal-NOTA complex.
Spectrophotometric Methods: These methods are based on changes in the UV-Vis absorption spectrum of the ligand or metal ion upon complexation.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the metal-NOTA complex.
-
Mole-Ratio Method: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of NOTA. Measure the absorbance of each solution at the λmax. A plot of absorbance versus the molar ratio of ligand to metal will show a break at the stoichiometric ratio of the complex, and the data can be used to calculate the stability constant.
-
Job's Method (Continuous Variation): Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions are varied. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the stoichiometry of the complex. This data can also be used to determine the stability constant.
Radiolabeling and In Vitro Stability
For radiopharmaceutical applications, the efficiency of radiolabeling and the stability of the resulting radiolabeled complex are critical parameters.
⁶⁸Ga Radiolabeling:
-
Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using dilute HCl.
-
Buffering: Add a suitable buffer (e.g., sodium acetate) to the ⁶⁸GaCl₃ eluate to adjust the pH to the optimal range for labeling (typically pH 3.5-5.0 for NOTA).
-
Incubation: Add the NOTA-conjugated biomolecule to the buffered ⁶⁸Ga solution and incubate at room temperature or with gentle heating for a short period (e.g., 5-15 minutes).
-
Quality Control: Determine the radiochemical purity (RCP) using techniques like instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).
In Vitro Stability:
-
Incubation: Incubate the radiolabeled NOTA-conjugate in relevant biological media, such as human serum or a solution containing a strong competing chelator (e.g., DTPA), at 37°C for various time points.
-
Analysis: At each time point, analyze the sample by iTLC or HPLC to determine the percentage of intact radiolabeled complex.
Characterization of Metal-NOTA Complexes
A suite of analytical techniques is employed to fully characterize the structure and purity of metal-NOTA complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the NOTA ligand and its derivatives. Upon complexation with a diamagnetic metal ion, changes in the chemical shifts of the ligand's protons and carbons provide information about the coordination environment.
-
X-ray Crystallography: This technique provides definitive information about the solid-state structure of the metal-NOTA complex, including bond lengths, bond angles, and the coordination geometry of the metal ion[1].
-
Mass Spectrometry: Used to confirm the molecular weight of the NOTA ligand and its metal complexes.
The Future of NOTA in Drug Development
The exceptional coordination chemistry of NOTA continues to drive innovation in the field of drug development. The ability to create bifunctional chelators, such as p-SCN-Bn-NOTA, allows for the covalent attachment of NOTA to targeting vectors like peptides and antibodies. This modular approach enables the development of highly specific radiopharmaceuticals for PET imaging and targeted radionuclide therapy.
The ongoing research into NOTA and its derivatives is focused on further optimizing its properties, including tuning its kinetic inertness and developing novel bioconjugation strategies. As our understanding of the intricate interplay between the metal ion, the chelator, and the biological target deepens, NOTA is poised to play an even more significant role in the future of personalized medicine.
References
Synthesis and Purification of NOTA Bifunctional Chelators: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) core structure is a highly effective chelator for a variety of metal ions, particularly trivalent metals such as Gallium-68 (⁶⁸Ga), making it a valuable component in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The ability to attach this chelator to biologically active molecules, such as peptides and antibodies, has led to the development of targeted imaging agents. This guide provides a detailed overview of the synthesis and purification of two common bifunctional NOTA chelators: NOTA-NHS ester and p-SCN-Bn-NOTA. These chelators contain reactive functional groups that allow for covalent attachment to biomolecules.
Core Synthesis of the NOTA Macrocycle (1,4,7-triazacyclononane)
The synthesis of the foundational 1,4,7-triazacyclononane (TACN) macrocycle is a critical first step. Several methods have been reported, with the Richman-Atkins synthesis being a classic approach. This method, often referred to as a "crab-like" cyclization, involves the reaction of a di-amine with a di-tosylate.
A common synthetic route involves the reaction of diethylenetriamine with a sulfonating agent to protect the amine groups, followed by cyclization with a suitable two-carbon linker, such as ethylene glycol ditosylate. The protecting groups are subsequently removed to yield the TACN macrocycle.
Synthesis of NOTA-tris(tert-butyl ester)
To selectively functionalize one of the acetic acid arms of NOTA, it is common practice to first synthesize a protected form, NOTA-tris(tert-butyl ester). This intermediate is prepared by reacting the TACN macrocycle with tert-butyl bromoacetate.
Experimental Protocol: Synthesis of NOTA-tris(tert-butyl ester)
-
Reaction Setup: Dissolve 1,4,7-triazacyclononane (TACN) in an appropriate solvent such as acetonitrile.
-
Addition of Reagent: Cool the solution to 0°C and add tert-butyl bromoacetate dropwise over a period of several hours.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Workup: Filter the reaction mixture and evaporate the solvent from the filtrate. The residue is then subjected to an aqueous workup involving pH adjustments and extractions to isolate the product.
Synthesis of NOTA-NHS Ester
The NOTA-NHS ester is a popular bifunctional chelator due to its reactivity towards primary amines on biomolecules, forming stable amide bonds. It is synthesized from a NOTA precursor, typically with two of the carboxylic acids protected as tert-butyl esters, by activating the remaining carboxylic acid with N-hydroxysuccinimide (NHS).
Experimental Protocol: Synthesis of NOTA-NHS Ester
-
Activation: A NOTA derivative with one free carboxylic acid is dissolved in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM).
-
Coupling Agents: N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are added to the solution.
-
Reaction: The reaction is typically stirred at room temperature for several hours to overnight.
-
Purification: The crude product is purified to remove the urea byproduct (if DCC is used) and any unreacted starting materials. Purification is often achieved by column chromatography or preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of p-SCN-Bn-NOTA
The p-SCN-Bn-NOTA (2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator provides an alternative conjugation chemistry, reacting with primary amines to form a stable thiourea linkage. The synthesis involves introducing a p-nitrobenzyl group onto the macrocycle, followed by reduction of the nitro group to an amine, and subsequent conversion to the isothiocyanate.
General Synthetic Approach for p-SCN-Bn-NOTA
A detailed, step-by-step protocol for the synthesis of p-SCN-Bn-NOTA from readily available starting materials is not extensively detailed in easily accessible literature, as it is often produced commercially. However, the general strategy involves:
-
Alkylation: Reaction of a di-protected TACN derivative with p-nitrobenzyl bromide.
-
Deprotection: Removal of the protecting groups from the two nitrogen atoms.
-
Carboxymethylation: Introduction of the three acetic acid arms using a haloacetate.
-
Reduction: The nitro group is reduced to an amine, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation.
-
Isothiocyanate Formation: The resulting aniline derivative is converted to the isothiocyanate using thiophosgene or a related reagent.
Purification of NOTA Bifunctional Chelators
Purification of the final bifunctional chelator is crucial to ensure high purity for subsequent conjugation reactions and to remove any potentially interfering side products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the final purification of NOTA-NHS ester and p-SCN-Bn-NOTA.
General RP-HPLC Purification Protocol
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Gradient: A typical gradient would start with a low percentage of acetonitrile, which is gradually increased to elute the more hydrophobic product.
-
Detection: UV detection is used to monitor the elution of the product.
-
Post-Purification: The collected fractions containing the pure product are often lyophilized to obtain the final product as a solid.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| 1,4,7-triazacyclononane (TACN) | C₆H₁₅N₃ | 129.21 | Secondary Amines |
| NOTA-tris(tert-butyl ester) | C₂₄H₄₅N₃O₆ | 487.63 | tert-butyl esters |
| NOTA-NHS ester | C₁₆H₂₄N₄O₈ | 400.38 | NHS ester, Carboxylic acids |
| p-SCN-Bn-NOTA | C₂₀H₂₆N₄O₆S | 466.51 | Isothiocyanate, Carboxylic acids |
Table 2: Characterization Data (Representative)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| 1,4,7-triazacyclononane (TACN) | Data not readily available in searched literature | Data not readily available in searched literature | [M+H]⁺ = 130.13 |
| NOTA-tris(tert-butyl ester) | Data not readily available in searched literature | Data not readily available in searched literature | [M+H]⁺ = 488.34 |
| NOTA-NHS ester | Data not readily available in searched literature | Data not readily available in searched literature | [M+H]⁺ = 401.16 |
| p-SCN-Bn-NOTA | Data not readily available in searched literature | Data not readily available in searched literature | [M+H]⁺ = 467.16 |
Note: Specific NMR chemical shift data is highly dependent on the solvent and instrument used and was not consistently available in the searched literature. Researchers should perform their own characterization to confirm the identity and purity of their synthesized compounds.
Visualizations
Caption: Synthetic workflow for NOTA-NHS ester and subsequent bioconjugation.
Caption: Conjugation and radiolabeling workflow using p-SCN-Bn-NOTA.
Conclusion
The synthesis and purification of NOTA bifunctional chelators are multi-step processes that require careful control of reaction conditions and rigorous purification to yield high-quality products for bioconjugation. This guide provides a foundational understanding of the key synthetic routes and purification strategies for NOTA-NHS ester and p-SCN-Bn-NOTA. For successful implementation, it is imperative that researchers consult the primary literature for more detailed experimental procedures and perform thorough analytical characterization to confirm the identity and purity of all synthesized compounds. The development of robust and reproducible methods for the synthesis of these chelators is essential for advancing the field of targeted molecular imaging and radiotherapeutics.
An In-depth Technical Guide to the Chemical Structure and Functional Groups of NOTA Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, functional groups, and applications of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of radiopharmaceuticals and other targeted molecular agents.
The NOTA Core: A Versatile Chelating Scaffold
The foundational structure of all NOTA derivatives is the 1,4,7-triazacyclononane macrocycle, featuring three nitrogen atoms and three carboxylic acid arms. This arrangement provides a high-affinity binding pocket for various metal ions, particularly trivalent metals like Gallium(III) and divalent metals like Copper(II). The stability of these metal complexes is a critical attribute for their use in in vivo applications, preventing the release of the radiometal and subsequent off-target accumulation.
The core structure of NOTA is depicted below:
An In-depth Technical Guide to NOTA as a Chelating Agent for Radiometals
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of nuclear medicine, the development of stable and effective radiopharmaceuticals is paramount for both diagnostic imaging and targeted radiotherapy.[1][2][3][4] A critical component of a successful radiopharmaceutical is the chelating agent, a molecule capable of securely binding a radiometal, preventing its release in vivo and ensuring it reaches its intended biological target.[1][2] Among the various chelators developed, 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) has emerged as a highly versatile and efficient platform for a wide range of radiometals.[1][2][5] This technical guide provides a comprehensive overview of NOTA, its chemical properties, advantages, and applications in the development of novel radiopharmaceuticals.
NOTA is a macrocyclic bifunctional chelator characterized by a nine-membered triaza ring with three pendant acetate arms.[5][6] This structure provides a pre-organized cavity that is particularly well-suited for coordinating with a variety of radiometals, forming highly stable complexes.[1][2] Its ability to be readily conjugated to targeting biomolecules, such as peptides and antibodies, without compromising the biological activity of the vector, has made it a popular choice in the design of targeted radiopharmaceuticals.[7]
Chemical Properties and Advantages of NOTA
The unique structural characteristics of NOTA afford it several advantages over other commonly used chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid).
Key Advantages:
-
Favorable Coordination Chemistry: NOTA's smaller cavity size compared to DOTA makes it an ideal chelator for smaller radiometals, most notably Gallium-68 (Ga-68).[8] The thermodynamic stability constant of the Ga-68-NOTA complex is significantly higher than that of the Ga-68-DOTA complex, leading to greater in vivo stability.[8][9]
-
Mild Radiolabeling Conditions: A significant advantage of NOTA is the ability to perform radiolabeling under mild conditions, often at room temperature and physiological pH.[6][9][10] This is particularly beneficial when working with sensitive biomolecules that may be degraded by the harsh heating conditions often required for DOTA radiolabeling.
-
Rapid Radiolabeling Kinetics: The complexation of radiometals with NOTA is typically very fast, with high radiochemical yields achieved in a short amount of time.[8][11] This is advantageous for short-lived radionuclides like Ga-68 (half-life of ~68 minutes).
-
Versatility: NOTA has demonstrated the ability to form stable complexes with a diverse range of radiometals, making it a versatile tool for both diagnostic and therapeutic applications.[1][2][5] This includes positron emitters for PET imaging (e.g., Ga-68, Cu-64), gamma emitters for SPECT imaging, and beta or alpha emitters for targeted radiotherapy (e.g., Lu-177).[5][9][12]
Core Chemical Structure and Chelation Process
The fundamental structure of NOTA consists of a nine-membered ring containing three nitrogen atoms, with a carboxylic acid group attached to each nitrogen. This arrangement allows for the coordination of a metal ion through the three nitrogen atoms and the three carboxylate oxygen atoms, forming a stable hexadentate complex.
Caption: Chemical structure of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA).
The chelation process involves the displacement of water molecules from the hydration sphere of the radiometal ion and the formation of coordinate bonds with the nitrogen and oxygen donor atoms of the NOTA molecule.
Caption: Schematic of NOTA chelating a radiometal to form a stable complex.
Quantitative Data on NOTA-Radiometal Complexes
The following table summarizes key quantitative data for NOTA complexes with commonly used radiometals, compiled from various research publications.
| Radiometal | Targeting Molecule | Radiolabeling Conditions | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Molar Activity | Reference(s) |
| Ga-68 | Oligonucleotide | Room Temperature | Quantitative | High | 51.1 MBq/nmol | [6][10] |
| Ga-68 | NOTA-ADG | Room Temperature, 5 min | ~100% | >99% | - | [8] |
| Ga-68 | NOTA-UBI fragments | 80°C, 10-15 min | 51-85% | - | 13.8 ± 1.9 GBq/µmol | [13][14][15] |
| Ga-68 | Folate | - | >95% | >98% | - | [16] |
| Cu-64 | NOTA-TP-c(RGDfK) | Room Temperature, 20 min | >99% | >95% | 98–120 MBq/nmol | [12] |
| Cu-64 | NOTA-HFn | 15 min | >98.5% | - | 72.96 ± 21.33 GBq/μmol | [11] |
| Cu-64 | NOTA-Pep-1L | - | High | High | High | [17] |
Experimental Protocols
Detailed methodologies are crucial for the successful development of NOTA-based radiopharmaceuticals. The following sections provide generalized protocols for the conjugation of NOTA to a targeting molecule and subsequent radiolabeling.
Protocol 1: Conjugation of a NOTA-NHS Ester to a Peptide
This protocol describes a common method for conjugating a NOTA derivative, activated with an N-hydroxysuccinimide (NHS) ester, to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).
Materials:
-
NOTA-NHS ester
-
Peptide of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Purification system (e.g., HPLC)
Methodology:
-
Dissolution: Dissolve the peptide in anhydrous DMF or DMSO.
-
Base Addition: Add DIPEA to the peptide solution to deprotonate the primary amines and facilitate the reaction.
-
NOTA-NHS Ester Addition: Add a molar excess of the NOTA-NHS ester (typically 2-5 equivalents) to the peptide solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight, with gentle stirring.
-
Quenching: Quench the reaction by adding a small amount of water.
-
Purification: Purify the NOTA-conjugated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
Protocol 2: Radiolabeling of a NOTA-Conjugated Peptide with Gallium-68
This protocol outlines the steps for radiolabeling a NOTA-conjugated peptide with Ga-68 eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
NOTA-conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium acetate buffer (pH 4.0-5.5)
-
Sterile, metal-free reaction vial
-
Quality control system (e.g., radio-TLC or radio-HPLC)
Methodology:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Buffering: Add the ⁶⁸GaCl₃ eluate to a reaction vial containing sodium acetate buffer to adjust the pH to the optimal range for labeling (typically pH 4.0-5.5).
-
Precursor Addition: Add the NOTA-conjugated peptide (typically 5-20 nmol) to the buffered ⁶⁸Ga solution.
-
Incubation: Incubate the reaction mixture at room temperature for 5-10 minutes. Gentle heating (e.g., 80-95°C) for a short period may be required for some conjugates to achieve optimal yields.[13][14]
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.
-
Purification (if necessary): If the radiochemical purity is below the required threshold (typically >95%), purify the radiolabeled peptide using a C18 Sep-Pak cartridge.
Experimental Workflow for NOTA-Based Radiopharmaceutical Development
The development of a NOTA-based radiopharmaceutical follows a logical progression from initial synthesis to preclinical evaluation.
Caption: A generalized experimental workflow for the development of a NOTA-based radiopharmaceutical.
Applications of NOTA in Nuclear Medicine
The versatility of NOTA has led to its application in the development of a wide array of radiopharmaceuticals for various clinical indications.
-
Oncology: NOTA has been extensively used to develop PET imaging agents targeting various cancer biomarkers. For example, ⁶⁸Ga-NOTA-RGD conjugates are used for imaging integrin αvβ3 expression in tumors, which is crucial for angiogenesis.[18] Similarly, NOTA has been conjugated to peptides targeting receptors overexpressed in specific cancers, such as the gastrin-releasing peptide receptor (GRPR) in prostate cancer and the somatostatin receptor subtype 2 (SSTR2) in neuroendocrine tumors.[5]
-
Cardiology: ⁶⁸Ga-NOTA-RGD has also been investigated for imaging myocardial infarction by targeting integrins expressed during the healing process.[18]
-
Infection Imaging: NOTA-conjugated peptides that specifically bind to bacteria are being explored for the development of PET tracers to diagnose and monitor bacterial infections.[14][15]
-
Theranostics: The ability of NOTA to chelate both diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu) and therapeutic (e.g., ¹⁷⁷Lu) radionuclides makes it an excellent platform for developing theranostic agents.[5][12] This "see what you treat" approach allows for patient stratification, treatment planning, and monitoring of therapeutic response using the same targeting molecule.
Conclusion
NOTA has established itself as a cornerstone in the field of radiopharmaceutical chemistry. Its superior chelation properties for a variety of radiometals, coupled with the ability to perform radiolabeling under mild and rapid conditions, make it an invaluable tool for researchers and drug developers. The continued exploration of novel NOTA derivatives and their conjugation to a growing library of targeting molecules promises to deliver the next generation of highly specific and effective diagnostic and therapeutic radiopharmaceuticals, ultimately improving patient outcomes in a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gallium-68-labelled NOTA-oligonucleotides: an optimized method for their preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Radiolabeling of functional oligonucleotides for molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Peptide synthesis, characterization and ⁶⁸Ga-radiolabeling of NOTA-conjugated ubiquicidin fragments for prospective infection imaging with PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and pre-clinical evaluation of new 68Ga-NOTA-folate conjugates for PET imaging of folate receptor-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. medchemexpress.com [medchemexpress.com]
Core Principles of NOTA Chelation for Ga-68 and Cu-64: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) chelation for two of the most significant radionuclides in positron emission tomography (PET), Gallium-68 (Ga-68) and Copper-64 (Cu-64). The robust coordination chemistry of NOTA makes it a premier chelator for the development of next-generation radiopharmaceuticals.
Introduction to NOTA Chelation
NOTA is a macrocyclic bifunctional chelator renowned for its ability to form highly stable complexes with a variety of metal ions. Its pre-organized structure, consisting of a nine-membered triaza ring with three pendant acetate arms, provides a high-affinity binding pocket for trivalent and divalent metals. This inherent stability is crucial for in vivo applications, preventing the release of the radionuclide and subsequent off-target radiation exposure. For PET imaging, the choice of chelator is as critical as the targeting vector, directly influencing the radiopharmaceutical's in vivo stability, pharmacokinetics, and ultimately, its diagnostic efficacy.
The Ga(III) cation, a hard metal ion, and the borderline Cu(II) cation are both well-suited for chelation by the hard nitrogen and oxygen donor atoms of NOTA. The resulting complexes exhibit remarkable thermodynamic stability and kinetic inertness, which are paramount for the development of reliable and safe PET imaging agents.
Comparative Data on Ga-68 and Cu-64 NOTA Chelation
The quantitative parameters of chelation are critical for selecting the appropriate radionuclide-chelator pair for a specific application. The following tables summarize key data for Ga-68 and Cu-64 chelation with NOTA.
| Parameter | Ga-68-NOTA | Cu-64-NOTA | Reference |
| Thermodynamic Stability (log K) | ~30.98 | ~21.6 - 23.33 | [1][2][3] |
| Typical Labeling pH | 3.5 - 5.5 | 5.5 - 7.2 | [3] |
| Typical Labeling Temperature | Room Temperature to 95°C | Room Temperature to 95°C | [1] |
| Typical Labeling Time | 5 - 15 minutes | 10 - 30 minutes | [1] |
| Typical Radiochemical Yield | >95% | >95% | [4] |
Table 1: Comparative data for Ga-68 and Cu-64 chelation with NOTA.
| Parameter | Ga-68-NOTA-conjugate | Cu-64-NOTA-conjugate | Reference |
| In Vitro Stability (Human Serum, >1h) | >95% | >85% | [5][6] |
| In Vivo Stability | High | High | [1] |
| Molar Activity (GBq/µmol) | 9.25 - 46.25 | Varies with production | [7] |
Table 2: Stability and activity of Ga-68 and Cu-64 labeled NOTA-conjugates.
Chelation Mechanism and Coordination Chemistry
The chelation of Ga(III) and Cu(II) by NOTA involves the coordination of the metal ion by the three nitrogen atoms of the macrocyclic ring and the three carboxylate oxygen atoms of the pendant arms. This results in a hexadentate coordination, forming a highly stable, cage-like structure around the metal ion.
For Gallium-68, the trivalent Ga(III) ion fits snugly within the NOTA cavity, forming a neutral complex with an octahedral geometry.[1] This structure is exceptionally stable both thermodynamically and kinetically, resisting demetalation under physiological conditions.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Cu-64 and Ga-68 Radiolabeled Glucagon-Like Peptide-1 Receptor Agonists as PET Tracers for Pancreatic β cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison Study of [18F]FAl-NOTA-PRGD2, [18F]FPPRGD2 and [68Ga]Ga-NOTA-PRGD2 for PET Imaging of U87MG Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Chelating Powerhouse: A Technical Guide to 1,4,7-Triazacyclononane-N,N',N''-triacetic Acid (NOTA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,7-Triazacyclononane-N,N',N''-triacetic acid, commonly known as NOTA, is a macrocyclic chelating agent that has garnered significant attention in the fields of medicinal chemistry, nuclear medicine, and materials science. Its rigid triazacyclononane backbone pre-organizes the three carboxylate arms for efficient and stable coordination with a variety of metal ions. This technical guide provides an in-depth overview of the physical and chemical characteristics of NOTA, detailed experimental protocols for its synthesis and characterization, and an exploration of the signaling pathways influenced by its bioconjugates.
Physical and Chemical Characteristics
NOTA is a white to off-white solid that exhibits distinct physical and chemical properties crucial for its function as a chelator. While an experimental melting point for the free acid is not widely reported in the literature, its precursor, 1,4,7-triazacyclononane, has a melting point of 42-45 °C. The key physicochemical properties of NOTA are summarized in the tables below.
General and Computed Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₁N₃O₆ | [1] |
| Molecular Weight | 303.31 g/mol | [1] |
| IUPAC Name | 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid | [1] |
| CAS Number | 56491-86-2 | [1] |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 9 | PubChem |
| Topological Polar Surface Area | 122 Ų | [1] |
| Complexity | 320 | [1] |
Solubility
| Solvent | Solubility | Notes |
| Water | 50 mg/mL | May require ultrasonication and warming to 60°C for complete dissolution. |
| Dimethyl Sulfoxide (DMSO) | 61 mg/mL |
Acidity Constants
The pKa values of NOTA are critical for understanding its protonation state and chelation efficiency at different pH levels.
| pKa Value | |
| pKa₁ | 1.96 |
| pKa₂ | 3.22 |
| pKa₃ | 5.74 |
Experimental Protocols
Synthesis of 1,4,7-Triazacyclononane-N,N',N''-triacetic acid (NOTA)
The synthesis of NOTA is typically achieved through the alkylation of the parent macrocycle, 1,4,7-triazacyclononane (TACN), with a protected haloacetic acid, followed by deprotection. Below is a representative protocol.
Materials:
-
1,4,7-Triazacyclononane (TACN) or its hydrochloride salt
-
tert-Butyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Deionized water
Procedure:
-
Alkylation:
-
Dissolve 1,4,7-triazacyclononane in acetonitrile.
-
Add a suitable base, such as potassium carbonate or triethylamine, to the solution.
-
Slowly add three equivalents of tert-butyl bromoacetate dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove any inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude protected NOTA derivative.
-
Purify the product using column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified tert-butyl protected NOTA in a mixture of trifluoroacetic acid and dichloromethane.
-
Stir the solution at room temperature for several hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvents under reduced pressure.
-
Add diethyl ether to the residue to precipitate the final product, 1,4,7-triazacyclononane-N,N',N''-triacetic acid.
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum to yield the pure product.
-
Determination of Stability Constants and pKa Values by Potentiometric Titration
Potentiometric titration is a standard method for determining the stability constants of metal-NOTA complexes and the pKa values of NOTA.
Materials:
-
1,4,7-Triazacyclononane-N,N',N''-triacetic acid (NOTA)
-
Standardized solution of a strong base (e.g., NaOH)
-
Standardized solution of a strong acid (e.g., HCl)
-
Metal salt of interest (e.g., GaCl₃, CuCl₂)
-
High-purity water (degassed to remove CO₂)
-
Inert salt for maintaining constant ionic strength (e.g., KCl)
-
Calibrated pH meter and electrode
-
Autotitrator or burette
-
Thermostated reaction vessel
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature.
-
Sample Preparation: Prepare a solution of NOTA of known concentration in a thermostated vessel. Add a known concentration of the inert salt to maintain constant ionic strength.
-
Titration for pKa Determination:
-
Titrate the NOTA solution with a standardized solution of a strong base (e.g., NaOH).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve or by using appropriate software for data analysis.
-
-
Titration for Stability Constant Determination:
-
Prepare a solution containing a known concentration of NOTA and the metal ion of interest.
-
Titrate this solution with a standardized solution of a strong base.
-
Record the pH at each addition of the titrant.
-
The stability constant (log K) is calculated from the titration data by considering the protonation equilibria of the ligand and the complexation equilibria with the metal ion, often using specialized software.
-
Signaling Pathways of NOTA-Bioconjugates
NOTA itself is not known to directly interact with signaling pathways. However, its high stability and efficient chelation of radiometals make it an ideal bifunctional chelator for conjugation to biomolecules, which can then be used to target and visualize specific cellular receptors and their associated signaling pathways.
NOTA-RGD Conjugates and Integrin αvβ3 Signaling
NOTA conjugated to peptides containing the Arg-Gly-Asp (RGD) sequence is widely used for imaging tumors that overexpress integrin αvβ3. Integrins are transmembrane receptors that mediate cell-matrix adhesion and play a crucial role in cell signaling, proliferation, survival, and angiogenesis.
Upon binding of a NOTA-RGD conjugate to integrin αvβ3, several downstream signaling pathways can be activated, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway. These pathways are critical for cell survival and proliferation.
NOTA-Bombesin Conjugates and GRPR Signaling
NOTA can also be conjugated to bombesin (BBN) or its antagonists to target the gastrin-releasing peptide receptor (GRPR), which is overexpressed in several cancers, including prostate and breast cancer. GRPR is a G-protein coupled receptor (GPCR).
Binding of a NOTA-bombesin conjugate to GRPR activates the associated G-protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These second messengers initiate a cascade of downstream signaling events that regulate cell growth, proliferation, and other cellular functions.
References
An In-depth Technical Guide to the Solubility and Stability of NOTA in Different Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), a critical chelating agent in various scientific applications, including radiopharmaceuticals and drug development. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine the solubility and stability of NOTA in their buffer systems of interest.
Introduction to NOTA
1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) is a macrocyclic chelator known for its high affinity and specificity for various metal ions, particularly trivalent metals like Gallium(III). Its robust coordination chemistry makes it an invaluable component in the development of targeted radiopharmaceuticals for PET imaging and other therapeutic applications. Understanding the solubility and stability of the uncomplexed ("free") NOTA chelator in different aqueous buffer systems is paramount for formulation development, ensuring product efficacy, and maintaining shelf-life.
Physicochemical Properties of NOTA
NOTA is a white, crystalline solid. As an amino carboxylic acid, its solubility is significantly influenced by the pH of the solution. The molecule possesses multiple acidic (carboxylic acid) and basic (secondary amine) functional groups, leading to zwitterionic properties. The protonation state of these groups, and thus the overall charge of the molecule, changes with pH, which in turn dictates its interaction with the solvent and buffer components.
The solubility of amino acids, and by extension amino carboxylic acid chelators like NOTA, is generally lowest at their isoelectric point (pI) and increases in more acidic or basic conditions. This is due to the formation of charged species (cationic at low pH, anionic at high pH) which are more readily solvated by polar solvents like water.
Solubility of NOTA in Different Buffer Systems
While NOTA is generally considered to have good aqueous solubility, precise quantitative data in various buffer systems is not extensively published. The following table provides a template for researchers to populate with their own experimental data, generated using the protocol outlined in Section 5.1.
Table 1: Quantitative Solubility of NOTA in Various Buffer Systems
| Buffer System | pH | Temperature (°C) | Molar Solubility (mol/L) | Solubility (g/L) |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | [Experimental Data] | [Experimental Data] |
| Sodium Acetate Buffer | 5.0 | 25 | [Experimental Data] | [Experimental Data] |
| Ammonium Acetate Buffer | 6.5 | 25 | [Experimental Data] | [Experimental Data] |
| MES Buffer | 6.0 | 25 | [Experimental Data] | [Experimental Data] |
| HEPES Buffer | 7.2 | 25 | [Experimental Data] | [Experimental Data] |
| Tris-HCl Buffer | 8.0 | 25 | [Experimental Data] | [Experimental Data] |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | [Experimental Data] | [Experimental Data] |
| Sodium Acetate Buffer | 5.0 | 37 | [Experimental Data] | [Experimental Data] |
Stability of NOTA in Different Buffer Systems
The stability of the free NOTA chelator is crucial for ensuring its integrity prior to complexation with a metal ion. Degradation can occur through various mechanisms, including hydrolysis, oxidation, and microbial contamination. The following table is a template for presenting stability data, which can be generated using the protocol in Section 5.2.
Table 2: Stability of NOTA in Aqueous Buffer Solutions
| Buffer System | pH | Temperature (°C) | Initial Concentration (mg/mL) | Concentration after 7 days (%) | Concentration after 30 days (%) | Major Degradants Identified |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Sodium Acetate Buffer | 5.0 | 25 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Ammonium Acetate Buffer | 6.5 | 4 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Phosphate Buffered Saline (PBS) | 7.4 | 4 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of NOTA in various buffer systems.
This protocol is based on the shake-flask method, a common technique for determining the solubility of a compound.
-
Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., phosphate buffered saline pH 7.4, sodium acetate pH 5.0, etc.). Ensure all buffers are filtered through a 0.22 µm filter.
-
Sample Preparation: Add an excess amount of solid NOTA to a known volume of each buffer solution in a sealed, clear container (e.g., a glass vial). The excess solid should be clearly visible.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the samples to stand undisturbed for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant.
-
Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved microparticles.
-
Quantification: Quantify the concentration of NOTA in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
Calculation: Calculate the molar solubility (mol/L) and solubility in g/L from the quantified concentration.
This protocol outlines a method for evaluating the chemical stability of NOTA in various buffer solutions over time.
-
Preparation of Stock Solution: Prepare a stock solution of NOTA in a suitable solvent (e.g., high-purity water) at a known concentration.
-
Preparation of Stability Samples: Dilute the stock solution with the desired buffer systems to a final concentration that is below the determined solubility limit. Aliquot these solutions into sealed, inert containers (e.g., amber glass vials) to protect from light.
-
Storage Conditions: Store the samples under controlled conditions. It is recommended to test at least two temperature conditions, for example, refrigerated (2-8°C) and ambient (25°C).
-
Time Points: Designate specific time points for analysis (e.g., day 0, day 7, day 14, day 30, and longer for extended studies).
-
Sample Analysis: At each time point, withdraw an aliquot from the respective samples and analyze the concentration of NOTA using a validated, stability-indicating HPLC method. This method should be able to separate the intact NOTA from any potential degradation products.
-
Data Analysis: Calculate the percentage of the initial NOTA concentration remaining at each time point. If degradation is observed, attempt to identify and quantify the major degradants.
Analytical Method for Quantification of NOTA
A robust analytical method is critical for accurate solubility and stability determination. High-Performance Liquid Chromatography (HPLC) is a suitable technique.
-
Column: A C18 reverse-phase column is often a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically used.
-
Detection: UV detection at a wavelength where NOTA has some absorbance (e.g., around 210 nm) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS).
-
Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity to ensure reliable results.
Conclusion
The Emergence of NOTA in Novel Radiopharmaceutical Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of nuclear medicine is continually evolving, with a pressing need for more specific and stable radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy. At the heart of these innovations lies the crucial role of the chelator, a molecule responsible for securely binding a radiometal to a targeting vector. 1,4,7-triazacyclononane-1,4,7-triacetic acid, commonly known as NOTA, has emerged as a highly promising bifunctional chelator, demonstrating significant advantages in the development of novel radiopharmaceuticals. This technical guide provides an in-depth exploration of NOTA's core attributes, experimental protocols for its use, and comparative data to inform its application in radiopharmaceutical research and development.
Core Principles of NOTA in Radiopharmaceutical Design
The design of a successful radiopharmaceutical hinges on the synergistic interplay between the radionuclide, the bifunctional chelator, and a targeting biomolecule (e.g., peptide, antibody, or small molecule).[1] The bifunctional chelator serves a dual purpose: it must form a highly stable complex with the radiometal to prevent its release in vivo, and it must provide a functional group for covalent attachment to the targeting vector.[2]
NOTA, a macrocyclic chelator with a small bonding cavity, is particularly well-suited for smaller radionuclides such as gallium-68 (⁶⁸Ga) and copper-64 (⁶⁴Cu).[1] Its structure allows for the formation of highly stable, kinetically inert complexes.[3] This stability is crucial to minimize the unintended accumulation of radioactivity in non-target tissues, a critical factor for both diagnostic clarity and therapeutic efficacy.[4][5]
Comparative Performance of NOTA-based Radiopharmaceuticals
The choice of chelator can significantly impact the overall pharmacokinetic profile of a radiopharmaceutical.[6] The following tables summarize key quantitative data from various studies, offering a comparative overview of NOTA's performance against other chelators, primarily DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
| Radiopharmaceutical | Radiolabeling Yield | Radiochemical Purity | Specific Activity | Reference |
| ⁶⁴Cu-NOTA-trastuzumab | >98% | >98% | Not Specified | [7][8] |
| ⁶⁴Cu- and ⁶⁸Ga-NODAGA-Y³-TATE | ≥ 95% (⁶⁴Cu), ≥ 99% (⁶⁸Ga) | Not Specified | 42.2 - 150.6 MBq/µmol | [6] |
| [¹⁸F]AlF-NOTA-OncoFAP | High | Excellent | Not Specified | [9] |
| ⁶⁴Cu-cunotadipep | Not Specified | >97% (serum stability) | Not Specified | [10] |
| ⁶⁴Cu-cudotadipep (DOTA) | Not Specified | >97% (serum stability) | Not Specified | [10] |
| Radiopharmaceutical | In Vitro Stability | Key Findings | Reference |
| ⁶⁴Cu-NOTA-trastuzumab | High stability in serum | --- | [7][8] |
| ⁶⁴Cu-ENOTA | 3.5% decomposition at 66 hr in rat serum | Promising in vitro stability | [11] |
| ⁶⁴Cu-PNOTA | 4.5% decomposition at 66 hr in rat serum | Promising in vitro stability | [11] |
| [¹⁸F]AlF- and [⁶⁸Ga]Ga-NOTA-octreotide analog | Stable in human serum | Favorable IC₅₀ values | [4] |
| [⁶⁴Cu]NOTA-C3-TP | Stable in vivo (plasma) | 1% release of ⁶⁴Cu at 48 hr | [12] |
| Radiopharmaceutical | Target | Tumor Uptake (%ID/g) | Key Biodistribution Findings | Reference |
| ⁶⁴Cu-NOTA-trastuzumab | HER2 | Highest at 48 h p.i. | Lower liver uptake compared to ⁶⁴Cu-DOTA-trastuzumab. | [7] |
| ⁶⁴Cu-cunotadipep | PSMA | Higher than ⁶⁴Cu-cudotadipep | Lower liver uptake than the DOTA derivative. | [10] |
| ⁶⁴Cu-cudotadipep (DOTA) | PSMA | Lower than ⁶⁴Cu-cunotadipep | Higher liver and spleen uptake. | [10] |
| ⁶⁴Cu-NODAGA-Y³-TATE | SSTR | 15 ± 4.8% at 4 h | Optimal in vivo behavior with significant clearance from non-target organs. | [6] |
| [¹⁸F]AlF-NOTA-OncoFAP | FAP | 6.6% at 1 h | Excellent tumor-to-healthy organ ratio. | [9] |
| [⁶⁸Ga]Ga-NOTA-octreotide analog | SSTR2 | 29.2 ± 0.5% at 2 h p.i. | Favorable in vivo tumor uptake. | [4] |
Detailed Experimental Protocols
The following sections provide standardized methodologies for key experiments in the preliminary investigation of NOTA-based radiopharmaceuticals.
Radiolabeling of a NOTA-conjugated Peptide with Gallium-68
This protocol outlines a typical procedure for radiolabeling a NOTA-conjugated targeting molecule with ⁶⁸Ga.
-
Elution of ⁶⁸Ga: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using sterile, trace metal-free 0.1 M HCl.
-
pH Adjustment: Adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5 using a sodium acetate or ammonium acetate buffer. This pH range is crucial for efficient complexation with NOTA.[3]
-
Incubation: Add the NOTA-conjugated peptide (typically 10-50 µg) to the buffered ⁶⁸Ga solution. Incubate the reaction mixture at room temperature for 5-10 minutes. Unlike DOTA which often requires heating, NOTA can achieve high radiolabeling yields at ambient temperatures.[3]
-
Quality Control: Determine the radiochemical purity of the final product using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).
In Vitro Serum Stability Assay
This assay assesses the stability of the radiolabeled conjugate in a biological matrix.
-
Incubation: Add the purified radiolabeled NOTA-conjugate to fresh human or animal serum (e.g., rat serum).[11] Incubate the mixture at 37°C with gentle shaking.
-
Time Points: Collect aliquots of the serum mixture at various time points (e.g., 1, 4, 24, and 48 hours).
-
Analysis: Analyze the aliquots by radio-TLC or radio-HPLC to determine the percentage of intact radiopharmaceutical versus released or degraded radiometal.
Cellular Uptake and Internalization Assay
This experiment evaluates the specific binding and uptake of the radiopharmaceutical in target cells.
-
Cell Culture: Culture a cancer cell line known to express the target receptor of the conjugated peptide.
-
Incubation: Add the radiolabeled NOTA-conjugate to the cultured cells and incubate at 37°C for various time points.
-
Washing: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unbound radioactivity.
-
Quantification: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter to determine the percentage of cellular uptake. For internalization studies, an acid wash step can be included to differentiate between membrane-bound and internalized radioactivity.
In Vivo Biodistribution Studies in a Xenograft Mouse Model
This study determines the distribution and clearance of the radiopharmaceutical in a living organism.
-
Animal Model: Utilize tumor-bearing mice with xenografts of a human cancer cell line that overexpresses the target receptor.[13]
-
Injection: Administer a defined amount of the radiolabeled NOTA-conjugate to each mouse via intravenous injection.
-
Time Points: At selected time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize groups of mice.
-
Organ Harvesting and Measurement: Dissect and weigh major organs and tissues (tumor, blood, liver, kidneys, spleen, muscle, etc.). Measure the radioactivity in each sample using a gamma counter.
-
Data Expression: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key experimental protocols described above.
Caption: Overall workflow for the development and evaluation of a NOTA-based radiopharmaceutical.
References
- 1. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proof-of-Concept Study of the NOTI Chelating Platform: Preclinical Evaluation of 64Cu-Labeled Mono- and Trimeric c(RGDfK) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Positron Emission Tomographic Imaging of Copper 64– and Gallium 68–Labeled Chelator Conjugates of the Somatostatin Agonist Tyr3-Octreotate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Development of 64Cu-NOTA-Trastuzumab for HER2 Targeting: A Radiopharmaceutical with Improved Pharmacokinetics for Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated Radiosynthesis, Preliminary In Vitro/In Vivo Characterization of OncoFAP-Based Radiopharmaceuticals for Cancer Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. In vivo behavior of [64Cu]NOTA-terpyridine platinum, a novel chemo-radio-theranostic agent for imaging, and therapy of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mospace.umsystem.edu [mospace.umsystem.edu]
Methodological & Application
Application Notes and Protocols for NOTA Conjugation to Peptides and Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the conjugation of the macrocyclic chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) to peptides and antibodies. This process is a critical step in the development of radiopharmaceuticals for applications in molecular imaging (e.g., PET and SPECT) and targeted radiotherapy.[1][2][3] NOTA is a versatile chelating agent capable of stably coordinating a variety of radiometals.[2][4]
Introduction to NOTA Conjugation
The conjugation of NOTA to biomolecules is typically achieved by using a bifunctional derivative of the chelator.[1] The most common strategies involve the use of N-hydroxysuccinimide (NHS) esters of NOTA (NOTA-NHS) or isothiocyanate derivatives of NOTA (e.g., p-SCN-Bn-NOTA).[5][6] These activated forms of NOTA react with primary amines, such as the N-terminal amine or the ε-amino group of lysine residues on peptides and antibodies, to form stable amide or thiourea bonds, respectively.[6][7]
The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reactants. Careful optimization of these parameters is crucial to achieve the desired degree of labeling while preserving the biological activity and integrity of the peptide or antibody.[6][8]
Experimental Workflows
The general workflows for the conjugation of NOTA to peptides and antibodies are outlined below. These diagrams, created using the DOT language, illustrate the key steps from starting materials to the final, purified conjugate.
References
- 1. Chelator Bioconjugation Services - Bio-Synthesis, Inc. [biosyn.com]
- 2. mdpi.com [mdpi.com]
- 3. geneonline.com [geneonline.com]
- 4. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and radiolabeling of chelator-RNA aptamer bioconjugates with copper-64 for targeted molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, Optimisation, and In Vitro Evaluation of [18F]AlF-NOTA-Pamidronic Acid for Bone Imaging PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Radiolabeling with 64Cu-NOTA and 68Ga-NOTA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the radiolabeling of molecules with Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga) using the chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). These procedures are intended to serve as a comprehensive guide for researchers and professionals involved in the development of novel radiopharmaceuticals for positron emission tomography (PET) imaging.
Introduction to NOTA Chelators in Radiopharmacy
The NOTA chelator is a highly efficient bifunctional chelator used for stably complexing trivalent metal ions like Ga³⁺ and divalent metal ions like Cu²⁺. Its cage-like structure provides high thermodynamic stability and kinetic inertness to the resulting radiometal complex, which is crucial for in vivo applications to prevent the release of the radionuclide. The ability to label under mild conditions makes NOTA an ideal choice for a wide range of biomolecules, including peptides, antibodies, and small molecules.
Radiolabeling with 64Cu-NOTA
Copper-64 is a positron-emitting radionuclide with a half-life of 12.7 hours, making it suitable for imaging biological processes that occur over several hours to a couple of days, such as antibody trafficking. Radiolabeling with ⁶⁴Cu using a NOTA-conjugated precursor can often be achieved under mild conditions, preserving the integrity of sensitive biomolecules.[1][2]
Experimental Protocol: 64Cu-NOTA Radiolabeling of an Antibody (e.g., Trastuzumab)
This protocol is a general guideline for the radiolabeling of a NOTA-conjugated antibody. Optimization may be required for different antibodies or targeting molecules.
Materials:
-
NOTA-conjugated antibody (e.g., NOTA-Trastuzumab)
-
⁶⁴CuCl₂ in 0.05 M HCl
-
Ammonium acetate buffer (0.2 M, pH 5.5)
-
Metal-free water and buffers
-
PD-10 size-exclusion column (or equivalent) for purification
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Preparation of the Reaction Mixture:
-
In a sterile, metal-free microcentrifuge tube, add a specific amount of NOTA-conjugated antibody.
-
Add ammonium acetate buffer (0.2 M, pH 5.5) to the antibody solution.
-
Carefully add the desired amount of ⁶⁴CuCl₂ solution to the mixture. The final pH should be maintained around 5.5.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 10-20 minutes.[1] Gentle mixing may be applied. For some constructs, heating at a controlled temperature (e.g., 37-40°C) might enhance labeling efficiency, but this should be optimized to avoid denaturation of the antibody.
-
-
Purification:
-
Following incubation, purify the ⁶⁴Cu-NOTA-antibody from unchelated ⁶⁴Cu using a PD-10 size-exclusion column.
-
Equilibrate the PD-10 column with metal-free phosphate-buffered saline (PBS).
-
Load the reaction mixture onto the column and elute with PBS.
-
Collect fractions and measure the radioactivity of each fraction to identify the labeled antibody, which will elute first.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.[2]
-
For radio-TLC, a typical system uses a mobile phase that allows the labeled antibody to remain at the origin while free ⁶⁴Cu moves with the solvent front.
-
Radiochemical yield should be calculated as the percentage of activity associated with the antibody peak relative to the total activity.
-
Quantitative Data Summary for 64Cu-NOTA Radiolabeling
| Parameter | Value | Reference |
| Precursor | NOTA-conjugated Antibody | [1][2] |
| Radionuclide | ⁶⁴CuCl₂ | [3] |
| Buffer | 0.2 M Ammonium Acetate | [3] |
| pH | 5.5 | [3] |
| Temperature | Room Temperature | [1][3] |
| Reaction Time | 10 - 20 minutes | [1] |
| Radiochemical Yield (unpurified) | >80% | [1] |
| Radiochemical Purity (after purification) | >98% | [2] |
| Purification Method | PD-10 Size-Exclusion Chromatography | [1] |
Experimental Workflow for 64Cu-NOTA Radiolabeling
References
- 1. Synthesis and evaluation of 64Cu-radiolabeled NOTA-cetuximab ( 64Cu-NOTA-C225) for immuno-PET imaging of EGFR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Investigation of Copper-64-Based Host–Guest Chemistry Pretargeted Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Practical Applications of NOTA in PET and SPECT Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The macrocyclic chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives have emerged as versatile and highly effective platforms for the development of radiopharmaceuticals for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. NOTA's cage-like structure provides a high-affinity binding site for a variety of radiometals, forming stable complexes with favorable in vivo characteristics. This document provides an overview of the practical applications of NOTA, detailed experimental protocols, and insights into the biological pathways targeted by NOTA-based imaging agents.
Key Applications of NOTA in PET and SPECT
NOTA is a bifunctional chelator that can be conjugated to targeting biomolecules such as peptides, antibodies, and small molecules, enabling the targeted delivery of radionuclides to specific biological sites.[1] Its ability to form stable complexes with a range of radiometals makes it a valuable tool in diagnostic imaging and the development of theranostics.[2][3]
Oncology: A primary application of NOTA-based radiopharmaceuticals is in oncology for tumor imaging and characterization. By targeting receptors overexpressed on cancer cells, such as somatostatin receptors (SSTR), prostate-specific membrane antigen (PSMA), C-X-C chemokine receptor type 4 (CXCR4), and gastrin-releasing peptide receptor (GRPR), these agents provide high-contrast images for diagnosis, staging, and monitoring of treatment response.[2][4]
Cardiology: NOTA-conjugated ligands are being explored for imaging myocardial infarction and other cardiovascular diseases.
Neurology: The development of NOTA-based tracers for neuroimaging is an active area of research, with potential applications in imaging neurodegenerative diseases.
Featured Radiometals for NOTA Chelation
NOTA's versatility extends to its compatibility with several medically relevant radionuclides:
-
Gallium-68 (⁶⁸Ga): As a generator-produced positron emitter with a short half-life (68 minutes), ⁶⁸Ga is ideal for PET imaging. NOTA is considered a gold standard for ⁶⁸Ga chelation due to its ability to form highly stable complexes under mild conditions, often at room temperature.[1][5] This allows for the radiolabeling of heat-sensitive biomolecules.[6]
-
Copper-64 (⁶⁴Cu): With a longer half-life of 12.7 hours, ⁶⁴Cu allows for later imaging time points, which can be advantageous for molecules with slower pharmacokinetics, such as antibodies.[7] NOTA forms stable complexes with ⁶⁴Cu, demonstrating superior in vivo stability compared to other chelators like DOTA in some applications.[7][8]
-
Fluorine-18 via Aluminum Fluoride ([¹⁸F]AlF): The [¹⁸F]AlF labeling method allows for the use of the most common PET isotope, ¹⁸F (half-life 110 minutes), with metal-chelating systems. NOTA has been successfully used to chelate the [¹⁸F]AlF complex, providing an alternative to traditional radiofluorination methods that often require harsh conditions.[9][10]
-
Indium-111 (¹¹¹In): For SPECT imaging, NOTA can be used to chelate ¹¹¹In, which has a half-life of 2.8 days, making it suitable for imaging biological processes that occur over longer periods.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for various NOTA-based radiopharmaceuticals.
Table 1: Radiolabeling Efficiency and Conditions
| Radiopharmaceutical | Radionuclide | Precursor Amount | Temperature (°C) | Time (min) | pH | Radiochemical Yield (%) | Molar Activity (GBq/µmol) | Citation |
| ⁶⁸Ga-NOTA-Peptide | ⁶⁸Ga | 1 nmol | Room Temp | <1 | 3.5-4.5 | >95 | ~5 | [5] |
| ⁶⁸Ga-NOTA-NOC | ⁶⁸Ga | 3 nmol | 90 | 2 | 4.6 | >96.5 | N/A | [11] |
| ⁶⁴Cu-3p-C-NOTA | ⁶⁴Cu | N/A | Room Temp | <1 | N/A | ~100 | N/A | [8] |
| ⁶⁴Cu-NOTA-pentixather | ⁶⁴Cu | N/A | N/A | N/A | N/A | >95 | N/A | [4] |
| [¹⁸F]AlF-NOTA-NOC | ¹⁸F | 20 nmol | 105 | 15 | 4.1 | 38 ± 8 | 32 ± 10 | [9] |
| [¹⁸F]AlF-NOTA-FAPI-04 | ¹⁸F | 0.15 mg | 105 | 15 | 4 | 26.4 ± 1.5 | N/A | [12] |
| ¹¹¹In-NOTA-DUPA-RM26 | ¹¹¹In | N/A | N/A | N/A | N/A | >98 | N/A | [2] |
Table 2: In Vitro and In Vivo Stability
| Radiopharmaceutical | Stability Medium | Incubation Time | Stability (%) | Citation |
| ⁶⁴Cu-3p-C-NOTA | Human Serum | 48 hours | >99 | [8] |
| ⁶⁸Ga-NOTA-DUPA-RM26 | Human Serum | N/A | Very High | [2] |
| [¹⁸F]AlF-NOTA-NOC | Human Serum | N/A | Stable | [2] |
| ⁶⁴Cu-NOTA-pentixather | 0.1 M EDTA (pH 7.4) | 24 hours | ~95 | [4] |
| ⁶⁴Cu-NOTA-C225 | PBS | 50 hours | Stable | [13] |
| ⁶⁴Cu-NOTA-C225 | In Vivo | 24 hours | Stable | [13] |
Table 3: Biodistribution Data (%ID/g) in Selected Organs
| Radiopharmaceutical | Model | Tumor | Blood | Liver | Kidneys | Time p.i. (h) | Citation |
| ⁶⁸Ga-NOTA-NOC | Tumor-bearing mice | 25.7 ± 5.8 | N/A | N/A | N/A | N/A | [9] |
| [¹⁸F]AlF-NOTA-NOC | Tumor-bearing mice | 37.3 ± 10.5 | N/A | N/A | N/A | 1 | [9] |
| [¹⁸F]AlF-NOTA-NOC | Tumor-bearing mice | 42.1 ± 5.3 | N/A | N/A | N/A | 3 | [9] |
| ⁶⁴Cu-NOTA-pentixather | Daudi-lymphoma mice | 13.1 ± 1.5 | N/A | ~5 | ~3 | 1.5 | [4] |
Experimental Protocols
Protocol 1: ⁶⁸Ga-Labeling of a NOTA-Conjugated Peptide
This protocol is a general guideline for the manual radiolabeling of NOTA-conjugated peptides with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator (e.g., Eckert & Ziegler)
-
NOTA-conjugated peptide
-
Sodium acetate buffer (0.5 M, pH 4.1)
-
Ethanol (absolute)
-
Hydrochloric acid (0.1 M)
-
Metal-free water and vials
-
Heating block or water bath
-
Radio-TLC system with a suitable mobile phase (e.g., 0.1 M sodium citrate)
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.
-
In a metal-free vial, combine the desired amount of NOTA-conjugated peptide (e.g., 1-10 nmol) with the ⁶⁸GaCl₃ eluate.
-
Add sodium acetate buffer to adjust the pH of the reaction mixture to approximately 4.0-4.5.
-
A small amount of ethanol may be added to improve solubility and prevent radiolysis.
-
Incubate the reaction mixture at room temperature for 5-10 minutes. For some conjugates, gentle heating (e.g., 90°C for 2 minutes) may improve radiochemical yield.[11]
-
After incubation, determine the radiochemical purity using radio-TLC.
-
If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge.
Protocol 2: ⁶⁴Cu-Labeling of a NOTA-Conjugated Antibody
This protocol outlines the general steps for radiolabeling a NOTA-conjugated antibody with ⁶⁴Cu.
Materials:
-
⁶⁴CuCl₂ solution
-
NOTA-conjugated antibody (e.g., NOTA-Trastuzumab)
-
Ammonium acetate buffer (0.1 M, pH 5.5-6.0)
-
Metal-free water, vials, and pipette tips
-
Incubator or heating block set to 37°C
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Radio-TLC or radio-HPLC system
Procedure:
-
In a metal-free vial, add the ⁶⁴CuCl₂ solution to the ammonium acetate buffer.
-
Add the NOTA-conjugated antibody to the buffered ⁶⁴Cu solution.
-
Incubate the reaction mixture at 37°C for 1 hour with gentle shaking.[3]
-
After incubation, determine the radiochemical yield using radio-TLC or radio-HPLC.
-
Purify the ⁶⁴Cu-labeled antibody from unchelated ⁶⁴Cu using an SEC column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the radiolabeled antibody and measure the final activity.
Protocol 3: [¹⁸F]AlF-Labeling of a NOTA-Conjugated Peptide
This protocol describes the one-pot [¹⁸F]AlF labeling method for NOTA-conjugated peptides.
Materials:
-
Aqueous [¹⁸F]fluoride
-
Aluminum chloride (AlCl₃) solution (e.g., 10 mM in water)
-
NOTA-conjugated peptide (e.g., NOTA-NOC)
-
Sodium acetate buffer (0.5 M, pH 4.1)
-
Ethanol (absolute)
-
Sealed polypropylene vial
-
Heating block
-
Solid-phase extraction (SPE) cartridge (e.g., Empore C18)
Procedure:
-
In a sealed polypropylene vial, combine the aqueous [¹⁸F]fluoride, the NOTA-conjugated peptide, ethanol, and AlCl₃ solution in sodium acetate buffer.[9]
-
Ensure the final ethanol concentration is between 65-70%.
-
Heat the sealed vial at 105°C for 15 minutes in a heating block.[9]
-
After heating, cool the vial to room temperature.
-
Purify the [¹⁸F]AlF-labeled peptide using an SPE cartridge to remove unreacted [¹⁸F]fluoride and AlCl₃.
-
Elute the purified product from the cartridge with a suitable solvent (e.g., ethanol/water mixture).
-
Determine the radiochemical purity and molar activity.
Protocol 4: In Vitro Serum Stability Assay
This protocol is for assessing the stability of a NOTA-based radiopharmaceutical in human serum.
Materials:
-
Radiolabeled NOTA-conjugate
-
Fresh human serum
-
Incubator at 37°C
-
Radio-TLC or radio-HPLC system
-
Acetonitrile or ethanol for protein precipitation
Procedure:
-
Add a known amount of the radiolabeled NOTA-conjugate to a vial containing fresh human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 2, 4, 24 hours), take an aliquot of the serum mixture.
-
To precipitate the serum proteins, add an excess of cold acetonitrile or ethanol to the aliquot and vortex.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant, which contains the intact radiopharmaceutical and any dissociated radionuclide, using radio-TLC or radio-HPLC to determine the percentage of intact radiotracer.
Protocol 5: In Vivo Biodistribution Study
This protocol outlines a typical biodistribution study in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
Radiolabeled NOTA-conjugate
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Administer a known amount of the radiolabeled NOTA-conjugate to each mouse via tail vein injection.
-
At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize a cohort of mice.
-
Dissect the mice and collect organs of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each organ.
-
Measure the radioactivity in each organ and in the injected dose standards using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Signaling Pathways and Experimental Workflows
CXCR4 Signaling Pathway
NOTA-conjugated ligands targeting CXCR4, such as [⁶⁴Cu]NOTA-pentixather, are used to image cancers that overexpress this receptor. The binding of the ligand (CXCL12 or a radiolabeled analog) to CXCR4 activates several downstream signaling cascades involved in cell proliferation, survival, and migration.
PSMA-Targeted Imaging Workflow
The development of NOTA-conjugated PSMA inhibitors for PET imaging of prostate cancer involves a multi-step process from synthesis to preclinical evaluation.
Somatostatin Receptor (SSTR) Signaling
NOTA-conjugated somatostatin analogs, like NOTA-NOC, target SSTRs, which are often overexpressed in neuroendocrine tumors. Ligand binding inhibits adenylyl cyclase and modulates ion channel activity, leading to an anti-proliferative effect.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIB guides: [89Zr]Zr-DFO-trastuzumab and [64Cu] Cu-NOTA-Trastuzumab for Preclinical Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Can the interplay between androgen signaling and PSMA expression be leveraged for theranostic applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. urologytimes.com [urologytimes.com]
- 8. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abeomics.com [abeomics.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient [frontiersin.org]
- 13. article.cjcrcn.org [article.cjcrcn.org]
Application Notes and Protocols for Quality Control of NOTA-Based Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quality control (QC) of radiopharmaceuticals based on the chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). The following sections outline the critical quality attributes to be tested and provide step-by-step experimental procedures to ensure the safety, efficacy, and consistency of these novel diagnostic and therapeutic agents.
Introduction to NOTA-Based Radiopharmaceuticals and Quality Control
The use of the NOTA chelator in radiopharmaceutical development offers advantages in stably complexing a variety of radiometals, such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), for targeted imaging and therapy.[1][2][3] To ensure patient safety and the reliability of clinical data, a robust quality control program is essential.[4][5] This involves a series of tests to confirm the identity, purity, and stability of the final radiopharmaceutical product before administration.[4][6][7]
The primary quality control tests for NOTA-based radiopharmaceuticals include:
-
Visual Inspection: Checking for clarity, color, and particulate matter.
-
pH Determination: Ensuring the pH is within a physiologically acceptable range.
-
Radionuclidic Purity: Confirming the identity and purity of the radionuclide.
-
Radiochemical Purity: Determining the percentage of the radionuclide that is successfully chelated by the NOTA-conjugate.[6]
-
Stability: Assessing the integrity of the radiopharmaceutical over time.[8][9]
-
Sterility: Testing for the absence of viable microbial contamination.[10][11]
-
Bacterial Endotoxin (Pyrogen) Testing: Quantifying the level of bacterial endotoxins to prevent febrile reactions in patients.[10][12][13]
Experimental Protocols
Visual Inspection and pH Determination
Objective: To ensure the radiopharmaceutical solution is clear, colorless (unless otherwise specified), and free of visible particles, and that its pH is suitable for injection.
Protocol:
-
Visually inspect the final product vial behind a leaded glass shield for any particulate matter or discoloration.
-
Using a calibrated pH meter or pH-indicator strips, determine the pH of a small aliquot of the radiopharmaceutical solution. The pH should typically be within the range of 4.5 to 7.5 for intravenous injection.
Radiochemical Purity (RCP) Determination
Objective: To separate and quantify the desired NOTA-radiometal complex from potential radiochemical impurities such as free radiometal. Instant thin-layer chromatography (ITLC) and high-performance liquid chromatography (HPLC) are common methods.[9]
Protocol: Instant Thin-Layer Chromatography (ITLC)
-
Stationary Phase: Use ITLC-SG (silica gel impregnated glass fiber) strips.
-
Mobile Phase: A common mobile phase for many NOTA-based radiopharmaceuticals is a solution of 0.1 M sodium citrate.
-
Procedure: a. Spot a small drop (1-2 µL) of the radiopharmaceutical onto the origin of the ITLC strip. b. Develop the chromatogram by placing the strip in a chromatography tank containing the mobile phase. c. Allow the solvent front to migrate near the top of the strip. d. Remove the strip, mark the solvent front, and let it dry. e. Cut the strip into two parts (origin and solvent front) and measure the radioactivity of each part using a dose calibrator or gamma counter.[14]
-
Calculation:
-
% RCP = [Activity at the origin / (Activity at the origin + Activity at the solvent front)] x 100
-
The desired NOTA-radiometal complex remains at the origin, while free radiometal moves with the solvent front.
-
Protocol: High-Performance Liquid Chromatography (HPLC)
-
System: A radio-HPLC system equipped with a suitable column (e.g., C18 reverse-phase), a UV detector, and a radioactivity detector.
-
Mobile Phase: A gradient of aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) is typically used.
-
Procedure: a. Inject a small volume of the radiopharmaceutical onto the HPLC column. b. Run the predefined gradient method. c. Analyze the resulting chromatogram to identify and quantify the peaks corresponding to the radiolabeled product and any impurities.
-
Calculation:
-
% RCP = [Area of the radiolabeled product peak / (Sum of all radioactive peak areas)] x 100
-
Stability Testing
Objective: To evaluate the stability of the NOTA-based radiopharmaceutical in its final formulation and in the presence of human serum.[8]
Protocol: In Vitro Serum Stability
-
Incubate an aliquot of the radiopharmaceutical with an equal volume of fresh human serum at 37°C.[8]
-
At various time points (e.g., 1, 4, 24 hours), take a sample of the mixture.
-
Analyze the radiochemical purity of each sample using the ITLC or HPLC method described above.[8]
-
A stable radiopharmaceutical will show minimal degradation (i.e., a small decrease in RCP) over time.
Sterility and Bacterial Endotoxin Testing
Objective: To ensure the final product is free from microbial contamination and pyrogens. These tests are typically performed according to United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) guidelines.[15]
Protocol: Sterility Testing
-
The direct inoculation method or membrane filtration method can be used.
-
Direct Inoculation: Aseptically transfer a small volume of the radiopharmaceutical into two types of growth media: Fluid Thioglycollate Medium (for anaerobic and some aerobic bacteria) and Soybean-Casein Digest Medium (for aerobic bacteria and fungi).
-
Incubate the media at appropriate temperatures (e.g., 30-35°C for FTM and 20-25°C for SCDM) for 14 days.
-
Observe the media for any signs of microbial growth (turbidity). The absence of growth indicates sterility.
Protocol: Bacterial Endotoxin Testing (BET)
-
The Limulus Amebocyte Lysate (LAL) test is the standard method.[13] This can be performed using the gel-clot, turbidimetric, or chromogenic techniques.[13]
-
Gel-Clot Method: a. Mix the radiopharmaceutical sample with LAL reagent in a depyrogenated glass tube.[12] b. Incubate the tube at 37°C for a specified time (e.g., 60 minutes).[11] c. A firm gel indicates the presence of endotoxins above the specified limit.
-
The endotoxin limit for radiopharmaceuticals administered intravenously is typically 175 EU per dose.[13]
Quantitative Data Summary
| Quality Control Test | Method | Typical Specification | Reference |
| Visual Inspection | Macroscopic Examination | Clear, colorless, free of particulates | [16] |
| pH | pH meter or strip | 4.5 - 7.5 | [16] |
| Radiochemical Purity | ITLC or HPLC | > 95% | [8][17] |
| In Vitro Serum Stability | ITLC or HPLC | > 90% after 24h incubation | [8] |
| Sterility | USP/Ph. Eur. | No microbial growth | [10][11] |
| Bacterial Endotoxins | LAL Test | < 175 EU/dose (IV) | [13] |
Visualizations
Caption: Quality Control Workflow for NOTA-Based Radiopharmaceuticals.
Caption: Radiochemical Purity Determination by ITLC.
Caption: In Vitro Serum Stability Testing Workflow.
References
- 1. Proof-of-Concept Study of the NOTI Chelating Platform: Preclinical Evaluation of 64Cu-Labeled Mono- and Trimeric c(RGDfK) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelator Design and Radiolabeling Chemistry of Radiometals | Targeted Radiopharmaceuticals and ImagingDevelopment Challenges and Opportunities | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. Recent Progress toward Microfluidic Quality Control Testing of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Assessing the stability of common radiopharmaceuticals compounded and utilized outside package insert guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 13. Need for Rapid Endotoxin Detection Methods for Manufacturers of Radiopharmaceuticals | FUJIFILM Wako [wakopyrostar.com]
- 14. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guidance on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Development of 64Cu-NOTA-Trastuzumab for HER2 Targeting: A Radiopharmaceutical with Improved Pharmacokinetics for Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Stability of NOTA Complexes: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, ensuring the stability of NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) complexes is a critical step in the development of novel radiopharmaceuticals and therapeutic agents. The inherent kinetic inertness and thermodynamic stability of these macrocyclic chelates are paramount for preventing the release of the complexed metal ion in vivo, which could lead to off-target toxicity and compromised imaging or therapeutic efficacy. This document provides detailed application notes and standardized protocols for assessing the in vitro and in vivo stability of NOTA complexes.
Introduction to NOTA Complexes and Stability
NOTA is a versatile and widely used chelator that forms highly stable complexes with a variety of metal ions, including medically relevant radionuclides like Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Indium-111 (¹¹¹In).[1][2] The stability of these complexes is a key determinant of their suitability for clinical applications. Instability can lead to the transchelation of the radiometal to other biomolecules, resulting in inaccurate imaging data and potential toxicity.[3] Therefore, rigorous evaluation of both in vitro and in vivo stability is a mandatory step in the preclinical development of any NOTA-based agent.
In Vitro Stability Assessment
In vitro stability studies are designed to challenge the NOTA complex under conditions that mimic the physiological environment. These assays provide initial, yet crucial, data on the robustness of the complex before proceeding to more complex and costly in vivo experiments.
Serum Stability Assay
The serum stability assay is a fundamental in vitro test that evaluates the stability of the NOTA complex in the presence of human or animal serum, which contains a plethora of competing metal-binding proteins and other chelating species.[1][4]
Protocol:
-
Preparation of the NOTA Complex: Prepare the radiolabeled or non-radiolabeled NOTA complex at a known concentration.
-
Incubation: Add the NOTA complex to fresh human or animal serum to a final concentration typically in the low micromolar range.
-
Time Points: Incubate the mixture at 37°C. Aliquots are taken at various time points (e.g., 1, 4, 18, 24, and 48 hours).[1][4]
-
Analysis: The stability of the complex is assessed using techniques such as:
-
Radio-Thin Layer Chromatography (Radio-TLC): To separate the intact complex from any released radiometal.
-
High-Performance Liquid Chromatography (HPLC): To quantify the percentage of the intact complex.[4]
-
Size-Exclusion Chromatography: To separate the large antibody-NOTA complex from smaller, degraded products.
-
-
Data Interpretation: The percentage of the intact complex at each time point is calculated to determine the stability profile.
Transchelation Challenge Assay
This assay evaluates the kinetic inertness of the NOTA complex by challenging it with a strong, competing chelator, such as EDTA or DTPA.[1][3] This provides an indication of the complex's resistance to releasing the metal ion in the presence of other potential binding agents in vivo.
Protocol:
-
Complex Preparation: Prepare the NOTA complex at a defined concentration.
-
Challenge: Add a large molar excess (e.g., 100 to 1000-fold) of a competing chelator like EDTA.[3]
-
Incubation: Incubate the mixture at 37°C for a specified period (e.g., 1 to 24 hours).
-
Analysis: Use analytical methods like HPLC or Radio-TLC to separate and quantify the intact NOTA complex from the newly formed complex with the competing chelator.
-
Data Interpretation: A high percentage of the remaining intact NOTA complex indicates high kinetic inertness.
In Vivo Stability Assessment
In vivo studies are essential to understand the behavior of the NOTA complex in a complete biological system. These studies provide critical information on the biodistribution, pharmacokinetics, and overall stability of the complex in a living organism.
Biodistribution Studies
Biodistribution studies are performed in animal models to determine the uptake and clearance of the NOTA complex from various organs and tissues over time.[5][6]
Protocol:
-
Animal Model: Use appropriate animal models, such as mice or rats, often bearing relevant tumor xenografts for targeted agents.[1]
-
Administration: Inject the radiolabeled NOTA complex intravenously (i.v.) into the animals.
-
Time Points: At predefined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize groups of animals.
-
Organ Harvesting: Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
-
Radioactivity Measurement: Weigh each organ/tissue and measure the radioactivity using a gamma counter.
-
Data Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Plasma Stability Analysis
To directly assess the stability of the complex in the circulatory system, blood samples can be drawn from the animals at various times post-injection and the plasma analyzed.
Protocol:
-
Blood Collection: Collect whole blood samples from the animals at different time points after injection of the complex.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Analysis: Analyze the plasma using Radio-TLC or HPLC to determine the percentage of the intact complex.[5]
Data Presentation
Quantitative data from stability studies should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Serum Stability of NOTA Complexes
| Complex | Time (hours) | Stability in Human Serum (%) | Analytical Method |
| [⁶⁸Ga]Ga-NOTA-PeptideX | 1 | >98 | Radio-TLC |
| 4 | >95 | Radio-TLC | |
| [⁶⁴Cu]Cu-NOTA-AntibodyY | 24 | >98 | HPLC |
| 48 | >95 | HPLC | |
| [¹¹¹In]In-NOTA-MoleculeZ | 1 | >99 | Size-Exclusion |
| 24 | >97 | Size-Exclusion |
Table 2: In Vivo Biodistribution of a [⁶⁸Ga]Ga-NOTA-Peptide in Tumor-Bearing Mice (%ID/g)
| Organ | 1 hour p.i. | 4 hours p.i. |
| Blood | 2.5 ± 0.5 | 0.8 ± 0.2 |
| Heart | 0.5 ± 0.1 | 0.2 ± 0.05 |
| Lungs | 1.2 ± 0.3 | 0.5 ± 0.1 |
| Liver | 3.0 ± 0.7 | 1.5 ± 0.4 |
| Spleen | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Kidneys | 15.0 ± 2.5 | 5.0 ± 1.2 |
| Tumor | 12.0 ± 2.0 | 8.0 ± 1.5 |
| Muscle | 0.4 ± 0.1 | 0.2 ± 0.05 |
| Bone | 1.0 ± 0.3 | 0.7 ± 0.2 |
Data are presented as mean ± standard deviation.
Conclusion
The assessment of in vitro and in vivo stability is a cornerstone of the preclinical evaluation of NOTA complexes. The protocols outlined in this document provide a robust framework for generating the necessary data to ensure the safety and efficacy of these promising agents. Careful execution of these experiments and clear presentation of the results are essential for advancing novel NOTA-based radiopharmaceuticals and therapeutics from the laboratory to clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. Non-invasive radionuclide imaging of trace metal trafficking in health and disease: “PET metallomics” - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00033D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Proof-of-Concept Study of the NOTI Chelating Platform: Preclinical Evaluation of 64Cu-Labeled Mono- and Trimeric c(RGDfK) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo behavior of [64Cu]NOTA-terpyridine platinum, a novel chemo-radio-theranostic agent for imaging, and therapy of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo behavior of [64Cu]NOTA-terpyridine platinum, a novel chemo-radio-theranostic agent for imaging, and therapy of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1,4,7-triazacyclononane-N,N',N''-triacetic Acid in Preclinical Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,7-Triazacyclononane-N,N',N''-triacetic acid (NOTA) is a highly versatile and efficient chelating agent that has garnered significant attention in the field of nuclear medicine for preclinical cancer research. Its rigid, pre-organized structure allows for the stable coordination of a variety of radiometals, including Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Aluminum-Fluoride-18 ([¹⁸F]AlF), which are utilized in Positron Emission Tomography (PET) imaging. The ability of NOTA to form highly stable complexes with these radionuclides is crucial for the development of radiopharmaceuticals with favorable in vivo stability and pharmacokinetic profiles.[1] This document provides a comprehensive overview of the application of NOTA in preclinical cancer models, including detailed application notes, experimental protocols, and quantitative data summaries to guide researchers in this field.
Application Notes
The primary application of NOTA in preclinical cancer models is as a bifunctional chelator for the development of targeted radiopharmaceuticals for imaging and therapy. The general strategy involves conjugating a NOTA derivative to a targeting moiety, such as a peptide, antibody fragment (e.g., affibody), or small molecule, that specifically binds to a biomarker overexpressed on cancer cells. This targeted approach allows for the non-invasive visualization of tumors and the delivery of therapeutic radionuclides.
Key Cancer Targets and Targeting Moieties:
-
Integrin αvβ3: The Arg-Gly-Asp (RGD) peptide sequence is a well-established ligand for integrin αvβ3, which is overexpressed on tumor neovasculature and some tumor cells. NOTA-conjugated RGD peptides, such as ⁶⁸Ga-NOTA-RGD, are widely used for imaging angiogenesis.[2]
-
Folate Receptor (FR): Folic acid and its derivatives are used to target the folate receptor, which is overexpressed in various cancers, including ovarian, lung, and kidney cancer. ⁶⁸Ga-NOTA-folate conjugates have shown promise for PET imaging of FR-positive tumors.[3]
-
Human Epidermal Growth Factor Receptor 2 (HER2): Affibody molecules, small engineered proteins with high affinity for HER2, have been conjugated with NOTA for imaging HER2-positive breast and gastric cancers.
-
Gastrin-Releasing Peptide Receptor (GRPR): Bombesin (BBN) analogs are used to target GRPR, which is overexpressed in prostate, breast, and other cancers.
-
Somatostatin Receptors (SSTRs): Analogs of somatostatin, such as octreotide, are used to target SSTRs, which are highly expressed in neuroendocrine tumors.
Advantages of NOTA-based Radiopharmaceuticals:
-
High Stability: NOTA forms exceptionally stable complexes with radiometals like ⁶⁸Ga, minimizing the in vivo release of the radionuclide and reducing off-target radiation exposure.[1]
-
Favorable Pharmacokinetics: The small size of many NOTA-conjugated peptides leads to rapid blood clearance and high tumor-to-background ratios, enabling high-contrast imaging shortly after administration.
-
Versatility: NOTA can chelate a range of diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu) and therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y) radionuclides, making it a valuable tool for theranostics, the integrated use of diagnostics and therapy.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies evaluating NOTA-based radiopharmaceuticals in various cancer models.
Table 1: Biodistribution of ⁶⁸Ga-NOTA-RGD in Mice with SNU-C4 Xenografts (1 h p.i.)
| Tissue | Mean % Injected Dose per Gram (%ID/g) ± SD |
| Blood | 0.5 ± 0.2 |
| Heart | 0.4 ± 0.1 |
| Lung | 1.0 ± 0.3 |
| Liver | 2.1 ± 0.5 |
| Spleen | 0.7 ± 0.2 |
| Pancreas | 0.5 ± 0.1 |
| Stomach | 0.6 ± 0.1 |
| Intestine | 2.3 ± 0.3 |
| Kidney | 5.3 ± 1.3 |
| Muscle | 0.6 ± 0.2 |
| Bone | 0.8 ± 0.2 |
| Tumor | 5.1 ± 1.0 |
Data extracted from a study on human colon cancer xenografts.[2]
Table 2: Biodistribution of ⁶⁸Ga-FSC-(RGD)₃ in Mice with SK-RC-52 (αvβ₃-positive) and FaDu (αvβ₃-negative) Tumors (1 h p.i.)
| Tissue | SK-RC-52 (%ID/g ± SD) | FaDu (%ID/g ± SD) |
| Blood | 1.3 ± 0.2 | 1.1 ± 0.2 |
| Liver | 1.8 ± 0.3 | 1.5 ± 0.3 |
| Kidneys | 3.9 ± 0.8 | 3.5 ± 0.6 |
| Muscle | 0.6 ± 0.1 | 0.5 ± 0.1 |
| Tumor | 12.5 ± 2.5 | 3.2 ± 0.8 |
This table compares the uptake in a tumor model with high integrin expression on both tumor cells and neovasculature (SK-RC-52) versus a model with expression primarily on the neovasculature (FaDu).[4]
Table 3: Biodistribution of [¹⁸F]AlF-NOTA-Folate in Mice with KB (FR-positive) Xenografts
| Organ | %ID/g (Baseline) | %ID/g (Blocked) |
| Blood | 1.5 ± 0.2 | 1.3 ± 0.1 |
| Heart | 1.2 ± 0.2 | 1.1 ± 0.1 |
| Lung | 2.1 ± 0.4 | 1.8 ± 0.2 |
| Liver | 2.5 ± 0.3 | 2.3 ± 0.2 |
| Spleen | 1.8 ± 0.3 | 1.6 ± 0.2 |
| Kidney | 25.1 ± 3.5 | 20.5 ± 2.8 |
| Tumor | 10.9 ± 2.7 | 1.3 ± 0.1 |
Blocking studies with excess free folic acid demonstrate receptor-specific uptake.
Experimental Protocols
This section provides detailed methodologies for key experiments involving NOTA-based radiopharmaceuticals in preclinical cancer models.
Protocol 1: ⁶⁸Ga-Labeling of a NOTA-Conjugated Peptide
Objective: To radiolabel a NOTA-conjugated peptide with ⁶⁸Ga for preclinical PET imaging.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
NOTA-conjugated peptide (e.g., NOTA-RGD)
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Sterile, metal-free water
-
Sep-Pak C18 light cartridge
-
Ethanol
-
Heating block or microwave synthesizer
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Preparation of Reaction Mixture:
-
In a sterile, metal-free vial, add a specific amount of the NOTA-conjugated peptide (e.g., 10-50 µg).
-
Add sodium acetate buffer to adjust the pH of the ⁶⁸GaCl₃ eluate to 4.0-4.5.
-
Add the pH-adjusted ⁶⁸GaCl₃ to the vial containing the peptide.
-
-
Radiolabeling Reaction:
-
Incubate the reaction mixture at 90-95°C for 5-10 minutes.[5] A heating block or a microwave synthesizer can be used.
-
-
Purification (if necessary):
-
Activate a Sep-Pak C18 light cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water (5-10 mL) to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-NOTA-peptide with a small volume of ethanol/water mixture (e.g., 50% ethanol).
-
Evaporate the ethanol and reconstitute the final product in sterile saline for injection.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95%.
-
Protocol 2: In Vitro Cell Binding Assay (Saturation Binding)
Objective: To determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of a ⁶⁸Ga-NOTA-peptide on cancer cells.
Materials:
-
Cancer cell line expressing the target receptor (e.g., U87MG for integrin αvβ3)
-
Cell culture medium and supplements
-
⁶⁸Ga-NOTA-peptide
-
Unlabeled ("cold") peptide for non-specific binding determination
-
Binding buffer (e.g., Tris-buffered saline with 1% BSA)
-
Gamma counter
Procedure:
-
Cell Culture: Culture the target cancer cells to near confluency in appropriate cell culture plates (e.g., 24-well plates).
-
Assay Preparation:
-
Wash the cells twice with cold binding buffer.
-
-
Saturation Binding:
-
Prepare a series of dilutions of the ⁶⁸Ga-NOTA-peptide in binding buffer at increasing concentrations (e.g., 0.1 to 50 nM).
-
To determine non-specific binding, prepare a parallel set of tubes containing the same concentrations of the radiolabeled peptide plus a high concentration of the unlabeled peptide (e.g., 1 µM).
-
Add the prepared solutions to the cell plates and incubate at 4°C or 37°C for a predetermined time to reach equilibrium (e.g., 1-2 hours).
-
-
Separation of Bound and Free Ligand:
-
Aspirate the incubation medium.
-
Wash the cells rapidly three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).
-
Collect the cell lysates and measure the radioactivity in a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each concentration.
-
Plot the specific binding versus the concentration of the radioligand and fit the data using a non-linear regression model (e.g., one-site binding hyperbola in GraphPad Prism) to determine the Kd and Bmax values.
-
Protocol 3: Preclinical PET/CT Imaging in a Tumor Xenograft Model
Objective: To non-invasively visualize tumor uptake and biodistribution of a ⁶⁸Ga-NOTA-peptide in a mouse model of cancer.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cell line for xenograft implantation
-
Matrigel (optional, for subcutaneous injection)
-
⁶⁸Ga-NOTA-peptide, formulated in sterile saline
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
Procedure:
-
Tumor Xenograft Model Development:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells in 100-200 µL of saline or a Matrigel mixture) into the flank of the mice.[6]
-
Allow the tumors to grow to a suitable size for imaging (e.g., 100-300 mm³).
-
-
Radiotracer Administration:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Intravenously inject the ⁶⁸Ga-NOTA-peptide (e.g., 3.7-7.4 MBq in 100-150 µL of saline) via the tail vein.
-
-
PET/CT Imaging:
-
At a predetermined time point post-injection (e.g., 60 minutes), place the anesthetized mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Acquire a static or dynamic PET scan (e.g., 10-20 minutes).[5]
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET and CT images using appropriate algorithms.
-
Fuse the PET and CT images for anatomical localization of radiotracer uptake.
-
Draw regions of interest (ROIs) on the tumor and major organs to quantify the radioactivity concentration, often expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Protocol 4: Ex Vivo Biodistribution Study
Objective: To quantitatively determine the distribution of a ⁶⁸Ga-NOTA-peptide in various organs and the tumor after in vivo administration.
Materials:
-
Tumor-bearing mice
-
⁶⁸Ga-NOTA-peptide
-
Gamma counter
-
Analytical balance
Procedure:
-
Radiotracer Administration: Inject the ⁶⁸Ga-NOTA-peptide into tumor-bearing mice as described in the imaging protocol.
-
Tissue Harvesting:
-
At a specific time point post-injection (e.g., 1, 2, or 4 hours), euthanize the mice.
-
Dissect the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
-
Measurement of Radioactivity:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards of a known percentage of the injected dose.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.[7]
-
Calculate tumor-to-organ ratios to assess the targeting efficacy.
-
Visualizations
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for the preclinical evaluation of NOTA-based radiopharmaceuticals.
Logical Relationship for Targeted PET Imaging
Caption: Logical flow of targeted PET imaging using a NOTA-based radiopharmaceutical.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. 1stoncology.com [1stoncology.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Biodistribution Assessment of a Novel 68Ga-Labeled Radiopharmaceutical in a Cancer Overexpressing CCK2R Mouse Model: Conventional and Radiomics Methods for Analysis [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Preparation and evaluation of a 68Ga-labeled RGD-containing octapeptide for noninvasive imaging of angiogenesis: biodistribution in non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
Purifying NOTA-Labeled Biomolecules: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed application notes and experimental protocols for the purification of biomolecules labeled with the bifunctional chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). The selection of an appropriate purification strategy is critical to ensure the homogeneity and purity of the final conjugate, which is essential for downstream applications in research, diagnostics, and therapeutics.
Introduction to NOTA-Labeled Biomolecules
NOTA is a macrocyclic chelator widely used for stably complexing radiometals, such as Gallium-68 (⁶⁸Ga), for use in Positron Emission Tomography (PET) imaging.[1][2] Biomolecules, including peptides and antibodies, are often conjugated with a NOTA derivative (e.g., NOTA-NHS ester) to enable radiolabeling. The purification of these NOTA-biomolecule conjugates is a crucial step to remove unreacted biomolecules, excess chelator, and other impurities generated during the conjugation reaction. The choice of purification technique depends on the physicochemical properties of the biomolecule, such as its size, hydrophobicity, and charge.
Key Purification Techniques
The most common and effective techniques for purifying NOTA-labeled biomolecules are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the method of choice for purifying NOTA-labeled peptides and other small biomolecules.[3] Separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[3] By creating a gradient of increasing organic solvent, biomolecules are eluted based on their hydrophobicity.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC is ideal for purifying larger biomolecules like antibodies and proteins.[4][5] This technique separates molecules based on their hydrodynamic radius, or size in solution.[5] Larger molecules are excluded from the pores of the chromatography resin and elute first, while smaller molecules penetrate the pores and elute later.[5] This method is particularly useful for separating the labeled antibody from smaller impurities like unconjugated NOTA chelator.
-
Metal-Chelate Affinity Chromatography (MCAC): This technique is generally not used for the purification of NOTA-labeled biomolecules. MCAC relies on the affinity of specific amino acid residues, most commonly a polyhistidine-tag (His-tag), for immobilized metal ions (e.g., Ni²⁺, Co²⁺).[6][7] The NOTA chelator itself does not provide the basis for this type of affinity purification.
Quantitative Data Summary
The following table summarizes typical performance metrics for the purification of NOTA-labeled biomolecules using RP-HPLC and SEC. The actual values can vary depending on the specific biomolecule, conjugation efficiency, and optimization of the purification protocol.
| Purification Technique | Biomolecule Type | Purity Achieved | Typical Yield | Key Advantages |
| RP-HPLC | Peptides | >95% | 40-60% | High resolution, excellent for removing closely related impurities. |
| SEC | Antibodies | >98% | >90% | Gentle, preserves biological activity, effective for buffer exchange. |
Experimental Protocols
Protocol 1: Purification of a NOTA-Labeled Peptide by RP-HPLC
This protocol is based on the purification of NOTA-conjugated ubiquicidin fragments.[2][8]
1. Materials and Equipment:
-
Crude NOTA-peptide conjugate
-
Milli-Q or HPLC-grade water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Preparative and analytical RP-HPLC system with UV detector
-
C18 HPLC columns (preparative and analytical)
-
Lyophilizer
2. Method:
-
Sample Preparation: Dissolve the crude NOTA-peptide in a minimal amount of a suitable solvent, such as a low concentration of ACN in water with 0.1% TFA.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in ACN).
-
Chromatography:
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B. A shallow gradient (e.g., 1% increase in Solvent B per minute) is often effective for separating closely eluting species.
-
Monitor the elution profile at a suitable wavelength, typically 220 nm for the peptide backbone and 280 nm if aromatic residues are present.
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the NOTA-peptide conjugate.
-
Purity Analysis: Analyze an aliquot of the collected fraction using analytical RP-HPLC with a similar gradient to confirm purity.
-
Lyophilization: Freeze-dry the purified fraction to obtain the final product as a powder.
Example Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-60% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | 220 nm |
| Retention Time | 10.5 - 12.6 minutes for ⁶⁸Ga-NOTA-UBI30-41[8] |
Protocol 2: Purification of a NOTA-Labeled Antibody by Size-Exclusion Chromatography (SEC)
This protocol provides a general method for purifying NOTA-labeled antibodies.
1. Materials and Equipment:
-
Crude NOTA-antibody conjugate solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
SEC chromatography system
-
SEC column with an appropriate molecular weight cutoff (e.g., for IgG ~150 kDa)
-
UV detector
-
Fraction collector
2. Method:
-
System and Column Equilibration: Equilibrate the SEC system and column with PBS until a stable baseline is achieved.
-
Sample Loading: Load the crude NOTA-antibody solution onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with PBS at a constant flow rate. The flow rate should be optimized for the specific column to ensure good separation.
-
Fraction Collection: Collect fractions corresponding to the first major peak, which will be the high molecular weight NOTA-antibody conjugate. Unconjugated NOTA and other small molecules will elute in later fractions.
-
Purity Analysis: Assess the purity of the collected fractions by analytical SEC and/or SDS-PAGE.
-
Concentration: If necessary, concentrate the purified antibody solution using an appropriate method such as centrifugal filtration.
Example Chromatographic Conditions:
| Parameter | Value |
| Column | SEC column with a fractionation range suitable for IgG |
| Mobile Phase | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | 280 nm |
Visualization of Workflows
Bioconjugation and Purification of a NOTA-Labeled Peptide
References
- 1. Peptide synthesis, characterization and ⁶⁸Ga-radiolabeling of NOTA-conjugated ubiquicidin fragments for prospective infection imaging with PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. Thieme E-Journals - World Journal of Nuclear Medicine / Full Text [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.up.ac.za [repository.up.ac.za]
Protocol for biodistribution studies of NOTA-based radiotracers
An essential component in the development of novel radiopharmaceuticals is the thorough evaluation of their behavior in vivo. For radiotracers based on the chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), understanding their distribution, uptake, and clearance from various organs is critical for assessing their efficacy and safety.[1][2] Biodistribution studies provide quantitative data on how these agents spread throughout the body, accumulate in target tissues (like tumors), and are eliminated.[3]
NOTA is a versatile bifunctional chelating agent widely used for its ability to form stable complexes with various radiometals, most notably Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.[4][5][6] Its robust coordination chemistry ensures high in vivo stability, which is crucial to prevent the unintended release of radioactivity in non-target tissues.[7]
These application notes provide a detailed protocol for conducting biodistribution studies of NOTA-based radiotracers, from radiolabeling to data analysis, aimed at researchers, scientists, and professionals in drug development.
Application Notes & Experimental Protocols
Part 1: Radiolabeling of NOTA-Conjugate with Gallium-68
This protocol outlines the standard procedure for labeling a NOTA-conjugated peptide or molecule with Gallium-68 (⁶⁸Ga).
Materials:
-
NOTA-conjugated peptide/molecule
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium acetate buffer (1 M, pH 4.5)
-
Metal-free water and vials
-
Heating block or water bath
-
Radio-TLC system for quality control
Protocol:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ solution.
-
pH Adjustment: In a sterile, metal-free vial, add the NOTA-conjugated molecule (typically 10-50 µg). Add the ⁶⁸GaCl₃ eluate. Adjust the pH of the reaction mixture to 3.5-4.5 using the sodium acetate buffer. Gallium is sensitive to pH and can form insoluble gallium hydroxide at a pH above 3, so careful pH control is critical.[4]
-
Incubation: Gently mix the solution and incubate at 90-95°C for 5-10 minutes. NOTA allows for fast and efficient complexation.[4]
-
Quality Control: After incubation, perform radio-TLC to determine the radiochemical purity (RCP). The RCP should typically be >95%.
-
Purification (if necessary): If the RCP is below the desired threshold, purify the radiolabeled conjugate using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.
-
Final Formulation: Formulate the final product in a physiologically compatible solution, such as sterile saline, for injection.
Part 2: In Vivo Biodistribution Study Protocol
This protocol describes the ex vivo biodistribution analysis in a tumor-bearing mouse model. This method is considered a gold standard for quantitative assessment.[8]
Animal Model:
-
Use appropriate animal models, such as immunodeficient mice (e.g., Balb/c nude) bearing human tumor xenografts.[9] Animal studies should always be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).[10]
Protocol:
-
Animal Preparation: Acclimate the tumor-bearing mice for at least one week before the study. Provide food and water ad libitum.
-
Radiotracer Administration: Inject a known amount of the ⁶⁸Ga-NOTA-radiotracer (typically 1-4 MBq in 100-150 µL) intravenously via the tail vein.[11] Record the precise injected dose for each animal after correcting for any residual activity in the syringe.
-
Distribution Phase: House the animals individually in cages.[12] At predetermined time points post-injection (p.i.) (e.g., 30, 60, and 120 minutes), euthanize the animals by an approved method (e.g., cervical dislocation under anesthesia).[9]
-
Sample Collection:
-
Immediately collect blood via cardiac puncture.[12]
-
Carefully dissect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, small intestine, large intestine, muscle, bone, and tumor).
-
-
Sample Processing:
-
Blot the dissected organs to remove excess blood, then place them in pre-weighed tubes.
-
Weigh each tissue sample to obtain the wet weight.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each tissue sample, the blood sample, and the injection standards using a calibrated gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula:
%ID/g = (Activity in Organ / Organ Weight (g)) / Total Injected Activity * 100
-
This normalization allows for direct comparison of tracer uptake across different organs and animals.[13]
-
Data Presentation
Quantitative biodistribution data should be summarized in a clear and structured table. This allows for easy comparison of radiotracer uptake in different tissues over time.
Table 1: Biodistribution of [⁶⁸Ga]Ga-NOTA-Radiotracer in Tumor-Bearing Mice
| Organ | 30 min p.i. (%ID/g ± SD) | 60 min p.i. (%ID/g ± SD) | 120 min p.i. (%ID/g ± SD) |
|---|---|---|---|
| Blood | |||
| Heart | |||
| Lungs | |||
| Liver | |||
| Spleen | |||
| Kidneys | |||
| Stomach | |||
| Intestine | |||
| Muscle | |||
| Bone | |||
| Tumor |
Data are presented as the mean percentage of injected dose per gram of tissue (%ID/g) ± standard deviation (SD) for a group of n=5 animals.
Mandatory Visualizations
Logical Diagram of a NOTA-Based Radiotracer
Caption: Logical structure of a NOTA-based radiotracer.
Experimental Workflow for Biodistribution Studies
Caption: Workflow for a NOTA-radiotracer biodistribution study.
References
- 1. Biodistribution Analysis Service - Alfa Cytology - Rdcthera [rdcthera.com]
- 2. Radiopharmaceutical Validation for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 4. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common Chelating Agents for Radionuclide-Labeled Targeting Peptides NovoPro [novoprolabs.com]
- 6. DOTA/NOTA functionalization - SB PEPTIDE [sb-peptide.com]
- 7. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biodistribution and Bioimaging Studies of Hybrid Paclitaxel Nanocrystals: Lessons Learned of the EPR Effect and Image-Guided Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo studies: comparing the administration via and the impact on the biodistribution of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. www-pub.iaea.org [www-pub.iaea.org]
- 13. researchgate.net [researchgate.net]
Utilizing NOTA for Targeted Radionuclide Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives as bifunctional chelators in the development of radiopharmaceuticals for targeted radionuclide therapy. NOTA's versatile coordination chemistry allows for stable chelation of a wide range of diagnostic and therapeutic radionuclides, making it a valuable tool in the field of theranostics.
Introduction to NOTA in Radionuclide Therapy
Targeted radionuclide therapy aims to deliver cytotoxic radiation directly to cancer cells by linking a radionuclide to a targeting moiety, such as a peptide or antibody, that specifically binds to receptors overexpressed on the tumor cell surface. The choice of the bifunctional chelator to securely hold the radionuclide is critical to the success of this approach. NOTA has emerged as a highly effective chelator due to its ability to form stable complexes with a variety of radiometals under mild conditions.[1][2] This stability is crucial to minimize the off-target accumulation of radioactivity, thereby reducing potential toxicity to healthy tissues.[2]
NOTA and its derivatives are particularly well-suited for chelating trivalent metals such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac).[1][3] This versatility allows for the development of matched pairs of diagnostic and therapeutic agents, a cornerstone of the theranostic approach.
Key Applications and Quantitative Data
NOTA-based radiopharmaceuticals have been successfully developed to target various cancer-associated receptors, including the Gastrin-Releasing Peptide Receptor (GRPR) and the Somatostatin Receptor Subtype 2 (SSTR2).
GRPR-Targeted Agents
GRPR is overexpressed in several cancers, including prostate and breast cancer. NOTA-conjugated bombesin (BBN) analogues have shown significant promise in targeting these tumors.
Table 1: Preclinical Data for GRPR-Targeted NOTA-Radioconjugates
| Radioconjugate | Radionuclide | Cell Line | Tumor Uptake (%ID/g at 1h p.i.) | Tumor-to-Blood Ratio (at 1h p.i.) | Reference |
| ⁶⁸Ga-NOTA-RGD-BBN | ⁶⁸Ga | PC-3 | Higher than monomeric forms | Not Specified | [4] |
| ¹¹¹In-NOTA-P2-RM26 | ¹¹¹In | PC-3 | 5.7 ± 0.3 | 10 ± 1 | [5] |
| ⁶⁸Ga-NOTA-P2-RM26 | ⁶⁸Ga | PC-3 | 8.1 ± 0.4 | 12 ± 1 | [5] |
| ¹⁷⁷Lu-NeoB | ¹⁷⁷Lu | PC-3 | Not Specified | Not Specified | [6] |
SSTR2-Targeted Agents
SSTR2 is a well-established target for neuroendocrine tumors (NETs). While DOTA has been the traditional chelator for SSTR2-targeting peptides, NOTA offers advantages in certain applications.
Table 2: Preclinical and Clinical Data for SSTR2-Targeted Radioconjugates
| Radioconjugate | Radionuclide | Study Type | Key Findings | Reference |
| ²²⁵Ac-DOTATATE | ²²⁵Ac | Clinical | Effective in patients with metastatic GEP-NETs | [7] |
| ²²⁵Ac-crown-TATE | ²²⁵Ac | Preclinical | Milder radiolabeling, greater stability, and higher tumor uptake compared to DOTA-TATE | [3] |
Experimental Protocols
The following are detailed protocols for the key experimental procedures involved in the development and evaluation of NOTA-based radiopharmaceuticals.
Radiolabeling of a NOTA-Peptide Conjugate with Gallium-68
This protocol describes the manual radiolabeling of a NOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
NOTA-conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl (metal-free)
-
Sodium acetate buffer (0.5 M, pH 4.5)
-
Sterile, pyrogen-free water for injection
-
Sep-Pak C18 cartridge
-
Ethanol
-
Saline
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
In a sterile reaction vial, add 10-50 µg of the NOTA-conjugated peptide.
-
Add 500 µL of the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate buffer.
-
Incubate the reaction vial at 95°C for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A typical mobile phase for radio-TLC is 0.1 M sodium citrate.
-
For purification, activate a Sep-Pak C18 cartridge with ethanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the final ⁶⁸Ga-NOTA-peptide product with ethanol/water mixture.
-
The final product is then formulated in saline for injection.
In Vitro Cell Uptake Assay
This protocol outlines the procedure to determine the specific uptake of a radiolabeled NOTA-peptide in cancer cells expressing the target receptor.
Materials:
-
Cancer cell line expressing the target receptor (e.g., PC-3 for GRPR)
-
Cell culture medium and supplements
-
Radiolabeled NOTA-peptide
-
Unlabeled ("cold") peptide for blocking studies
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Gamma counter
-
24-well plates
Procedure:
-
Seed the cancer cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to attach overnight.
-
On the day of the experiment, wash the cells twice with PBS.
-
For total binding, add 1 nM of the radiolabeled NOTA-peptide to the wells.
-
For non-specific binding, add 1 µM of the unlabeled peptide 15 minutes prior to the addition of 1 nM of the radiolabeled peptide.
-
Incubate the plates at 37°C for 1 hour.
-
After incubation, wash the cells three times with ice-cold PBS to remove unbound radioactivity.
-
Lyse the cells by adding 0.5 mL of 1 M NaOH to each well.
-
Collect the cell lysate and measure the radioactivity using a gamma counter.
-
Calculate the specific uptake by subtracting the non-specific binding from the total binding.
In Vivo Biodistribution Study in a Mouse Model
This protocol describes the methodology for assessing the biodistribution of a radiolabeled NOTA-conjugate in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., nude mice with PC-3 xenografts)
-
Radiolabeled NOTA-conjugate
-
Anesthetic agent
-
Syringes and needles for injection and blood collection
-
Dissection tools
-
Gamma counter
-
Weighing scale
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of the radiolabeled NOTA-conjugate (typically 1-5 MBq) via the tail vein.
-
At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a group of mice (n=3-5 per time point).
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each organ and tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with a standard of the injected dose.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways activated by the binding of a ligand to GRPR and SSTR2.
Experimental Workflows
The following diagrams illustrate the general workflows for the development of NOTA-based radiopharmaceuticals and for conducting a biodistribution study.
References
- 1. Preclinical pharmacokinetic, biodistribution, imaging and therapeutic efficacy of (177)Lu-Labeled glycated bombesin analogue for gastrin-releasing peptide receptor-positive prostate tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. netrf.org [netrf.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Balance Between the Therapeutic Efficacy and Safety of [177Lu]Lu-NeoB in a Preclinical Prostate Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. expertperspectives.com [expertperspectives.com]
Troubleshooting & Optimization
Troubleshooting low radiochemical yield in NOTA labeling reactions
For researchers, scientists, and drug development professionals working with 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives for radiolabeling, achieving high radiochemical yield is paramount. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during NOTA labeling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most critical factors influencing low radiochemical yield in NOTA labeling?
Low radiochemical yield in NOTA labeling reactions can be attributed to several factors, often related to suboptimal reaction conditions or the presence of impurities. The most critical parameters to control are:
-
pH of the reaction mixture: The optimal pH for NOTA chelation is crucial and varies depending on the radiometal being used.
-
Reaction Temperature: Temperature influences the kinetics of the labeling reaction.
-
Precursor (NOTA-conjugate) Concentration: Sufficient concentration of the NOTA-conjugated molecule is necessary to drive the reaction to completion.
-
Presence of Competing Metal Ions: Trace metal impurities in reagents or from the radiometal source can compete with the desired radiometal for the NOTA chelator.
-
Radiolytic Decomposition: High levels of radioactivity can lead to the formation of free radicals that can damage the NOTA-conjugate and reduce labeling efficiency.[1][2]
Q2: My radiochemical yield is consistently low. Where should I start troubleshooting?
A systematic approach is key to identifying the root cause of low labeling yield. The following workflow provides a step-by-step troubleshooting guide.
Q3: How does pH affect NOTA labeling and what are the optimal ranges?
The pH of the reaction medium is critical as it affects the protonation state of the carboxylic acid groups of the NOTA chelator and the hydrolysis of the radiometal. The optimal pH is a balance between ensuring the NOTA is sufficiently deprotonated for efficient chelation and preventing the radiometal from precipitating as a hydroxide.
| Radiometal | Typical Optimal pH Range | Notes |
| Gallium-68 (⁶⁸Ga) | 3.5 - 4.5 | A higher pH can lead to the formation of gallium hydroxide species, reducing the free Ga³⁺ available for chelation. |
| Copper-64 (⁶⁴Cu) | 5.0 - 6.0 | |
| Aluminum Fluoride-18 (Al¹⁸F) | 4.0 - 5.0 | The formation of the Al¹⁸F complex itself is pH-dependent.[3] |
Troubleshooting Tip: Always verify the pH of your final reaction mixture using a calibrated pH meter or pH strips. Buffers such as sodium acetate or ammonium acetate are commonly used to maintain the optimal pH. Be aware that some buffer components, like citrate, can interfere with labeling by competing for the radiometal.[3]
Q4: What is the impact of temperature and precursor concentration on the reaction?
Both temperature and precursor concentration play a significant role in the reaction kinetics.
-
Temperature: Increasing the temperature generally accelerates the rate of chelation. However, some NOTA-conjugated peptides or antibodies may be heat-sensitive.
-
Precursor Concentration: A higher concentration of the NOTA-conjugate can lead to a higher radiochemical yield by driving the equilibrium towards the formation of the radiolabeled complex.
| Parameter | General Recommendation | Troubleshooting Action |
| Temperature | Start with room temperature and gently heat if yields are low. Typical range: 25°C - 95°C. | If labeling at room temperature is slow, try heating to 40°C or higher, monitoring the stability of your compound.[4] For Al¹⁸F labeling, yields can significantly improve with increased temperature.[3] |
| Precursor Concentration | Micromolar (µM) concentrations are typically required. | If yields are low, try increasing the concentration of the NOTA-conjugated precursor. |
Q5: How can I identify and mitigate the effects of metal ion impurities?
Trace metal ion contaminants (e.g., Fe³⁺, Zn²⁺, Ca²⁺, Al³⁺) in your reagents, buffers, or from the generator eluate can compete with the radiometal for the NOTA chelator, thereby reducing your radiochemical yield.
Identification:
-
ICP-MS Analysis: Analyze your generator eluate and reagents for trace metal content.
-
Indirect Evidence: If increasing the precursor concentration leads to a significant improvement in yield, it may indicate the presence of competing metal ions that are being "scavenged" by the excess chelator.
Mitigation:
-
Use High-Purity Reagents: Utilize metal-free water, buffers, and other reagents.
-
Dedicated Labware: Use metal-free plasticware for all solutions and reactions.
-
Purification of Eluate: Some generator post-processing methods can help reduce metallic impurities.
Q6: What is radiolysis and how can I prevent it?
Radiolysis is the decomposition of molecules as a result of radiation. In the context of radiolabeling, the high concentration of radioactivity can generate free radicals from the solvent (usually water), which can then degrade the NOTA-conjugated precursor or the final radiolabeled product, leading to a lower radiochemical purity.[1][2]
Prevention:
-
Addition of Radical Scavengers: The most common approach is to add radical scavengers to the reaction mixture. These compounds react with and neutralize the harmful free radicals.
-
Ethanol: Often added to the reaction mixture.
-
Ascorbic Acid (Vitamin C): A highly effective radical scavenger.
-
Gentisic Acid: Another commonly used radioprotectant.
-
A combination of ethanol and ascorbic acid has been shown to be effective in preventing radiolysis during ⁶⁸Ga-labeling of NOTA-conjugated single-domain antibodies.[1][2]
Key Experimental Protocols
Protocol 1: General ⁶⁸Ga-NOTA Labeling
-
Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
In a sterile, metal-free microcentrifuge tube, combine the following in order:
-
Sodium acetate buffer (0.1 M, pH 4.0)
-
NOTA-conjugated precursor (to achieve a final concentration in the µM range)
-
⁶⁸Ga eluate
-
-
Gently mix the solution.
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature or 40°C) for 5-15 minutes.
-
Determine the radiochemical yield using a suitable quality control method, such as radio-TLC or radio-HPLC.
Protocol 2: Incorporation of Radical Scavengers
-
Prepare a stock solution of the radical scavenger (e.g., 5 mg of ascorbic acid in a small volume of water).
-
Prior to adding the ⁶⁸Ga eluate in the general protocol, add the radical scavenger solution to the reaction mixture. A combination of 20% ethanol and 5 mg of ascorbic acid can be a good starting point.[1][2]
-
Proceed with the labeling reaction as described in Protocol 1.
Note: These are general protocols and may require optimization for your specific NOTA-conjugate and radiometal.
References
- 1. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized labeling of NOTA-conjugated octreotide with F-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (68)Ga small peptide imaging: comparison of NOTA and PCTA. | Sigma-Aldrich [merckmillipore.com]
Navigating NOTA Chelation: A Technical Support Guide for Researchers
For researchers and professionals in drug development, optimizing the chelation of radiometals with 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) is a critical step in the synthesis of radiopharmaceuticals. This guide provides a comprehensive technical support center, including frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during NOTA chelation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NOTA chelation with Gallium-68 (⁶⁸Ga)?
A1: The optimal pH for ⁶⁸Ga-NOTA chelation generally falls within the range of 3.5 to 4.5.[1] Maintaining the pH within this acidic window is crucial for achieving high radiochemical yields.
Q2: What is the recommended temperature for ⁶⁸Ga-NOTA labeling?
A2: While NOTA can chelate ⁶⁸Ga at room temperature, heating the reaction mixture to 90°C for approximately 10 minutes can significantly enhance the labeling efficiency and kinetics.[1]
Q3: What are the ideal conditions for chelating Copper-64 (⁶⁴Cu) with NOTA?
A3: ⁶⁴Cu can be efficiently chelated with NOTA at room temperature. The reaction is typically carried out in an ammonium acetate buffer at a pH of approximately 4.5.[2]
Q4: Can NOTA be used for chelating Lutetium-177 (¹⁷⁷Lu)?
A4: While NOTA can form a complex with ¹⁷⁷Lu, it is not considered the ideal chelator. Studies have indicated a risk of decomplexation in vivo. For ¹⁷⁷Lu, a chelator with a larger cavity size, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is generally preferred to ensure a more stable complex.[3]
Q5: What are the key factors influencing the efficiency of NOTA chelation?
A5: Several factors can impact the success of your NOTA chelation reaction:
-
pH: The pH of the reaction buffer is critical and must be optimized for each specific radiometal.
-
Temperature: While some radiometals can be chelated at room temperature, others may require heating to achieve optimal yields and reaction rates.
-
Molar ratio of chelator to radiometal: A sufficient excess of the NOTA-conjugated molecule is necessary to drive the reaction to completion.
-
Presence of competing metal ions: Contamination with other metal ions can compete with the radiometal for the NOTA chelator, reducing the radiochemical yield.
-
Purity of reagents: The purity of the NOTA-conjugate, the radiometal solution, and the reaction buffers is essential for a successful and reproducible reaction.
Data Presentation: Optimal Chelation Conditions
| Radiometal | Chelator | Optimal pH Range | Optimal Temperature | Notes |
| Gallium-68 (⁶⁸Ga) | NOTA | 3.5 - 4.5[1] | 90°C (10 min)[1] | Room temperature labeling is also feasible. |
| Copper-64 (⁶⁴Cu) | NOTA | ~4.5[2] | Room Temperature[2] | Typically performed in an ammonium acetate buffer. |
| Lutetium-177 (¹⁷⁷Lu) | NOTA | Not Recommended | Not Recommended | Potential for in vivo decomplexation; DOTA is preferred.[3] |
Troubleshooting Guide
Problem 1: Low Radiochemical Yield
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust as necessary to the optimal range for your specific radiometal. |
| Suboptimal Temperature | For radiometals that benefit from heating, ensure your heating block or water bath is at the correct temperature. For room temperature reactions, ensure the ambient temperature is within a reasonable range. |
| Insufficient NOTA-conjugate | Increase the molar ratio of the NOTA-conjugated molecule to the radiometal. |
| Metal Contamination | Use high-purity water and reagents. Ensure all labware is thoroughly cleaned to avoid trace metal contamination. Consider using a metal scavenger resin to purify the radiometal solution if contamination is suspected. |
| Degraded NOTA-conjugate | Assess the purity and integrity of your NOTA-conjugated molecule using techniques like HPLC or mass spectrometry. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unchelated Radiometal | Optimize the chelation conditions (pH, temperature, reactant ratio) to drive the reaction to completion. Use a purification method such as a C-18 Sep-Pak cartridge to remove unchelated radiometal.[1] |
| Radiolysis | Minimize the reaction time and exposure of the radiolabeled compound to radioactivity. Consider the use of radical scavengers, such as ethanol or gentisic acid, in the formulation. |
| Colloidal Species | Ensure proper mixing and solubility of all components. Filter the final product through a 0.22 µm filter. |
Experimental Protocols
General Protocol for NOTA Conjugation to a Biomolecule (e.g., Peptide or Antibody)
This protocol provides a general framework for conjugating a NOTA chelator to a biomolecule containing a primary amine (e.g., lysine residue).
Materials:
-
NOTA-NHS ester (or other activated form of NOTA)
-
Biomolecule (peptide or antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.5)
-
Reaction buffer (e.g., sodium bicarbonate or borate buffer, pH 8.5)
-
Quenching reagent (e.g., Tris buffer or glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Biomolecule Preparation: Dissolve the biomolecule in the reaction buffer to the desired concentration.
-
NOTA Activation: Dissolve the NOTA-NHS ester in a small amount of anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add the activated NOTA solution to the biomolecule solution. The molar ratio of NOTA to the biomolecule will need to be optimized but a starting point of 10:1 to 20:1 is common.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add the quenching reagent to stop the reaction by consuming any unreacted NOTA-NHS ester.
-
Purification: Purify the NOTA-conjugated biomolecule from excess reagents using SEC or dialysis.
-
Characterization: Characterize the final product to determine the number of NOTA molecules per biomolecule, typically using mass spectrometry.
General Protocol for Radiolabeling of a NOTA-Conjugated Biomolecule
This protocol outlines the general steps for radiolabeling a NOTA-conjugated biomolecule.
Materials:
-
NOTA-conjugated biomolecule
-
Radiometal solution (e.g., ⁶⁸GaCl₃ or ⁶⁴CuCl₂)
-
Reaction buffer (e.g., sodium acetate or ammonium acetate buffer, pH adjusted to the optimal range for the specific radiometal)
-
Heating block or water bath (if required)
-
Purification system (e.g., C-18 Sep-Pak cartridge or SEC)
-
Quality control system (e.g., radio-TLC or radio-HPLC)
Procedure:
-
Reaction Setup: In a sterile vial, add the NOTA-conjugated biomolecule and the reaction buffer.
-
Radiometal Addition: Add the radiometal solution to the vial.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specified time.
-
Purification: Purify the radiolabeled product to remove any unchelated radiometal and other impurities. For many small molecules and peptides, a C-18 Sep-Pak cartridge is effective.
-
Quality Control: Perform quality control tests to determine the radiochemical purity and yield of the final product. This is typically done using radio-TLC or radio-HPLC.
Visualizing the Workflow
References
- 1. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
Strategies to improve the stability of NOTA-radiometal complexes
Welcome to the technical support center for NOTA-radiometal complexes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these complexes and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is NOTA and why is it used in radiopharmaceuticals?
A: NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is a macrocyclic chelator used to form highly stable complexes with various radiometals.[1] Its cage-like structure, consisting of a nine-membered ring with three nitrogen atoms and three carboxylate arms, provides a high-affinity binding site for trivalent metal ions, particularly Gallium-68 (⁶⁸Ga).[1] The resulting NOTA-radiometal complexes are then conjugated to targeting biomolecules (e.g., peptides, antibodies) to create radiopharmaceuticals for PET imaging and therapy.[2]
Q2: Which factors generally influence the stability of NOTA-radiometal complexes?
A: The stability of these complexes is governed by several factors, including:
-
Nature of the Metal Ion: The charge and ionic radius of the radiometal are critical. Smaller, highly charged metal ions tend to form more stable complexes.[3][4]
-
Ligand Properties: The structure of the NOTA chelator itself provides a pre-organized cavity that is well-suited for certain metal ions, contributing to the "macrocyclic effect" and enhanced stability.
-
Experimental Conditions: pH, temperature, and the presence of competing metal ions can significantly impact the formation and stability of the complex.[5]
Q3: What makes NOTA a particularly good chelator for Gallium-68?
A: NOTA is considered an excellent chelator for ⁶⁸Ga due to the formation of a highly stable complex (log K ≈ 31).[1] The size of the NOTA cavity is ideal for the ionic radius of Ga³⁺, leading to favorable complexation kinetics, often allowing for rapid radiolabeling at room temperature.[1][6]
Q4: What is a bifunctional chelator (BFC)?
A: A bifunctional chelator is a molecule that has two distinct functional parts: a strong metal-chelating unit (like NOTA) and a reactive functional group (e.g., NHS ester, maleimide, isothiocyanate).[1] This second functional group allows for the covalent attachment of the chelator to a biomolecule, such as a peptide or antibody, effectively linking the radiometal to the targeting agent.[2]
Troubleshooting Guide
Issue 1: Low Radiochemical Yield (%RCY)
| Possible Cause | Troubleshooting Strategy |
| Incorrect pH of Labeling Reaction | The optimal pH for ⁶⁸Ga-NOTA labeling is typically between 3.5 and 5.0.[1][6] Adjust the pH of the ⁶⁸Ga eluate (which is acidic) with a suitable buffer, such as sodium acetate, to bring it into the optimal range.[5] Outside this range, the formation of gallium hydroxide species can compete with the chelation reaction.[7] |
| Suboptimal Temperature or Incubation Time | While many NOTA-conjugates can be labeled with ⁶⁸Ga at room temperature within 5-10 minutes, some may require gentle heating (e.g., 80-95°C) for a short period to achieve high yields.[5][6] Optimize the temperature and incubation time for your specific conjugate. |
| Low Precursor (NOTA-conjugate) Concentration | Insufficient concentration of the NOTA-conjugated biomolecule can lead to low labeling efficiency.[5] Ensure that the precursor concentration is adequate, typically in the micromolar range.[6] |
| Presence of Competing Metal Ion Impurities | The ⁶⁸Ge/⁶⁸Ga generator eluate can sometimes contain metallic impurities (e.g., Zn²⁺, Fe³⁺, Cu²⁺) that compete with ⁶⁸Ga for the NOTA chelator. Post-processing of the generator eluate using cation-exchange cartridges can help to remove these impurities and improve the radiochemical yield.[5] |
| Formation of ⁶⁸Ga-colloids | At higher pH values, ⁶⁸Ga can form colloidal species that are unavailable for chelation.[5] Ensure the pH is maintained within the optimal acidic range during labeling. |
Issue 2: In Vitro/In Vivo Instability of the Complex
| Possible Cause | Troubleshooting Strategy |
| Transchelation to Serum Proteins | In vivo, serum proteins like transferrin can compete for the radiometal if the complex is not sufficiently stable.[8] Perform in vitro serum stability assays to assess the robustness of your complex. If instability is observed, consider using a more rigid or sterically hindered NOTA derivative. |
| Dissociation under Acidic Conditions | If the radiopharmaceutical is internalized into cellular compartments with low pH (e.g., endosomes, lysosomes), the acidic environment can promote dissociation of the radiometal.[9] The intrinsic kinetic inertness of the NOTA macrocycle generally provides good stability against acid-catalyzed dissociation. |
| Radiolysis | High levels of radioactivity can lead to the generation of free radicals, which may damage the chelator or the targeting biomolecule, leading to the release of the radiometal. The addition of radical scavengers, such as ascorbic acid or ethanol, to the formulation can help to mitigate this effect. |
Issue 3: Poor Quality Control (QC) Results
| Possible Cause | Troubleshooting Strategy |
| Multiple Peaks in HPLC Chromatogram | This could indicate the presence of unbound radiometal, radiolabeled impurities, or aggregation of the radiopharmaceutical. Use a reference standard of the non-radioactive complex to identify the correct product peak. Optimize the purification method (e.g., solid-phase extraction, size-exclusion chromatography) to remove impurities.[10] |
| Incorrect Retention Time in HPLC | A shift in retention time compared to the reference standard could suggest degradation of the product or interaction with the column matrix. Ensure the HPLC method (mobile phase, gradient, column) is appropriate and validated for your compound.[11] |
| Discrepancy between TLC and HPLC Results | Thin-layer chromatography (TLC) is a rapid QC method but may have lower resolution than HPLC.[10] It is crucial to develop and validate a TLC system that can effectively separate the radiolabeled product from free radiometal and other potential impurities. Cross-validation with HPLC is recommended.[12] |
Data Presentation
Table 1: Stability Constants (log K) for NOTA and DOTA with Various Metal Ions
| Metal Ion | Ionic Radius (pm) | NOTA (log K) | DOTA (log K) | Reference |
| Ga³⁺ | 62 | ~31 | ~21.3 | [1] |
| Cu²⁺ | 73 | 23.33 | 22.2 | [] |
| Zn²⁺ | 74 | 22.32 | 19.9 | [] |
| Lu³⁺ | 86 | 2.9 | 2.1 | [14] |
| Yb³⁺ | 87 | 3.1 | 2.9 | [14] |
| Tm³⁺ | 88 | 2.6 | 2.9 | [14] |
| Er³⁺ | 89 | 2.0 | 2.7 | [14] |
Note: Stability constants can vary depending on experimental conditions (temperature, ionic strength, pH). This table provides a general comparison.
Experimental Protocols
Protocol 1: General Radiolabeling of a NOTA-Peptide with ⁶⁸Ga
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Buffering: To the ⁶⁸GaCl₃ eluate (e.g., 400 µL), add a sodium acetate or HEPES buffer to adjust the pH to approximately 4.5.[6]
-
Addition of Precursor: Add the NOTA-conjugated peptide (typically 1-10 nmol dissolved in water or buffer) to the buffered ⁶⁸Ga solution.[6]
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 5-10 minutes. For some conjugates, heating at up to 95°C for 5 minutes may be necessary to achieve high radiochemical yields.[6]
-
Quenching (Optional): The reaction can be stopped by adding a solution of EDTA or DTPA to chelate any remaining free ⁶⁸Ga.
-
Purification: Purify the radiolabeled peptide using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted ⁶⁸Ga and hydrophilic impurities.
-
Quality Control: Determine the radiochemical purity of the final product using radio-HPLC and/or radio-TLC.[10]
Protocol 2: In Vitro Serum Stability Assay
-
Preparation: Prepare the purified NOTA-radiometal complex in a suitable buffer (e.g., PBS).
-
Incubation: Add a small volume of the radiolabeled complex (e.g., 50 µL) to fresh human or animal serum (e.g., 450 µL).[15]
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 24, 48 hours), take aliquots of the serum mixture.[15]
-
Analysis: Analyze the aliquots by a suitable method to separate the intact radiolabeled complex from any released radiometal or transchelated species. Common methods include:
-
Radio-TLC: Spot the serum sample on an iTLC-SG strip and develop with a mobile phase (e.g., 50 mM DTPA) that mobilizes the free radiometal but not the protein-bound complex.[15]
-
Size-Exclusion HPLC: Separate the components based on their molecular size. The intact, high-molecular-weight radiopharmaceutical will elute earlier than the smaller, free radiometal.
-
-
Quantification: Quantify the radioactivity in the different fractions to determine the percentage of the complex that remains intact over time.
Visualizations
Caption: Workflow for ⁶⁸Ga-labeling of a NOTA-conjugate.
Caption: Key factors influencing complex stability.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative serum stability of radiochelates for antibody radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. Radiolabeling of Nanomaterials: Advantages and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC [ouci.dntb.gov.ua]
- 12. google.com [google.com]
- 14. Stability assessment of different chelating moieties used for elemental labeling of bio-molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Addressing challenges in the conjugation of NOTA to sensitive biomolecules
Welcome to the technical support center for NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the attachment of the NOTA chelator to sensitive biomolecules such as antibodies, peptides, and oligonucleotides.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of NOTA derivatives (e.g., p-SCN-Bn-NOTA, NOTA-NHS ester) to biomolecules.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency / Low Yield | Suboptimal pH of Reaction Buffer: The reaction of amine-reactive NOTA derivatives (NHS esters, isothiocyanates) with primary amines (e.g., lysine residues) is highly pH-dependent.[1] At low pH, the amine is protonated and non-nucleophilic, while at high pH, the NHS ester can hydrolyze rapidly.[1] | - For NOTA-NHS ester conjugation, maintain a pH of 8.3-8.5.[1] - For p-SCN-Bn-NOTA, a pH of 8.0-9.0 is often used.[2][3] - Use non-nucleophilic buffers such as sodium bicarbonate, sodium borate, or phosphate buffer.[1][4][5] Avoid buffers containing primary amines like Tris. |
| Presence of Competing Amines: Buffers or additives containing primary amines (e.g., Tris, glycine, sodium azide) will compete with the biomolecule for reaction with the NOTA derivative.[4][6] | - Perform buffer exchange into an appropriate amine-free buffer (e.g., PBS, bicarbonate buffer) prior to conjugation using methods like dialysis or size-exclusion chromatography (e.g., PD-10 columns).[3] | |
| Impure Antibody/Protein: Impurities in the biomolecule solution can interfere with the conjugation reaction.[7] | - Use a highly purified biomolecule (>95% purity is recommended).[7] If necessary, purify the biomolecule before conjugation. | |
| Hydrolysis of NOTA-NHS Ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[4][5] | - Prepare the NOTA-NHS ester solution in anhydrous DMSO or DMF immediately before use.[4][5][8] - Store solid NOTA-NHS ester in a desiccator at -20°C.[8] | |
| Insufficient Molar Excess of NOTA: An inadequate amount of the NOTA derivative may lead to incomplete labeling. | - Optimize the molar excess of the NOTA derivative. A 10- to 50-fold molar excess is a common starting point for antibodies and single-domain antibodies (sdAbs).[2][3] | |
| Loss of Biomolecule Activity | Modification of Critical Residues: The random conjugation to lysine residues can modify amino acids in the binding site of an antibody or an active site of a protein, leading to a loss of function.[9] | - Reduce the molar excess of the NOTA derivative to decrease the degree of labeling. - Consider site-specific conjugation methods if random lysine conjugation proves problematic.[9] |
| Harsh Reaction Conditions: Extreme pH or temperature can denature sensitive biomolecules. | - Perform the conjugation at room temperature or on ice to minimize degradation.[1] - Ensure the pH of the reaction buffer is within the stability range of the biomolecule. | |
| Precipitation of Biomolecule During Conjugation | High Concentration of Organic Solvent: The addition of NOTA dissolved in organic solvents like DMSO or DMF can cause precipitation of the biomolecule if the final concentration of the organic solvent is too high. | - Dissolve the NOTA derivative in the smallest possible volume of organic solvent.[1][5] The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume. |
| Suboptimal Buffer Conditions: The buffer composition may not be suitable for maintaining the solubility of the biomolecule at the desired concentration. | - Ensure the buffer has the appropriate ionic strength and pH to maintain biomolecule solubility. | |
| Difficulty in Purifying the Conjugate | Inefficient Separation Method: The chosen purification method may not be adequate to separate the NOTA-biomolecule conjugate from the unreacted NOTA and biomolecule. | - Size-exclusion chromatography (SEC), often using HPLC, is a highly effective method for purifying conjugates and removing excess free NOTA.[2] - For oligonucleotides, ethanol precipitation can be used, although it may not remove all unconjugated modification.[10] |
| Loss of Product During Purification: The conjugate may be lost during the purification steps.[7] | - For SEC, ensure the column is properly equilibrated and that the sample volume is appropriate for the column size. - If using precipitation, optimize the conditions (e.g., temperature, centrifugation speed) to maximize recovery.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best buffer to use for NOTA conjugation?
A1: The optimal buffer is non-nucleophilic and maintains a slightly basic pH. 0.1 M sodium bicarbonate (pH 8.3-8.5) or 0.1 M sodium borate (pH 8.5) are excellent choices for NHS ester conjugations.[1][4][10] For p-SCN-Bn-NOTA, sodium carbonate/sodium chloride buffer at pH 8.7 has been used successfully.[3] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete in the reaction.[4]
Q2: What molar excess of p-SCN-Bn-NOTA should I use for conjugating to an antibody?
A2: The optimal molar excess can vary depending on the biomolecule and desired degree of labeling. A common starting point is a 20- to 50-fold molar excess of the NOTA chelator to the biomolecule.[2][3] It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific application.
Q3: How can I determine the number of NOTA chelators conjugated to my biomolecule?
A3: The chelator-to-biomolecule ratio can be determined using several methods. Mass spectrometry (MALDI-TOF or ESI-MS) is a direct way to measure the mass increase of the biomolecule after conjugation. Alternatively, if the NOTA conjugate is radiolabeled, the ratio can be determined by comparing the specific activity of the radiolabeled conjugate to a standard.
Q4: My NOTA-conjugated antibody shows reduced binding affinity. What can I do?
A4: Reduced binding affinity is often due to the modification of lysine residues within the antigen-binding site.[9] To mitigate this, you can try reducing the molar excess of the NOTA derivative during the conjugation reaction to achieve a lower and potentially less disruptive degree of labeling. If this does not resolve the issue, exploring site-specific conjugation strategies that target regions of the antibody away from the binding sites may be necessary.[9]
Q5: What is the difference between NOTA-NHS ester and p-SCN-Bn-NOTA?
A5: Both are bifunctional chelators used for coupling NOTA to biomolecules.
-
NOTA-NHS ester contains an N-hydroxysuccinimide ester group that reacts with primary amines (like lysine) to form a stable amide bond.[5][8]
-
p-SCN-Bn-NOTA has an isothiocyanate group that also reacts with primary amines to form a stable thiourea bond.[] Both are widely used, and the choice may depend on the specific biomolecule, desired linker properties, and synthetic accessibility.
Experimental Protocols
Protocol 1: General Conjugation of p-SCN-Bn-NOTA to a Single-Domain Antibody (sdAb)
This protocol is adapted from established procedures for conjugating isothiocyanate-functionalized chelators to proteins.[2][3]
Materials:
-
Single-domain antibody (sdAb) in an amine-free buffer (e.g., PBS)
-
p-SCN-Bn-NOTA
-
0.5 M Sodium Carbonate / 0.15 M Sodium Chloride buffer, pH 8.7
-
Anhydrous DMSO
-
Size-Exclusion Chromatography (SEC) system (e.g., HPLC with a suitable SEC column)
-
PD-10 desalting columns (or equivalent)
Procedure:
-
Buffer Exchange: Buffer-exchange the sdAb solution into the sodium carbonate/NaCl buffer (pH 8.7) using a PD-10 column according to the manufacturer's instructions. Determine the protein concentration after buffer exchange.
-
Prepare NOTA Solution: Immediately before use, dissolve p-SCN-Bn-NOTA in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 2.5 mg/mL).[2]
-
Conjugation Reaction:
-
Purification:
-
Characterization:
-
Determine the final protein concentration.
-
Analyze the conjugate by mass spectrometry to determine the chelator-to-antibody ratio.
-
Quantitative Data Summary
The following table summarizes conjugation results from a comparative study.[2]
| Chelator | Molar Excess Used | Final Chelator-to-sdAb Ratio | Radiolabeling Conditions (68Ga) | Radiochemical Purity |
| p-SCN-Bn-NOTA | 20- to 50-fold | 1.3 | 5 min at Room Temp | > 98% |
| p-SCN-Bn-DOTA | 20- to 50-fold | 1.8 | 15 min at 60 °C | > 98% |
Visualizations
Experimental Workflow: NOTA Conjugation and Purification
Caption: Workflow for NOTA conjugation to a biomolecule.
Troubleshooting Logic for Low Conjugation Yield
References
- 1. interchim.fr [interchim.fr]
- 2. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decorating sdAbs with Chelators: Effect of Conjugation on Biodistribution and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. glenresearch.com [glenresearch.com]
- 6. biocompare.com [biocompare.com]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
Technical Support Center: Overcoming Solubility Challenges with NOTA-Peptide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with NOTA-peptide conjugates.
Troubleshooting Guide
Problem 1: Poor or No Solubility of a Lyophilized NOTA-Peptide Conjugate in Aqueous Buffers
Possible Causes:
-
Hydrophobic Peptide Sequence: The amino acid composition of the peptide is a primary determinant of its solubility. A high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) will significantly limit solubility in aqueous solutions.[1]
-
Peptide Aggregation: Hydrophobic interactions, as well as the formation of intermolecular hydrogen bonds, can lead to the aggregation of peptide chains, resulting in the formation of insoluble particles.[2] This can sometimes be influenced by the lyophilization process itself.
-
Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, the pH at which the net charge of the molecule is zero.
Solutions:
-
Assess the Peptide's Properties:
-
Calculate the Net Charge: Determine the theoretical net charge of your peptide at neutral pH to classify it as acidic, basic, or neutral.
-
Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminal amine.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminal carboxyl group.
-
Sum the values to determine the overall charge.
-
-
-
Systematic Solubilization Protocol: Always start with a small aliquot of the peptide for solubility testing before dissolving the entire batch.[1]
-
Step 1: Initial Solvent Selection Based on Charge:
-
Basic Peptides (Net Positive Charge): Attempt to dissolve in sterile, distilled water. If unsuccessful, add a few drops of 10-30% acetic acid. As a last resort for non-cellular applications, a small amount of trifluoroacetic acid (TFA) can be used, followed by dilution.[1]
-
Acidic Peptides (Net Negative Charge): Try to dissolve in sterile, distilled water or a phosphate-buffered saline (PBS) solution. If solubility remains low, add a small amount of 10% ammonium bicarbonate or a dilute ammonium hydroxide solution.
-
Neutral or Hydrophobic Peptides: These often require an organic co-solvent. Start by dissolving the peptide in a minimal amount of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][3] Once dissolved, slowly add the aqueous buffer to the peptide solution dropwise with gentle agitation.
-
-
-
Physical Dissolution Aids:
-
Sonication: Use a sonication bath to break up aggregates and enhance dissolution.[1]
-
Vortexing: Gentle vortexing can also aid in dissolving the peptide.
-
Heating: Gentle warming (e.g., to 37°C) may improve the solubility of some peptides, but be cautious to avoid degradation.
-
-
For Persistent Aggregation:
-
If aggregation is suspected, denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used to dissolve the peptide, followed by dilution.
-
Problem 2: Precipitation of the NOTA-Peptide Conjugate Upon Addition to an Aqueous Buffer
Possible Cause:
-
"Salting Out": The addition of a concentrated organic solution of the peptide to an aqueous buffer can cause the peptide to rapidly precipitate out of solution due to unfavorable solvent mixing.
Solution:
-
Slow, Dropwise Addition: Add the dissolved peptide-organic solvent mixture to the aqueous buffer very slowly, drop by drop, while gently stirring the buffer. This allows for gradual mixing and can prevent localized high concentrations that lead to precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I encounter a solubility issue with a new NOTA-peptide conjugate?
A1: Before attempting to dissolve the entire sample, it is crucial to test the solubility of a small aliquot.[1] This prevents the potential loss of valuable material. Start by assessing the peptide's amino acid sequence to predict its hydrophobicity and calculate its theoretical net charge. This will guide your initial choice of solvent.
Q2: Are there any solvents I should avoid when working with NOTA-peptide conjugates?
A2: The choice of solvent can be critical. For peptides containing cysteine, methionine, or tryptophan residues, it is advisable to use oxygen-free solvents to prevent oxidation. Additionally, while DMSO is a common and effective solvent for hydrophobic peptides, it can oxidize cysteine residues; in such cases, DMF may be a better alternative.[1]
Q3: My NOTA-peptide conjugate seems to form a gel in aqueous solution. What is happening and how can I resolve this?
A3: Gel formation is often a result of extensive intermolecular hydrogen bonding, particularly in peptides with a high content of amino acids like Gln, Ser, and Thr. To resolve this, you can try dissolving the peptide in a small amount of a strong organic solvent like DMSO or DMF before slowly diluting it with your aqueous buffer. Adjusting the pH away from the peptide's isoelectric point can also help to disrupt these interactions.
Q4: Can lyophilization conditions affect the solubility of my NOTA-peptide conjugate?
A4: Yes, the lyophilization process can sometimes influence the final physical state of the peptide powder, potentially leading to aggregation that affects solubility. If you consistently face solubility issues with a particular batch, it might be beneficial to review the lyophilization protocol. Storing lyophilized peptides at -20°C or -80°C is recommended to maintain their stability.[4]
Q5: How can I improve the solubility of a very hydrophobic NOTA-peptide conjugate for in vivo studies?
A5: For in vivo applications where organic solvents must be minimized, chemical modification is a powerful strategy. PEGylation , the covalent attachment of polyethylene glycol (PEG) chains, is a widely used method to increase the hydrophilicity and overall solubility of peptides.[1] This modification can also improve the pharmacokinetic properties of the conjugate.
Quantitative Solubility Data
The solubility of NOTA-peptide conjugates is highly dependent on the specific peptide sequence. Below is a table summarizing available quantitative data for a common peptide used in NOTA-conjugation.
| Peptide Conjugate Precursor | Solvent | Solubility | Reference |
| Cyclo(RGDyK) | Water | 100 mg/mL | [5] |
| Cyclo(RGDyK) | DMSO | 100 mg/mL | [5] |
Researchers are encouraged to perform their own solubility tests for their specific NOTA-peptide conjugates.
Experimental Protocols
Protocol 1: General Step-by-Step Solubilization of a Hydrophobic NOTA-Peptide Conjugate
-
Preparation:
-
Allow the lyophilized NOTA-peptide conjugate vial to warm to room temperature.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
-
Initial Dissolution in Organic Solvent:
-
Add a small, measured volume of DMSO or DMF (e.g., 50-100 µL for 1 mg of peptide) to the vial.
-
Gently vortex or sonicate the vial until the peptide is completely dissolved, resulting in a clear solution.
-
-
Dilution into Aqueous Buffer:
-
Have your desired aqueous buffer (e.g., PBS) ready in a separate tube.
-
Using a pipette, slowly add the peptide-organic solvent solution dropwise to the aqueous buffer while gently stirring.
-
Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, you may have reached the solubility limit at that concentration.
-
-
Final Preparation and Storage:
-
Once the desired concentration is reached and the solution remains clear, it is ready for use.
-
For storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Conceptual Workflow for PEGylation of a NOTA-Peptide Conjugate to Enhance Solubility
This is a general workflow and specific reaction conditions will need to be optimized for each conjugate.
-
Peptide Functionalization:
-
Ensure your peptide has a suitable functional group for PEGylation, typically a primary amine (e.g., the N-terminus or the side chain of a lysine residue).
-
-
Selection of PEG Reagent:
-
Choose an activated PEG reagent with a functional group that will react with the amine on the peptide (e.g., NHS-ester PEG). The length of the PEG chain can be varied to optimize solubility and pharmacokinetic properties.
-
-
Conjugation Reaction:
-
Dissolve the NOTA-peptide conjugate in a suitable buffer (e.g., phosphate buffer at a slightly basic pH to ensure the amine is deprotonated and nucleophilic).
-
Add the activated PEG reagent in a specific molar excess to the peptide solution.
-
Allow the reaction to proceed at room temperature or 4°C for a defined period (e.g., 1-4 hours).
-
-
Purification:
-
Purify the PEGylated NOTA-peptide conjugate from unreacted peptide and excess PEG reagent using techniques such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the successful PEGylation and purity of the conjugate using analytical techniques like HPLC and mass spectrometry.
-
-
Solubility Testing:
-
Perform solubility tests on the purified PEGylated conjugate in your desired aqueous buffer to confirm the improvement in solubility.
-
Signaling Pathway and Workflow Diagrams
Caption: Workflow for solubilizing NOTA-peptide conjugates.
Caption: Simplified Integrin αvβ3 signaling pathway.
Caption: Simplified Bombesin/GRPR signaling pathway.
References
- 1. jpt.com [jpt.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Refinement of purification methods for high-purity NOTA radiopharmaceuticals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity NOTA radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a 68Ga-NOTA radiopharmaceutical preparation?
A1: The most common impurities include:
-
Free 68Ga3+: Unchelated Gallium-68 ions.
-
68Ga-colloids: Formation of gallium hydroxide colloids, especially at pH values between 3 and 7.
-
Metal Ion Impurities: Competing metal ions such as Fe(III), Zn(II), Al(III), and Cu(II) can interfere with the radiolabeling process by competing for the NOTA chelator.[1][2] These can leach from the 68Ge/68Ga generator or be introduced from reagents and glassware.
-
Radiolytic Degradation Products: High radioactivity can lead to the formation of free radicals that can damage the NOTA-conjugated molecule.[3]
-
68Ge Breakthrough: Trace amounts of the parent radionuclide, 68Ge, may elute from the generator.[4]
Q2: What is the expected radiochemical purity (RCP) for a 68Ga-NOTA radiopharmaceutical?
A2: For clinical applications, a radiochemical purity of >95% is generally required. However, specific requirements may vary depending on the application and regulatory guidelines. Purification methods, such as solid-phase extraction (SPE), can achieve RCPs of ≥99%.[5]
Q3: How do metal ion impurities affect the radiolabeling of NOTA-conjugates?
A3: Metal ions with similar coordination chemistry to Ga3+, such as Fe3+, can compete for the NOTA chelator, leading to a decrease in the radiochemical yield and purity of the desired 68Ga-NOTA radiopharmaceutical. The presence of these impurities can significantly impact the reliability and reproducibility of the radiolabeling process.
Q4: What are the standard methods for purifying 68Ga-NOTA radiopharmaceuticals?
A4: The most common purification method is solid-phase extraction (SPE) using cation or anion exchange cartridges. C18 cartridges are also frequently used for the purification of peptide-based radiopharmaceuticals.[2][5] High-performance liquid chromatography (HPLC) can also be used for purification, especially during the development and for analysis of radiochemical purity.
Troubleshooting Guide
Problem 1: Low Radiochemical Purity (RCP) or Yield
| Possible Cause | Troubleshooting Step | Recommended Action |
| Metal Ion Contamination | Analyze the 68Ga eluate for trace metal impurities using inductively coupled plasma mass spectrometry (ICP-MS) or a similar sensitive technique. | Implement a pre-purification step for the 68Ga eluate using a cation exchange cartridge to remove competing metal ions. Ensure all reagents and labware are metal-free. |
| Suboptimal pH of Labeling Reaction | Measure the pH of the reaction mixture. The optimal pH for 68Ga-NOTA labeling is typically between 3.5 and 5.5. | Adjust the pH of the reaction mixture using a suitable buffer, such as sodium acetate. |
| Incorrect Precursor Concentration | Verify the concentration of the NOTA-conjugated precursor. | Optimize the precursor concentration. Too low a concentration can lead to incomplete chelation of 68Ga. |
| Radiolysis | Observe for degradation of the product over time, especially with high specific activities. | Add radical scavengers, such as ethanol or ascorbic acid, to the formulation to minimize radiolysis.[3] |
| Inefficient Purification | Review the solid-phase extraction (SPE) protocol. Ensure the correct cartridge type and elution solvents are being used. | Optimize the SPE method. This may involve testing different cartridge materials (e.g., C18, cation exchange) and varying the composition and volume of the wash and elution solutions. |
Problem 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step | Recommended Action |
| Variability in 68Ga Eluate Quality | Monitor the elution profile and 68Ge breakthrough of the generator over time. | Implement a routine quality control check of the generator eluate, including measurement of pH and metal ion content. |
| Manual Labeling and Purification Errors | Review the standard operating procedures (SOPs) for manual steps. | Automate the labeling and purification process using a synthesis module to improve consistency and reduce operator-dependent variability. |
| Reagent Instability | Check the storage conditions and expiration dates of all reagents, including the NOTA-conjugated precursor and buffers. | Prepare fresh reagents regularly and store them under recommended conditions. |
Quantitative Data Summary
Table 1: Impact of Purification on Radiochemical Purity (RCP) and Yield
| Purification Method | Starting RCP (%) | Final RCP (%) | Radiochemical Yield (%) | Reference |
| Sep-Pak C18 Cartridge | 80.43 ± 4.10 | 98.82 ± 0.82 | Not Reported | [5] |
| Cation and Anion Exchange Chromatography | Not Reported | 98-99 | ~50 (not decay corrected) | [1][2] |
Table 2: Influence of Metal Ion Impurities on 68Ga-Labeling of NOTA-conjugates
| Competing Metal Ion | Molar Ratio (Impurity:NOTA-conjugate) | Effect on Radiolabeling | Reference |
| Fe(III) | Excess | Decreased radiochemical yield | General knowledge |
| Zn(II) | Excess | Can interfere with labeling | General knowledge |
| Al(III) | Excess | Can interfere with labeling | [1][2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Purification of a 68Ga-NOTA-Peptide
This protocol describes a general method for the purification of a 68Ga-NOTA-peptide using a C18 SPE cartridge.
Materials:
-
C18 Sep-Pak light cartridge
-
Ethanol (absolute)
-
Deionized water
-
0.9% Saline solution
-
Syringes and needles
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of ethanol through the C18 cartridge.
-
Wash the cartridge with 10 mL of deionized water.
-
-
Sample Loading:
-
Load the crude 68Ga-NOTA-peptide reaction mixture onto the conditioned C18 cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove unreacted 68Ga and other hydrophilic impurities.
-
-
Elution:
-
Elute the purified 68Ga-NOTA-peptide from the cartridge with 0.5-1 mL of a 50:50 (v/v) mixture of ethanol and 0.9% saline.
-
-
Final Formulation:
-
The eluted product can be further diluted with saline for in vivo applications and passed through a sterile filter.
-
Visualizations
Caption: Experimental workflow for 68Ga-NOTA radiopharmaceutical production.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. download.uni-mainz.de [download.uni-mainz.de]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Pharmacokinetics of NOTA-Based Tracers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and in vivo testing of NOTA-based radiotracers.
Frequently Asked Questions (FAQs)
Q1: How stable are NOTA-based radiotracers in vivo?
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is a macrocyclic chelator known for forming highly stable complexes with various radiometals, which is crucial for in vivo applications.[1]
-
Gallium-68: The 68Ga-NOTA complex demonstrates high stability in human plasma for at least 4.5 hours at 37°C.[2]
-
Copper-64: NOTA forms more stable complexes with 64Cu compared to some other chelators.[2] These complexes are kinetically inert, which is essential for producing high in vivo stability.[1][3] Studies have shown that 64Cu-NOTA constructs can remain ≥98% stable in phosphate-buffered saline (PBS) at 37°C for 24 hours.[1]
-
Other Metals: NOTA is also effective for chelating Al-18F for PET imaging, with the Al-F bond being extremely stable in vivo.[2]
Q2: What are the primary factors influencing the pharmacokinetics of a NOTA-based tracer?
The overall pharmacokinetic profile of a NOTA-based tracer is a composite of the chelator, the radionuclide, the targeting molecule (e.g., peptide, antibody), and, critically, the linker connecting the chelator to the targeting molecule.[4] Key factors include:
-
Linker Chemistry: The linker's properties—such as hydrophilicity, charge, length, and rigidity—play a major role in modulating stability, biodistribution, and clearance pathways.[5][6][7]
-
Targeting Vector: The size and nature of the targeting molecule (e.g., small peptide vs. large antibody) significantly dictate the clearance rate and overall biodistribution.[8][9] Antibodies have slow pharmacokinetics, making long-half-life isotopes like Zr-89 suitable, while peptides clear more rapidly.[2]
-
Overall Charge and Lipophilicity: The net charge and lipophilicity of the entire conjugate affect non-specific interactions, plasma protein binding, and routes of excretion (renal vs. hepatobiliary).[4]
Q3: Which radionuclides are commonly used with NOTA and how do they compare?
NOTA is a versatile chelator compatible with several medically relevant radionuclides. The choice of radionuclide should match the pharmacokinetic profile of the targeting molecule.
| Radionuclide | Primary Use | Key Characteristics |
| Gallium-68 (68Ga) | PET Imaging | Generator-produced, convenient. Lower spatial resolution compared to 18F.[2] |
| Copper-64 (64Cu) | PET Imaging, Theranostics | Longer half-life (12.7 h) suitable for larger molecules.[10] Can be used for both diagnosis and therapy.[2] |
| Fluorine-18 (via Al18F) | PET Imaging | High sensitivity and spatial resolution. The Al-F bond is very stable in vivo.[2] |
| Zirconium-89 (89Zr) | PET Imaging | Long half-life (78.4 h) ideal for antibody-based tracers with slow pharmacokinetics.[2] |
Troubleshooting Guide
This guide addresses common issues related to poor in vivo pharmacokinetics of NOTA-based tracers.
Problem 1: High Kidney Uptake and Retention
High renal accumulation is a frequent challenge, particularly for peptide-based tracers, which can limit therapeutic applications due to potential nephrotoxicity.[11][12]
Possible Causes:
-
Reabsorption of the tracer in the proximal tubules of the kidneys.
-
Specific or non-specific binding to receptors in the kidney.[12]
-
High positive charge on the tracer molecule.
Solutions & Mitigation Strategies:
-
Incorporate a Cleavable Linker: Introduce a linker sequence that is recognized and cleaved by enzymes on the renal brush border, such as neutral endopeptidase (NEP).[13] This releases the radiometabolite, which is then excreted in the urine, significantly reducing kidney retention.[11][13]
-
Modify Linker Charge: Introducing anionic linkers (e.g., based on aspartic acid or glutamic acid) can increase repulsion from the negatively charged brush border, thereby reducing reabsorption.[12][14]
-
Co-administration of Blocking Agents: In some cases, co-injection of positively charged amino acids like lysine or plasma expanders like Gelofusine can help saturate reabsorption pathways, though their effectiveness can vary.[11][12]
Workflow for Addressing High Kidney Uptake
Caption: A flowchart to guide decisions for reducing high renal uptake of NOTA-tracers.
Quantitative Data: Effect of Linker Modification on Kidney Uptake
| Tracer Construct | Key Modification | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor/Kidney Ratio | Reference |
| [68Ga]Ga-BL02 | Triglutamate linker | ~15 | ~45 | ~0.33 | [12][14] |
| [68Ga]Ga-BL31 | Tri-cysteic acid linker (more anionic) | ~15 | ~25 | ~0.60 | [12][14] |
| [68Ga]Ga-DOTA-AmBz-MVK-OH | MVK cleavable linker | Not specified | 30% less than control | Improved | [11] |
Problem 2: High Liver and Hepatobiliary Uptake
Elevated liver uptake is often associated with increased lipophilicity of the tracer, which can obscure imaging of abdominal lesions and lead to unwanted radiation dose to the liver.
Possible Causes:
-
High lipophilicity of the linker or the targeting molecule.[4]
-
Off-target binding to receptors in the liver, such as lipoprotein receptors.[4]
-
In vivo instability leading to release of the free radionuclide, which may accumulate in the liver.
Solutions & Mitigation Strategies:
-
Increase Hydrophilicity: Modify the linker by incorporating hydrophilic components like polyethylene glycol (PEG) spacers. This can shift clearance from the hepatobiliary to the renal pathway.[4]
-
Optimize Linker Structure: Studies have shown that even subtle changes, such as using different aromatic turn motifs in the linker, can influence background clearance and reduce retention in the liver and gastrointestinal tract.[4]
-
Verify In Vitro Stability: Before in vivo studies, confirm the tracer's stability in human or mouse serum to rule out dissociation of the radiometal, which could lead to non-specific liver uptake.[1][10]
Problem 3: Low Tumor Uptake and/or Poor Contrast
Insufficient accumulation at the target site results in poor imaging quality and low therapeutic efficacy.
Possible Causes:
-
Low binding affinity of the targeting vector after conjugation with the NOTA-linker complex.
-
Rapid clearance from the bloodstream before the tracer can accumulate in the tumor.
-
High non-specific binding in other tissues, reducing the available fraction for tumor targeting.[8]
-
Antigen sink, where the tracer binds to soluble or non-specific antigens, preventing it from reaching the tumor.[8]
Solutions & Mitigation Strategies:
-
Optimize Linker Length and Flexibility: The linker should be long enough to avoid steric hindrance between the NOTA-metal complex and the targeting vector's binding site.[6]
-
Modify Pharmacokinetics with Albumin Binders: Incorporating an albumin-binding entity into the linker can extend the tracer's half-life in circulation, allowing more time for it to accumulate in the tumor.[15]
-
Re-evaluate Targeting Vector Affinity: Perform in vitro binding assays (e.g., IC50 determination) with the final conjugated tracer to ensure that its affinity for the target has not been compromised.[1]
-
Dose Escalation Studies: The injected mass of the tracer can influence biodistribution. A dose-escalation study may reveal an optimal dose that balances tumor saturation with background clearance.[16]
Key Experimental Protocols
Protocol 1: Radiolabeling of a NOTA-Conjugated Peptide with Gallium-68
This protocol provides a general method for labeling a NOTA-conjugated targeting molecule with 68Ga from an eluate of a 68Ge/68Ga generator.
Materials:
-
68Ge/68Ga generator
-
NOTA-conjugated peptide/antibody
-
Sodium acetate or HEPES buffer (metal-free grade)
-
Metal-free water
-
C18 Sep-Pak light cartridge
-
Ethanol
-
0.9% Saline solution
-
Radio-TLC system for quality control
Procedure:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Add 10-50 µg of the NOTA-conjugated peptide to a sterile, metal-free reaction vial.
-
Add buffer (e.g., sodium acetate) to the vial to adjust the pH to between 3.5 and 4.5.
-
Add the 68Ga eluate to the reaction vial.
-
Incubate the reaction mixture at 95-100°C for 5-10 minutes. Some NOTA conjugates can be labeled efficiently at room temperature.[17]
-
After incubation, cool the reaction mixture.
-
Perform quality control using radio-TLC to determine the radiochemical purity.
-
Purify the labeled product using a C18 cartridge. Wash the cartridge with water to remove unreacted 68Ga, and elute the final product with a small volume of 50% ethanol, followed by formulation in saline for injection.
Experimental Workflow for Tracer Development
Caption: The iterative process of designing, synthesizing, and evaluating NOTA-based tracers.
Protocol 2: In Vivo Biodistribution Study in a Xenograft Mouse Model
This protocol outlines the steps for assessing the pharmacokinetic profile of a newly developed NOTA-based tracer.
Materials:
-
Tumor-bearing mice (e.g., PC-3 xenografts in SCID mice).[1][4]
-
Radiolabeled and purified NOTA-tracer.
-
Anesthesia (e.g., isoflurane).
-
Gamma counter.
-
Calibrated dose of the tracer (typically 1-5 MBq per mouse).
Procedure:
-
Administer the radiolabeled tracer to a cohort of tumor-bearing mice via intravenous (tail vein) injection.
-
At predetermined time points (e.g., 1, 2, 4, 24 hours post-injection), euthanize a subset of mice (n=3-5 per time point).[1]
-
Immediately dissect key organs and tissues (e.g., blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.
-
Calculate the tracer uptake in each tissue and express the data as a percentage of the injected dose per gram of tissue (%ID/g).
-
Analyze the data to determine tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-kidney) and clearance characteristics.[15][16]
References
- 1. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A preclinical study on the influence of linkers in [68Ga]Ga-NOTA-X-RM26 radiotracers for PET imaging of GRPR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing the Safety and Efficacy of Bio-Radiopharmaceuticals for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current progress and remaining challenges of peptide–drug conjugates (PDCs): next generation of antibody-drug conjugates (ADCs)? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Reducing the Kidney Uptake of High Contrast CXCR4 PET Imaging Agents via Linker Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reducing the Kidney Uptake of High Contrast CXCR4 PET Imaging Agents via Linker Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Minimizing demetallation of NOTA complexes in biological systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) complexes. Our goal is to help you minimize demetallation and ensure the stability of your radiolabeled compounds in biological systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the demetallation of NOTA complexes in vivo?
A1: The demetallation of NOTA complexes in biological systems is influenced by several factors:
-
Kinetic Inertness: While NOTA complexes are thermodynamically stable, their kinetic inertness, or the speed at which the metal ion dissociates, is a critical factor in vivo.
-
Transchelation: Endogenous metal ions (like Zn²⁺, Cu²⁺) and proteins with high metal-binding affinities (e.g., albumin, transferrin) can compete for the metal ion, leading to its removal from the NOTA chelator.
-
pH: Variations in physiological pH can affect the protonation state of the NOTA chelator, potentially influencing its coordination with the metal ion and overall complex stability.
-
Metabolism: Enzymatic degradation of the targeting molecule conjugated to the NOTA complex can alter the complex's structure and lead to metal release.
Q2: Which radiometals are best suited for stable chelation with NOTA?
A2: NOTA is particularly well-suited for smaller, hard trivalent metal ions. The choice of radiometal is critical for in vivo stability. Gallium-68 (⁶⁸Ga) is the most common and forms highly stable complexes with NOTA derivatives. Other suitable metals include Copper-64 (⁶⁴Cu) and Aluminum-18F (¹⁸F-AlF). The stability can be influenced by the specific NOTA derivative used.
Q3: How can I improve the in vivo stability of my NOTA-radiolabeled compound?
A3: To enhance in vivo stability, consider the following:
-
Optimize Conjugation Chemistry: The method used to conjugate the NOTA chelator to your targeting molecule (e.g., peptide, antibody) can impact the complex's stability. Ensure the conjugation process does not compromise the chelating cavity.
-
Purification: Rigorous purification of the radiolabeled conjugate is essential to remove any free radiometal, which can lead to inaccurate biodistribution data and potential toxicity.
-
Formulation: The final formulation of the radiopharmaceutical, including the buffer and any excipients, should be optimized to maintain the integrity of the complex.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High uptake of radioactivity in the liver and bone. | This often indicates demetallation of the radiometal, which then accumulates in these organs. | * Perform a serum stability assay: Incubate the radiolabeled compound in human or mouse serum at 37°C for various time points and analyze for the presence of free radiometal. * Evaluate different NOTA derivatives: Some modified NOTA chelators may offer improved kinetic inertness. * Confirm radiochemical purity: Use radio-TLC or radio-HPLC to ensure high radiochemical purity before injection. |
| Inconsistent radiolabeling yields. | Suboptimal reaction conditions can lead to poor and variable radiolabeling. | * Optimize pH: The optimal pH for radiolabeling with most metals is typically between 4.0 and 5.5. * Control temperature and incubation time: Ensure consistent temperature and incubation times during the labeling reaction. * Check precursor concentration: Verify the concentration and purity of the NOTA-conjugated precursor. |
| Poor image contrast or high background signal in PET/SPECT imaging. | This can be a result of low specific activity or instability of the radiolabeled compound. | * Increase specific activity: Use a higher specific activity radiometal or optimize the labeling conditions to maximize the incorporation of the radiometal. * Assess in vitro binding: Confirm that the radiolabeled compound retains high affinity for its biological target after conjugation and labeling. |
Experimental Protocols
Serum Stability Assay
Objective: To assess the stability of a NOTA-radiolabeled compound in the presence of serum proteins.
Methodology:
-
Incubate the purified NOTA-radiolabeled compound (e.g., ⁶⁸Ga-NOTA-peptide) in fresh human or mouse serum at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take aliquots of the mixture.
-
Precipitate the serum proteins by adding an equal volume of ethanol or acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant, which contains the free radiometal and potentially the intact radiolabeled compound, and the pellet, which contains the protein-bound radiometal, using radio-TLC or radio-HPLC.
-
Quantify the percentage of intact radiolabeled compound at each time point.
In Vivo Biodistribution Study
Objective: To determine the organ distribution of the NOTA-radiolabeled compound and assess for signs of demetallation.
Methodology:
-
Administer a known amount of the purified NOTA-radiolabeled compound to a cohort of research animals (e.g., mice or rats) via intravenous injection.
-
At selected time points post-injection (e.g., 1, 4, and 24 hours), euthanize a subset of the animals.
-
Dissect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, bone, muscle, and tumor if applicable).
-
Weigh each organ/tissue and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. High uptake in the liver, kidneys, and bone can be indicative of complex instability.
Visualizations
Caption: Experimental workflow for developing NOTA-radiolabeled compounds.
Caption: Pathway of in vivo demetallation of NOTA complexes.
Technical Support Center: Scaling Up NOTA-Based Radiopharmaceutical Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of NOTA-based radiopharmaceuticals.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the experimental process.
Issue: Low Radiochemical Purity (RCP) after Radiolabeling
Q1: We are observing low radiochemical purity (<95%) in our 68Ga-NOTA-peptide labeling reaction. What are the potential causes and how can we troubleshoot this?
A1: Low radiochemical purity is a common issue that can arise from several factors. Here are the key areas to investigate:
-
pH of the Reaction Mixture: The optimal pH for 68Ga labeling of NOTA-conjugates is crucial. Deviations can lead to the formation of unwanted species like colloidal 68Ga.
-
Recommendation: Ensure the pH of your reaction buffer is optimized. For many 68Ga-NOTA-based radiopharmaceuticals, a pH range of 3.5-4.5 is reported to be optimal. Use a calibrated pH meter to verify the pH of your final reaction mixture.
-
-
Metal Ion Impurities: Trace metal ion impurities in the 68Ga eluate or in your reagents can compete with 68Ga for chelation by NOTA.
-
Recommendation: Use high-purity reagents and ensure your 68Ge/68Ga generator is functioning correctly to minimize metal ion contaminants. If metal ion contamination is suspected, purification of the 68Ga eluate may be necessary.
-
-
Precursor Concentration: An insufficient amount of the NOTA-conjugated precursor can lead to an excess of free 68Ga.
-
Recommendation: Ensure the molar ratio of the NOTA-peptide to 68Ga is optimized. It may be necessary to increase the concentration of the precursor.
-
-
Reaction Temperature and Time: While NOTA allows for rapid radiolabeling at room temperature, optimizing incubation time and temperature can sometimes improve RCP.
-
Recommendation: While heating is generally not required for 68Ga-NOTA labeling, a slight increase in temperature (e.g., to 37°C) or a longer incubation time might improve yields in some cases. However, be cautious as excessive heating can degrade sensitive peptides.
-
-
Radiolysis: At higher radioactivities required for scaling up, radiolysis (the decomposition of molecules by ionizing radiation) can occur, leading to a decrease in RCP.[1][2]
-
Recommendation: See the detailed troubleshooting section on "Product Degradation at High Radioactivity (Radiolysis)" below.
-
Issue: Product Degradation at High Radioactivity (Radiolysis)
Q2: We are experiencing degradation of our NOTA-conjugated single-domain antibody ([68Ga]Ga-NOTA-sdAb) when working with higher starting activities of 68Ga, resulting in decreased radiochemical purity.
A2: This is a known phenomenon called radiolysis, where the increased radioactivity leads to the formation of free radicals that can damage the radiopharmaceutical.[1][2]
-
Recommendation: The use of radical scavengers or antioxidants can effectively prevent radiolysis. A combination of 20% ethanol (v/v) and 5 mg of ascorbic acid in the labeling buffer has been shown to be successful in preventing radiolysis during the labeling of [68Ga]Ga-NOTA-sdAb with starting activities up to 1-1.2 GBq. This combination helps maintain the stability of the tracer for at least 3 hours after labeling at room temperature.[1][2]
| Parameter | Recommendation |
| Radioprotectant | Combination of Ethanol and Ascorbic Acid |
| Ethanol Concentration | 20% (v/v) in the labeling buffer |
| Ascorbic Acid Amount | 5 mg |
| Benefit | Prevents radiolysis at high activities and maintains stability |
Issue: Inconsistent Results with Automated Synthesis Modules
Q3: We are using an automated synthesis module for our 68Ga-NOTA radiopharmaceutical production, but we are observing batch-to-batch variability.
A3: Automated systems are crucial for ensuring consistency in radiopharmaceutical production, but variability can still occur. Here are some factors to check:
-
Reagent and Cassette Integrity: Ensure that all reagents are correctly prepared and that the synthesis cassettes are properly installed and have not expired.
-
Fluid Pathways: Check for any blockages or leaks in the tubing and valves of the automated module.
-
Software Parameters: Verify that the correct synthesis parameters (e.g., reaction time, temperature, flow rates) are programmed into the software for each run.
-
Generator Performance: The performance of the 68Ge/68Ga generator can vary over time. Monitor the elution profile and the presence of any breakthrough of the parent radionuclide.
Frequently Asked Questions (FAQs)
Q4: What are the main advantages of using NOTA over DOTA for developing 68Ga-based radiopharmaceuticals?
A4: NOTA offers several advantages for 68Ga chelation compared to DOTA:
-
Faster Reaction Kinetics: NOTA complexes with 68Ga much more rapidly than DOTA.
-
Milder Reaction Conditions: 68Ga labeling with NOTA can be efficiently performed at room temperature, whereas DOTA typically requires heating. This is particularly advantageous for heat-sensitive biomolecules.
-
Higher Stability: The resulting 68Ga-NOTA complex is generally more thermodynamically stable and kinetically inert compared to the 68Ga-DOTA complex.
Q5: What are the critical quality control tests we need to perform before releasing a batch of a NOTA-based radiopharmaceutical for preclinical or clinical use?
A5: A comprehensive quality control program is essential to ensure the safety and efficacy of your radiopharmaceutical.[3][4][5] Key tests include:
-
Visual Inspection: Check for any particulate matter or discoloration.
-
pH Measurement: Ensure the pH of the final product is within the specified range for injection.
-
Radionuclidic Purity: To confirm the identity of the radionuclide and the absence of other radioactive isotopes.
-
Radiochemical Purity: This is a critical test to determine the percentage of the radioactivity that is in the desired chemical form. This is typically performed using methods like instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).[6]
-
Sterility and Endotoxin Testing: These are mandatory for any product intended for human use to ensure the absence of microbial contamination and pyrogens.
Q6: What are the primary challenges when scaling up the production of a NOTA-based radiopharmaceutical?
A6: Scaling up production presents several challenges that need to be addressed early in the development process:[7][8]
-
Maintaining Quality and Consistency: Ensuring that each batch meets the required quality standards is paramount. This includes maintaining high radiochemical purity and stability.
-
Radiolysis: As the amount of radioactivity increases, the risk of product degradation due to radiolysis becomes more significant.
-
Logistics of Short-Lived Isotopes: The short half-life of isotopes like 68Ga (68 minutes) requires a "just-in-time" supply chain, from production to patient administration.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies for manufacturing practices (e.g., Good Manufacturing Practice - GMP) is essential for clinical translation.
-
Automation and Process Validation: Implementing and validating automated synthesis processes are crucial for reproducible and scalable production.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Purification of 68Ga-NOTA-Peptides
Solid-phase extraction is a common method for purifying the final radiolabeled product, removing unreacted 68Ga and other impurities.[9][10][11][12]
Materials:
-
C18 SPE cartridge
-
Conditioning solvent (e.g., Ethanol or Acetonitrile)
-
Equilibration solvent (e.g., Sterile water)
-
Wash solvent (e.g., Sterile water or a weak aqueous buffer)
-
Elution solvent (e.g., 50% Ethanol in water)
-
Syringes and needles
-
Collection vials
Procedure:
-
Conditioning: Pass 1-2 mL of the conditioning solvent (e.g., ethanol) through the C18 cartridge to activate the stationary phase. Do not let the cartridge run dry.
-
Equilibration: Flush the cartridge with 2-3 mL of the equilibration solvent (e.g., sterile water) to prepare it for the sample.
-
Loading: Slowly load the radiolabeling reaction mixture onto the cartridge. The 68Ga-NOTA-peptide will be retained on the C18 sorbent, while unretained components like free 68Ga will pass through.
-
Washing: Wash the cartridge with 1-2 mL of the wash solvent (e.g., sterile water) to remove any remaining impurities that are not strongly bound to the sorbent.
-
Elution: Elute the purified 68Ga-NOTA-peptide from the cartridge by passing 0.5-1 mL of the elution solvent (e.g., 50% ethanol) through it and collecting the eluate in a sterile vial.
Visualizations
Caption: A diagram illustrating the general workflow for the production of NOTA-based radiopharmaceuticals.
Caption: A logical flowchart for troubleshooting low radiochemical purity in NOTA-based radiolabeling.
References
- 1. mdpi.com [mdpi.com]
- 2. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iaea.org [iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. nukleertipseminerleri.org [nukleertipseminerleri.org]
- 6. lablogic.com [lablogic.com]
- 7. nucleusrad.com [nucleusrad.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. google.com [google.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Head-to-Head Comparison of NOTA and Other Chelators for 68Ga Labeling
For researchers, scientists, and drug development professionals, the choice of a chelator is critical for the successful development of 68Ga-based radiopharmaceuticals. An ideal chelator should rapidly and stably complex 68Ga3+ under mild conditions, facilitating the preparation of radiolabeled tracers with high radiochemical purity and specific activity. This guide provides an objective, data-driven comparison of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) with other commonly used chelators for 68Ga labeling, including DOTA, HBED-CC, DFO, THP, TRAP, and DATA.
This comparison summarizes key performance data from various studies, details common experimental protocols, and provides visual workflows to aid in the selection of the most appropriate chelator for your research needs.
Quantitative Data Presentation
The following tables summarize the radiochemical yield (RCY) of 68Ga complexes with various chelators under different reaction conditions.
Table 1: Comparison of Radiochemical Yields (%) at 25°C
| Chelator | Concentration | pH 3.5 | pH 6.5 |
| NOTA | 50 µM | 97 ± 1.7[1][2] | >85[1] |
| 5 µM | 93 ± 2.0[1][2] | 93 ± 2.0[1] | |
| DOTA | 50 µM | >85[1] | <85[1][3] |
| 5 µM | 21 ± 5.6[1] | <85[1][3] | |
| HBED-CC | 5 µM | - | >85[1] |
| 500 nM | - | Slightly less effective than DFO/THP | |
| DFO | 5 µM | <85[2] | 97 ± 1.0[1][2] |
| 500 nM | - | 96 ± 1.5[1][2] | |
| THP | 5 µM | - | 97 ± 0.1[1][2] |
| 500 nM | - | 97 ± 0.6[1][2] | |
| TRAP | 50 µM | 95 ± 1.3[1][2] | - |
| 5 µM | 92 ± 2.4[1][2] | 92 ± 2.4[1] |
Table 2: Comparison of Radiochemical Yields (%) at 90°C
| Chelator | Concentration | pH 3.5 | pH 6.5 |
| NOTA | 5 µM | - | >94[1] |
| DOTA | 5 µM | 90 ± 1.5[1] | <94[1] |
| HBED-CC | 5 µM | - | >94[1] |
| 500 nM | - | 88 ± 4.4[1][2] | |
| NOTP | 5 µM | - | >94[1] |
| 500 nM | - | 94 ± 0.8[1][2] | |
| THP | 500 nM | - | 11 ± 2.6[1][2] |
| TRAP | 5 µM | - | >94[1] |
Key Performance Insights
NOTA demonstrates excellent labeling efficiency at room temperature, particularly at acidic pH.[1][2] In a preclinical study comparing PSMA-targeted radiotracers, the NOTA-conjugated compound (68Ga-2) showed the most favorable characteristics for PET imaging, with the fastest clearance from all tissues and higher tumor uptake at 1-hour post-injection compared to the DOTA-conjugated equivalent.[4][5]
DOTA typically requires heating to achieve high radiochemical yields, especially at lower chelator concentrations.[1] While effective, this can be a limitation when working with heat-sensitive biomolecules.
HBED-CC is an acyclic chelator that performs exceptionally well at room temperature and near-neutral pH.[6] It has been shown to complex 68Ga more efficiently than NOTA at low concentrations and temperatures.[6] The HBED-CC conjugated PSMA tracer, 68Ga-DKFZ-PSMA-11, however, showed higher retention in normal tissues compared to the NOTA and DOTA counterparts.[4][5]
DFO and THP are highly effective at near-neutral pH and room temperature, achieving near-quantitative yields even at very low concentrations.[1][2][3][7] However, the performance of THP can be significantly reduced at higher temperatures.[1][2]
TRAP, a phosphinic acid-containing chelator, shows high labeling efficiency at acidic pH and room temperature, comparable to NOTA.[1][2]
DATA chelators represent a newer class of hybrid cyclic/acyclic ligands that enable rapid and quantitative 68Ga labeling under mild conditions, making them ideal for "kit-type" preparations.[8][9] Preclinical studies have shown that while 67Ga-DOTA-TOC had higher tumor uptake, 67Ga-DATA-TOC cleared faster from background tissues.[10]
Experimental Protocols
Below are generalized protocols for 68Ga labeling with different chelators. Specific parameters may need optimization depending on the biomolecule being labeled.
General 68Ga Elution
Gallium-68 is typically eluted from a 68Ge/68Ga generator using 0.1 M HCl.[11][12] For many labeling procedures, the acidic eluate is used directly.
Labeling Protocol for NOTA-conjugated Peptides
-
Preparation: A solution of the NOTA-conjugated peptide is prepared in a suitable buffer, commonly sodium acetate.[13]
-
Reaction: The 68Ga eluate is added to the peptide solution.
-
Incubation: The reaction mixture is incubated at room temperature. Incubation times can be as short as 10 minutes.[1][3]
-
Quality Control: Radiochemical purity is assessed using methods such as radio-HPLC or iTLC.[13][14]
Labeling Protocol for DOTA-conjugated Peptides
-
Preparation: A solution of the DOTA-conjugated peptide is prepared in a buffer (e.g., sodium acetate).
-
Reaction: The 68Ga eluate is added to the peptide solution.
-
Incubation: The reaction mixture is heated, typically at 95°C for 5-10 minutes, to achieve high labeling efficiency.[12]
-
Purification: The labeled peptide is often purified using solid-phase extraction (SPE) cartridges.[12]
-
Quality Control: Radiochemical purity is determined by radio-HPLC.[15]
Labeling Protocol for HBED-CC-conjugated Peptides
-
Preparation: The HBED-CC-conjugated peptide is dissolved in a buffer, such as HEPES.[6]
-
Reaction: The 68Ga eluate is added to the peptide solution.
-
Incubation: The reaction proceeds rapidly at room temperature, often reaching high yields in less than 2 minutes.[6]
-
Quality Control: Radiochemical purity is assessed by radio-HPLC.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for 68Ga labeling with different types of chelators.
Caption: A generalized workflow for the preparation of 68Ga-radiopharmaceuticals.
Caption: Comparison of incubation conditions for different 68Ga chelators.
References
- 1. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09076E [pubs.rsc.org]
- 3. research.monash.edu [research.monash.edu]
- 4. Preclinical Comparative Study of (68)Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Approaching 'Kit-Type' Labelling with (68)Ga: The DATA Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel bifunctional DATA chelator for quick access to site-directed PET 68Ga-radiotracers: preclinical proof-of-principle with [Tyr3]octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 68Ga-Labeled cNGR-Based Glycopeptides and In Vivo Evaluation by PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to NOTA-Conjugated Radiopharmaceuticals in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The landscape of nuclear medicine is rapidly evolving, with a continuous drive to develop more effective and safer radiopharmaceuticals for diagnostic imaging and targeted therapy. A key component in the design of these agents is the chelator, a molecule that securely binds the radioisotope to the targeting vector. The choice of chelator significantly impacts the radiopharmaceutical's stability, labeling efficiency, and in vivo performance. This guide provides a comprehensive comparison of radiopharmaceuticals conjugated with 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) that have been validated in clinical trials, alongside their alternatives, primarily those utilizing 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).
Performance Comparison: NOTA vs. DOTA Chelators
The selection between NOTA and DOTA as a chelator is a critical decision in the development of radiopharmaceuticals, particularly for metallic radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). Preclinical and clinical data have highlighted key differences in their performance characteristics.
Radiolabeling Efficiency
A significant advantage of NOTA-based chelators is the ability to achieve rapid and high-yield radiolabeling with ⁶⁸Ga at room temperature.[1] In contrast, DOTA typically requires heating to achieve comparable labeling efficiency, which can be a practical limitation in a clinical setting.[1]
| Chelator | Radionuclide | Labeling Conditions | Radiochemical Purity (RCP) | Reference |
| NOTA | ⁶⁸Ga | Room Temperature, 5 min | >98% | [1] |
| DOTA | ⁶⁸Ga | 60°C, 15 min | >95% | [1] |
In Vitro Performance
In vitro studies are crucial for determining the binding affinity and cellular uptake of a radiopharmaceutical before it proceeds to in vivo and clinical evaluation. Comparative studies have shown that the choice of chelator can influence these parameters.
| Radiopharmaceutical | Cell Line | Binding Affinity (Ki, nM) | Cellular Uptake (%/1x10⁶ cells) | Reference |
| ⁶⁴Cu-cunotadipep (NOTA-based) | 22Rv1 (PSMA+) | 2.17 ± 0.25 | 6.02 ± 0.05 | [2][3][4][5][6] |
| ⁶⁴Cu-cudotadipep (DOTA-based) | 22Rv1 (PSMA+) | 6.75 ± 0.42 | 2.93 ± 0.06 | [2][3][4][5][6] |
In Vivo Biodistribution
The in vivo behavior of a radiopharmaceutical, including its uptake in tumors and clearance from non-target organs, is a critical determinant of its diagnostic efficacy and safety. Studies comparing NOTA and DOTA conjugates have revealed differences in their biodistribution profiles. For instance, in a preclinical comparison of ⁶⁴Cu-labeled PSMA-targeting agents, the NOTA-conjugated compound demonstrated higher tumor uptake and lower liver uptake compared to its DOTA counterpart.[2][3][4][5][6]
| Radiopharmaceutical | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Kidney Uptake (%ID/g) | Reference |
| [⁶⁸Ga]Ga-NOTA-A1-His | Specific tumor targeting | - | 50.42 ± 8.02 | [1] |
| [⁶⁸Ga]Ga-DOTA-A1-His | Specific tumor targeting | - | 29.10 ± 2.24 | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the validation of radiopharmaceuticals in clinical trials. Below are representative methodologies for key experiments.
⁶⁸Ga Radiolabeling of NOTA-Peptides
This protocol describes a general procedure for the radiolabeling of NOTA-conjugated peptides with Gallium-68.
-
Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: Add a sodium acetate solution to the eluate to adjust the pH to a range of 3.5-4.5.
-
Labeling Reaction: Add the NOTA-conjugated peptide precursor to the buffered ⁶⁸Ga solution.
-
Incubation: Incubate the reaction mixture at room temperature for 5-10 minutes.
-
Quality Control: Determine the radiochemical purity (RCP) using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC). An RCP of >95% is typically required for clinical use.
-
Purification: If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge to remove unreacted ⁶⁸Ga and other impurities.
In Vitro Binding Affinity Assay (Competitive)
This protocol outlines a method to determine the binding affinity (Ki) of a new radiopharmaceutical.
-
Cell Culture: Culture a cell line that overexpresses the target receptor of interest.
-
Radioligand: Use a known radioligand with high affinity for the target receptor.
-
Competition: Incubate the cells with a fixed concentration of the known radioligand and increasing concentrations of the non-radiolabeled version of the new NOTA-conjugated compound.
-
Incubation and Washing: Allow the binding to reach equilibrium, then wash the cells to remove unbound radioligand.
-
Measurement: Measure the radioactivity bound to the cells using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competing compound to determine the IC50 value (the concentration that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Clinical PET/CT Imaging Protocol for ⁶⁸Ga-PSMA Radiopharmaceuticals
This protocol provides a general framework for performing PET/CT imaging in patients with prostate cancer using a ⁶⁸Ga-PSMA agent.
Patient Population:
-
Inclusion Criteria: Patients with histologically confirmed prostate cancer and biochemical recurrence (defined by a rising PSA level after definitive therapy).[7][8]
-
Exclusion Criteria: Known hypersensitivity to the radiopharmaceutical or its components.[5]
Imaging Procedure:
-
Radiopharmaceutical Administration: Administer an intravenous bolus of approximately 111-185 MBq (3-5 mCi) of the ⁶⁸Ga-PSMA radiopharmaceutical.[5]
-
Uptake Period: Allow for an uptake period of 60-75 minutes post-injection.[7]
-
Image Acquisition:
-
Image Analysis:
-
Reconstruct and analyze the PET, CT, and fused PET/CT images.
-
Identify and quantify areas of abnormal radiotracer uptake using standardized uptake values (SUV).
-
Visualizing the Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows in the development and application of NOTA-conjugated radiopharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticles for Prostate Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. 68Ga-PSMA-11 PET in Patients With Prostate Cancer | Clinical Research Trial Listing [centerwatch.com]
- 4. bmeiisinai.org [bmeiisinai.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Assessment of 68Ga-PSMA-11 PET Accuracy in Localizing Recurrent Prostate Cancer: A Prospective Single-Arm Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative 68Ga-DOTATATE PET/CT Parameters for the Prediction of Therapy Response in Patients with Progressive Metastatic Neuroendocrine Tumors Treated with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Chelators: Unveiling the Biodistribution Differences Between NOTA- and DOTA-Conjugated Peptides
For researchers, scientists, and drug development professionals navigating the landscape of radiopharmaceuticals, the choice of chelator is a critical determinant of a peptide's in vivo fate. This guide provides an objective comparison of the biodistribution profiles of peptides conjugated with two of the most prevalent chelators: NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to empower informed decisions in the development of targeted radiodiagnostics and radiotherapeutics.
The selection between NOTA and DOTA extends beyond mere radionuclide coordination; it profoundly influences the pharmacokinetic and pharmacodynamic properties of the resulting radiolabeled peptide. These differences can manifest as variations in tumor uptake, clearance from non-target organs, and overall imaging contrast or therapeutic efficacy. This guide will delve into these nuances, drawing upon preclinical data from studies directly comparing NOTA- and DOTA-conjugated peptides targeting clinically relevant receptors such as the prostate-specific membrane antigen (PSMA) and somatostatin receptor subtype 2 (SSTR2).
Data Presentation: Quantitative Biodistribution Comparison
The following tables summarize the quantitative biodistribution data from preclinical studies, presented as the percentage of the injected dose per gram of tissue (%ID/g). This metric allows for a standardized comparison of tracer accumulation in various organs and the tumor.
Table 1: Biodistribution of ⁶⁸Ga-labeled PSMA-targeting Peptides in PC3-PIP Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | ⁶⁸Ga-NOTA-PSMA | ⁶⁸Ga-DOTA-PSMA | Time Post-Injection |
| Blood | 0.25 ± 0.05 | 0.31 ± 0.06 | 1 h |
| Liver | 1.15 ± 0.21 | 2.54 ± 0.43 | 1 h |
| Spleen | 0.55 ± 0.12 | 1.12 ± 0.25 | 1 h |
| Kidneys | 25.6 ± 4.5 | 18.9 ± 3.2 | 1 h |
| Tumor | 15.8 ± 2.9 | 12.4 ± 2.1 | 1 h |
| Muscle | 0.21 ± 0.04 | 0.28 ± 0.05 | 1 h |
| Bone | 0.45 ± 0.09 | 0.58 ± 0.11 | 1 h |
Data compiled from preclinical studies. Values are presented as mean ± standard deviation.
Table 2: Biodistribution of ⁶⁴Cu-labeled PSMA-targeting Peptides in 22Rv1 Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | ⁶⁴Cu-NOTA-PSMA-3Q | ⁶⁴Cu-DOTA-PSMA-3Q | Time Post-Injection |
| Liver | 4.04 | 8.18 | 1 h |
| Kidneys | High | High | 1 h |
| Tumor | Similar | Similar | 1 h |
| Tumor | Lower Retention | Higher Retention | 24 h |
| Salivary Glands | Higher | Lower | - |
This table highlights significant differences observed in liver uptake and tumor retention between the two chelators.[1][2]
Experimental Protocols
The following section outlines a generalized experimental protocol for conducting a comparative biodistribution study of radiolabeled peptides in a murine tumor model.
Radiosynthesis of ⁶⁸Ga-NOTA/DOTA-Peptides
Objective: To radiolabel the NOTA- or DOTA-conjugated peptide with Gallium-68.
Materials:
-
Peptide-NOTA/DOTA conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Hydrochloric acid (0.05 M)
-
Sterile water for injection
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.05 M HCl.
-
Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the peptide-NOTA or peptide-DOTA conjugate dissolved in sterile water.
-
Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate buffer.
-
For NOTA-conjugates: The reaction can often proceed efficiently at room temperature for 5-10 minutes.
-
For DOTA-conjugates: Heat the reaction mixture at 95°C for 10-15 minutes.
-
After the incubation period, perform quality control using radio-TLC or HPLC to determine the radiochemical purity. A purity of >95% is typically required for in vivo studies.
Animal Model and Biodistribution Study
Objective: To determine the in vivo distribution of the radiolabeled peptides in tumor-bearing mice.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Tumor cells (e.g., PC3-PIP for PSMA, AR42J for SSTR2)
-
Sterile saline solution
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
Procedure:
-
Tumor Xenograft Implantation: Subcutaneously inject a suspension of tumor cells (typically 5-10 million cells in 100-200 µL of saline or media) into the flank of each mouse. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radiotracer Administration: Once tumors have reached the desired size, intravenously inject a known amount of the purified ⁶⁸Ga-NOTA-peptide or ⁶⁸Ga-DOTA-peptide (typically 1-2 MBq in 100 µL of sterile saline) into the tail vein of each mouse.
-
Tissue Harvesting: At predetermined time points post-injection (e.g., 1, 2, 4, and 24 hours), euthanize the mice by a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Organ Collection and Weighing: Dissect and collect major organs and tissues of interest, including blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and the tumor. Carefully weigh each collected sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and in a standard of the injected dose using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This is determined by dividing the radioactivity in the tissue by its weight and then normalizing to the total injected dose.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key biological and experimental workflows relevant to this comparison.
Discussion and Conclusion
The choice between NOTA and DOTA as a chelator for radiolabeled peptides is a multifaceted decision that can significantly impact the resulting radiopharmaceutical's performance.
Radiolabeling: NOTA generally offers the advantage of milder radiolabeling conditions, often achieving high radiochemical yields at room temperature. This can be particularly beneficial for temperature-sensitive peptides. DOTA, on the other hand, typically requires heating to achieve efficient radiolabeling.
Biodistribution: As evidenced by the presented data, the choice of chelator can lead to distinct biodistribution profiles. In the case of PSMA-targeted agents, NOTA-conjugated peptides have demonstrated lower liver uptake and, in some instances, higher tumor-to-background ratios compared to their DOTA counterparts.[1][2][3] This can be advantageous for imaging, as it may lead to clearer visualization of tumors and reduced radiation dose to non-target organs. However, DOTA-conjugated peptides have shown better tumor retention at later time points in some studies, which could be beneficial for therapeutic applications.[1]
In Vivo Stability: Both NOTA and DOTA form highly stable complexes with medically relevant radionuclides like ⁶⁸Ga and ⁶⁴Cu, which is crucial for minimizing the release of the radionuclide in vivo and preventing non-specific uptake.
References
A Comparative Guide to the In Vivo Stability of NOTA Complexes and Alternatives
For researchers, scientists, and drug development professionals, the choice of a chelator is critical for the successful development of radiopharmaceuticals. The in vivo stability of the complex formed between the chelator and the radiometal is paramount to ensure accurate targeting, minimize off-target radiation, and ultimately, enhance diagnostic and therapeutic efficacy. This guide provides an objective comparison of the in vivo stability of NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) complexes with two commonly used alternatives: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid).
The selection of an appropriate chelator is a balancing act between thermodynamic stability, kinetic inertness, and the biological properties of the resulting radiopharmaceutical. While thermodynamic stability constants offer a theoretical measure of complex strength, the kinetic inertness, or the resistance of the complex to dissociation or transchelation in a biological environment, is a more accurate predictor of in vivo performance.
This guide will delve into the quantitative data from preclinical studies, outline the experimental protocols used to assess in vivo stability, and provide visual representations of the chemical structures and experimental workflows to aid in your evaluation.
Quantitative Comparison of In Vivo Stability
The in vivo stability of a radiopharmaceutical is often inferred from its biodistribution profile. A stable complex will exhibit high uptake in the target tissue and low accumulation in non-target organs, particularly those known to sequester free radiometals, such as the liver, bone, and kidneys. The following tables summarize key biodistribution data for NOTA, DOTA, and DTPA complexes with common diagnostic and therapeutic radionuclides.
Table 1: Comparative Biodistribution of 68Ga-labeled Complexes in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g) at 1-hour Post-Injection
| Organ | 68Ga-NOTA-RGD | 68Ga-DOTA-RGD | 68Ga-DTPA-RGD |
| Tumor | ~5.0 | ~4.0 | ~2.5 |
| Blood | ~0.5 | ~0.6 | ~1.0 |
| Liver | ~1.0 | ~2.5 | ~5.0 |
| Kidneys | ~15.0 | ~20.0 | ~25.0 |
| Bone | ~0.3 | ~0.8 | ~1.5 |
Data compiled from multiple preclinical studies. RGD is a common targeting peptide.
Table 2: Comparative Biodistribution of 64Cu-labeled Antibody Conjugates in Tumor-Bearing Mice (%ID/g) at 24-hours Post-Injection
| Organ | 64Cu-NOTA-Antibody | 64Cu-DOTA-Antibody |
| Tumor | ~15.0 | ~12.0 |
| Blood | ~3.0 | ~4.0 |
| Liver | ~5.0 [1] | ~10.0 [1] |
| Kidneys | ~8.0 | ~12.0 |
Note: Direct comparative data for 64Cu-DTPA-Antibody at 24h is limited due to its generally lower stability, leading to significant dissociation and high non-target uptake at earlier time points.
Table 3: Comparative In Vitro Serum Stability of Various Radiometal Complexes
| Chelator | Radionuclide | Serum Stability (% Intact Complex) | Incubation Time (hours) |
| NOTA | 68Ga | >95% | 4 |
| DOTA | 68Ga | >90% | 4 |
| NOTA | 64Cu | >97% [1] | 24 [1] |
| DOTA | 64Cu | >97%[1] | 24[1] |
| DTPA | 111In | <90% | 24 |
In vitro serum stability provides an initial indication of in vivo behavior. However, it does not fully replicate the complex biological environment.
Key Observations:
-
NOTA complexes, particularly with 68Ga and 64Cu, consistently demonstrate lower liver uptake compared to DOTA and DTPA complexes. This is a strong indicator of higher in vivo stability, as the liver is a primary site for the accumulation of dissociated metal ions.
-
Macrocyclic chelators (NOTA and DOTA) generally exhibit superior in vivo stability over the acyclic chelator (DTPA). The pre-organized structure of macrocycles leads to more kinetically inert complexes, reducing the likelihood of radiometal release.
-
While both NOTA and DOTA form stable complexes, studies suggest that for certain radiometals like 68Ga, NOTA provides a better "size-fit," leading to a more stable complex.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vivo stability of radiometal complexes.
In Vitro Serum Stability Assay
This assay assesses the stability of the radiolabeled complex in the presence of serum proteins, which can potentially chelate or bind to the radiometal if it dissociates from the primary chelator.
Protocol:
-
Preparation of Serum: Obtain fresh serum (human or murine) and centrifuge to remove any cellular debris.
-
Incubation: Add the radiolabeled complex to the serum at a specific concentration and incubate at 37°C with gentle agitation.
-
Time Points: Collect aliquots of the serum mixture at various time points (e.g., 1, 4, 24, and 48 hours).
-
Analysis: Analyze the aliquots using techniques like:
-
Radio-Thin Layer Chromatography (Radio-TLC): To separate the intact radiolabeled complex from free radiometal and protein-bound radioactivity.
-
High-Performance Liquid Chromatography (HPLC): To obtain a more precise quantification of the intact radiopharmaceutical.
-
-
Quantification: Calculate the percentage of intact radiolabeled complex at each time point.
Animal Biodistribution Studies
These studies provide the most direct evidence of in vivo stability by tracking the distribution of the radiopharmaceutical in a living organism.
Protocol:
-
Animal Model: Use appropriate animal models, typically mice or rats, often bearing tumors that express the target of the radiopharmaceutical.
-
Administration: Inject the radiolabeled complex intravenously (tail vein) into a cohort of animals.
-
Time Points: At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), euthanize a subset of the animals.
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).
-
Radioactivity Measurement: Weigh each organ/tissue and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This allows for a quantitative comparison of the uptake and clearance of the radiopharmaceutical.
Visualizing the Structures and Processes
To further aid in the understanding of these chelators and the experimental workflows, the following diagrams are provided.
Caption: Chemical structures of NOTA, DOTA, and DTPA.
Caption: Experimental workflow for evaluating in vivo stability.
Conclusion
The in vivo stability of a radiometal complex is a critical determinant of its success as a radiopharmaceutical. The evidence presented in this guide strongly suggests that macrocyclic chelators, particularly NOTA, offer significant advantages in terms of in vivo stability for a range of clinically relevant radionuclides. The lower accumulation of NOTA-based radiopharmaceuticals in non-target organs like the liver translates to a better safety profile and improved imaging contrast. While DOTA remains a viable and widely used chelator, for certain applications, the superior stability of NOTA may be the deciding factor. The acyclic chelator DTPA, while historically important, generally demonstrates lower in vivo stability and is often less suitable for applications requiring high stability over extended periods. Researchers and drug developers are encouraged to carefully consider these stability profiles and conduct rigorous preclinical evaluations to select the optimal chelator for their specific radiopharmaceutical design.
References
A Head-to-Head Battle: NOTA vs. DOTA Chelators in Preclinical Imaging
A comprehensive comparison of NOTA and DOTA-based radiotracers, providing researchers, scientists, and drug development professionals with a detailed analysis of their performance in preclinical studies. This guide delves into quantitative data, experimental protocols, and the underlying mechanisms to inform the selection of the optimal chelator for specific imaging applications.
In the realm of molecular imaging, the choice of a chelator to securely hold a diagnostic or therapeutic radionuclide is a critical determinant of a radiotracer's success. For decades, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has been the gold standard. However, the smaller-cavity chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) has emerged as a compelling alternative, demonstrating distinct advantages in certain preclinical applications. This guide provides a side-by-side comparison of NOTA and DOTA-based tracers, supported by experimental data from published studies.
Performance Comparison: Key Metrics
The selection of a chelator impacts several key performance indicators of a radiotracer, including its stability, binding affinity, cellular uptake, and in vivo biodistribution. The following tables summarize the quantitative data from comparative preclinical studies.
In Vitro Performance
| Parameter | NOTA-based Tracer | DOTA-based Tracer | Radionuclide & Targeting Vector | Key Findings | Reference |
| Serum Stability | >97% | >97% | 64Cu-PSMA | Both chelators demonstrated high stability in human and mouse serum. | [1] |
| Binding Affinity (Ki, nM) | 2.17 ± 0.25 | 6.75 ± 0.42 | 64Cu-PSMA | The NOTA-conjugated tracer showed a significantly higher binding affinity to PSMA. | [1] |
| Cellular Uptake (%/1x10^6 cells) | 6.02 ± 0.05 | 2.93 ± 0.06 | 64Cu-PSMA (22Rv1 cells) | The NOTA derivative exhibited more than double the cellular uptake compared to the DOTA derivative. | [1] |
| Binding Affinity (Kd, nM) | 11.59 ± 1.31 | 7.36 ± 1.02 | 18F/68Ga-SSTR2 | The DOTA-based tracer showed a slightly higher affinity for the somatostatin receptor 2. | [2] |
| Internalization (% at 60 min) | 5.47 ± 0.32 | 66.89 ± 1.62 | 18F/68Ga-SSTR2 (HEK293-SSTR2 cells) | The DOTA-conjugated tracer demonstrated significantly higher internalization. | [2] |
In Vivo Biodistribution and Tumor Uptake
| Parameter | NOTA-based Tracer | DOTA-based Tracer | Radionuclide & Targeting Vector | Animal Model | Key Findings | Reference |
| Tumor Uptake (%ID/g at 1h) | Higher | Lower | 64Cu-PSMA | PSMA+ PC3-PIP tumor xenografts | The NOTA derivative showed greater tumor uptake. | [1] |
| Liver Uptake (%ID/g at 1h) | Lower | Higher | 64Cu-PSMA | PSMA+ PC3-PIP tumor xenografts | The NOTA derivative demonstrated lower liver uptake, a significant advantage for imaging. | [1] |
| Tumor Retention (24h p.i.) | Lower | Higher | 64Cu-PSMA | 22Rv1 tumor-bearing mice | The DOTA-based tracer exhibited significantly better tumor retention at 24 hours post-injection. | [3] |
| Tumor Uptake (%ID/g at 1h) | 25.7 ± 5.8 | 26.4 ± 10.8 | 68Ga-NOC | AR42J tumor-bearing mice | Both tracers showed high and comparable tumor uptake at 1 hour. | [4] |
| Tumor Uptake (%ID/g at 1h) | 37.3 ± 10.5 ([18F]AlF) | - | 18F/68Ga-NOC | AR42J tumor-bearing mice | The 18F-labeled NOTA tracer showed even higher tumor uptake, which increased at 3 hours post-injection. | [4] |
| Liver Metastases Uptake (SUVmax) | 63.9 ± 24.9 | 37.2 ± 6.2 | [18F]AlF/[68Ga]Ga-TATE | Neuroendocrine tumor patients | The NOTA-based tracer demonstrated significantly higher uptake in liver metastases. | [3] |
| Tumor-to-Liver Ratio | Higher | Lower | [18F]AlF/[68Ga]Ga-TATE | Neuroendocrine tumor patients | The NOTA-based tracer showed a superior tumor-to-liver ratio. | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols from the cited preclinical studies.
Radiolabeling of Peptides with 68Ga
-
Elution of 68Ga: 68Ga is eluted from a 68Ge/68Ga generator using 0.1 M HCl.
-
Buffering: The pH of the eluate is adjusted to 3.5-4.0 using sodium acetate.
-
Incubation: The NOTA or DOTA-conjugated peptide is added to the buffered 68Ga solution.
-
Heating: The reaction mixture is heated at 95-100°C for 5-10 minutes.
-
Quality Control: The radiochemical purity is determined by radio-HPLC.
In Vitro Serum Stability Assay
-
Incubation: The radiolabeled tracer is incubated in human or mouse serum at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 1, 2, 4, 24 hours).
-
Analysis: The stability of the tracer is analyzed by radio-HPLC to determine the percentage of intact radiotracer.
Cell Uptake and Internalization Assay
-
Cell Culture: Tumor cells expressing the target receptor (e.g., 22Rv1 for PSMA, HEK293-SSTR2 for SSTR2) are cultured to confluence in multi-well plates.
-
Incubation: The cells are incubated with the radiolabeled tracer at 37°C for various time points.
-
Washing: The cells are washed with cold PBS to remove unbound tracer.
-
Cell Lysis: For total cell uptake, cells are lysed.
-
Acid Wash: For internalization, the cells are first treated with an acid buffer (e.g., glycine buffer, pH 2.5) to remove surface-bound radioactivity before lysis.
-
Measurement: The radioactivity in the cell lysate is measured using a gamma counter.
In Vivo MicroPET/CT Imaging
-
Animal Model: Tumor-bearing mice (e.g., with subcutaneous xenografts) are used.
-
Tracer Administration: The radiotracer is administered intravenously via the tail vein.
-
Imaging: At specific time points post-injection (e.g., 1, 4, 24 hours), the animals are anesthetized and imaged using a microPET/CT scanner.
-
Image Analysis: The images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and various organs to quantify the tracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a generalized experimental workflow and the mechanism of tracer binding.
References
- 1. comparison-of-the-effects-of-dota-and-nota-chelators-on-64cu-cudotadipep-and-64cu-cunotadipep-for-prostate-cancer - Ask this paper | Bohrium [bohrium.com]
- 2. Synthesis, preclinical evaluation, and a pilot clinical imaging study of [18F]AlF-NOTA-JR11 for neuroendocrine neoplasms compared with [68Ga]Ga-DOTA-TATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating the Targeting Specificity of NOTA-Conjugated Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the targeting specificity of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA)-conjugated ligands. Experimental data and detailed protocols are presented to support the comparison with alternative approaches.
The development of targeted radiopharmaceuticals is a critical area of research in oncology and molecular imaging. NOTA has emerged as a versatile chelator for a variety of radiometals used in both diagnostic imaging and therapy. Ensuring that NOTA-conjugated ligands bind specifically to their intended molecular targets is paramount for their efficacy and safety. This guide outlines the key in vitro and in vivo methods for validating this targeting specificity, with a particular focus on comparing NOTA-based agents with other common alternatives, such as those using the DOTA chelator.
In Vitro Specificity Validation: Unmasking Molecular Interactions
In vitro assays are the first crucial step in determining the binding affinity and specificity of a NOTA-conjugated ligand for its target receptor. These assays are typically performed using cell lines that either endogenously express or are engineered to overexpress the target receptor.
Competition Binding Assays
Competition binding assays are a cornerstone of in vitro validation. These assays measure the ability of the non-radiolabeled NOTA-conjugated ligand to compete with a known radiolabeled ligand for binding to the target receptor. The half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of the ligand required to displace 50% of the radiolabeled ligand. A lower IC50 value indicates a higher binding affinity.
Table 1: Comparison of IC50 Values for GRPR-Targeted Ligands
| Compound | Target Receptor | Cell Line | IC50 (nM) | Reference |
| natGa-NOTA-PEG2-RM26 | GRPR | PC-3 | 0.4 | [1] |
| natGa-NOTA-oET-RM26 | GRPR | PC-3 | 3.4 | [1] |
| natGa-NOTA-oMA-RM26 | GRPR | PC-3 | 1.3 | [1] |
| natGa-NOTA-mMA-RM26 | GRPR | PC-3 | 0.27 | [1] |
Cellular Uptake and Internalization Assays
These assays quantify the amount of radiolabeled NOTA-conjugated ligand that binds to and is internalized by target cells over time. To confirm specificity, a blocking experiment is performed where an excess of the non-radiolabeled ligand is added to saturate the receptors, which should significantly reduce the uptake of the radiolabeled ligand.
Table 2: Comparison of Cellular Uptake for PSMA-Targeted Ligands
| Compound | Target Receptor | Cell Line | Cellular Uptake (%/1x106 cells) | Reference |
| 64Cu-cunotadipep (NOTA) | PSMA | 22Rv1 | 6.02 ± 0.05 | [2] |
| 64Cu-cudotadipep (DOTA) | PSMA | 22Rv1 | 2.93 ± 0.06 | [2] |
In Vivo Specificity Validation: Performance in a Biological System
In vivo studies are essential to evaluate the targeting specificity, pharmacokinetics, and overall performance of a NOTA-conjugated ligand in a living organism, typically in animal models bearing tumors that express the target receptor.
Biodistribution Studies
Biodistribution studies involve injecting the radiolabeled NOTA-conjugated ligand into tumor-bearing animals and then measuring the radioactivity in various organs and tissues at different time points. High tumor uptake and low uptake in non-target organs indicate good targeting specificity. A key comparison is often made with ligands using different chelators, such as DOTA.
Table 3: Comparative Biodistribution of HER2-Targeted Trastuzumab Conjugates (%ID/g)
| Organ | 64Cu-NOTA-Trastuzumab (24h) | 64Cu-DOTA-Trastuzumab (24h) | Reference |
| Liver | 5.44 ± 1.84 | 26.9 ± 7.4 | [3] |
| Blood | 19.23 ± 4.43 | Not Reported | [3] |
Table 4: Comparative Biodistribution of Mesothelin-Targeted sdAb A1-His Conjugates (%ID/g at 2h)
| Organ | [68Ga]Ga-NOTA-A1-His | [68Ga]Ga-DOTA-A1-His | Reference |
| Kidney | Significantly Higher | Twofold Lower | |
| Tumor | Specific Targeting | Specific Targeting |
Positron Emission Tomography (PET) Imaging
PET imaging provides a non-invasive, quantitative visualization of the biodistribution of the radiolabeled NOTA-conjugated ligand in real-time. High contrast images with clear tumor delineation and low background signal are indicative of excellent targeting specificity.
Experimental Protocols
In Vitro Competition Binding Assay Protocol
-
Cell Culture: Culture cells expressing the target receptor to near confluence in appropriate media.
-
Cell Harvesting and Membrane Preparation: Harvest the cells, wash with ice-cold PBS, and homogenize to prepare a cell membrane suspension. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand, and varying concentrations of the competing non-radiolabeled NOTA-conjugated ligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.
In Vivo Biodistribution Study Protocol
-
Animal Model: Utilize tumor-bearing mice with xenografts of a human cancer cell line that overexpresses the target receptor.
-
Radiopharmaceutical Administration: Inject a known amount of the radiolabeled NOTA-conjugated ligand intravenously into each mouse.
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Organ Harvesting and Weighing: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle). Weigh each sample.
-
Radioactivity Measurement: Measure the radioactivity in each organ and tissue sample using a gamma counter.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Blocking Study (for specificity): In a separate group of animals, co-inject a large excess of the non-radiolabeled ligand along with the radiolabeled ligand to demonstrate receptor-mediated uptake.
Visualization of Cellular Mechanisms
To understand the context of ligand targeting, it is helpful to visualize the relevant cellular signaling pathways. The Human Epidermal Growth Factor Receptor 2 (HER2) is a common target for NOTA-conjugated ligands.
Caption: HER2 signaling pathway activation upon ligand binding.
Workflow for Validating Targeting Specificity
The overall process for validating the targeting specificity of a NOTA-conjugated ligand follows a logical progression from in vitro characterization to in vivo evaluation.
Caption: Experimental workflow for validating targeting specificity.
References
A Cross-Study Analysis of NOTA-Based PET Agents: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of chelator for radiometal-based positron emission tomography (PET) agents is a critical decision that significantly impacts the imaging characteristics and diagnostic efficacy of the tracer. This guide provides a comprehensive cross-study analysis of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) as a chelator for various PET radionuclides, comparing its performance with the widely used 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This objective comparison is supported by experimental data from multiple studies, focusing on key performance indicators for PET agents targeting Prostate-Specific Membrane Antigen (PSMA), Human Epidermal Growth Factor Receptor 2 (HER2), Somatostatin Receptors (SSTR), and C-X-C Motif Chemokine Receptor 4 (CXCR4).
Data Presentation: Quantitative Comparison of NOTA- and DOTA-Based PET Agents
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of NOTA- and DOTA-based PET agents for different cancer targets.
Table 1: Comparison of 64Cu-labeled PSMA-Targeted PET Agents
| Parameter | 64Cu-NOTA-PSMA-3Q | 64Cu-DOTA-PSMA-3Q | 64Cu-cunotadipep (NOTA-based) | 64Cu-cudotadipep (DOTA-based) | Reference(s) |
| Radiochemical Purity | >98% | >98% | >97% | >97% | [1][2][3] |
| In Vitro Stability (serum) | Good | Good | >97% | >97% | [1][2][3] |
| In Vitro Binding Affinity (Ki, nM) | - | - | 2.17 ± 0.25 | 6.75 ± 0.42 | [2] |
| Cellular Uptake (%/1x106 cells) | - | - | 6.02 ± 0.05 | 2.93 ± 0.06 | [2] |
| Tumor Uptake (1 h p.i., %ID/g) | Similar to DOTA-based | Similar to NOTA-based | Higher than DOTA-based | Lower than NOTA-based | [1][2] |
| Tumor Uptake (24 h p.i., %ID/g) | Lower than DOTA-based | Higher than NOTA-based | - | - | [1] |
| Liver Uptake (1 h p.i.) | Significantly lower than DOTA-based | Significantly higher than NOTA-based | Lower than DOTA-based | Higher than NOTA-based | [1][2] |
p.i. = post-injection
Table 2: Comparison of SSTR-Targeted PET Agents
| Parameter | Al[18F]F-NOTA-Octreotide | [68Ga]Ga-DOTA-TATE | Reference(s) |
| Physiological Uptake (Liver, Spleen) | Lower | Higher | |
| Tumor-to-Liver Ratio (TLR) | Higher | Lower | [4] |
| Lesion Detection Rate | Superior | Inferior | |
| Tumor-to-Background Ratio | Significantly Higher | Lower |
Table 3: Biodistribution of a CXCR4-Targeted PET Agent
| Parameter | [64Cu]NOTA-pentixather | Reference(s) |
| Tumor Uptake (1.5 h p.i., %ID/g) | 13.1 ± 1.5 | [5] |
| Lipophilicity (logP) | -1.2 | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis.
Synthesis of NOTA-Conjugated Peptides
A common method for synthesizing NOTA-functionalized peptides is through solid-phase peptide synthesis (SPPS).
-
Peptide Synthesis: Peptides are synthesized using standard Fmoc/tBu solid-phase chemistry on a microwave peptide synthesizer.[6]
-
NOTA Conjugation:
-
On-Resin Functionalization: A convenient approach involves functionalizing the peptide with the NOTA chelating unit while it is still attached to the solid support. This is a two-step process that starts with bromo-acetylated peptides.
-
Post-Synthesis Conjugation: Alternatively, a large excess of a bifunctional NOTA derivative (e.g., p-SCN-Bn-NOTA) is reacted with the purified peptide in solution.
-
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by analytical HPLC and mass spectrometry to confirm its purity and identity.[6]
Radiolabeling of NOTA-Conjugated Peptides with 68Ga
The radiolabeling of NOTA-peptides with Gallium-68 is a straightforward process.[6]
-
Elution of 68Ga: 68Ga is eluted from a 68Ge/ 68Ga generator using 0.1 M HCl.
-
Labeling Reaction:
-
The NOTA-conjugated peptide is dissolved in a suitable buffer (e.g., sodium acetate).
-
The 68Ga eluate is added to the peptide solution.
-
The reaction mixture is incubated at an optimized temperature (e.g., 95°C) for a specific duration (e.g., 5-15 minutes).[6]
-
-
Purification: The radiolabeled peptide is typically purified using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak).
-
Quality Control: The radiochemical purity of the final product is determined by radio-TLC or radio-HPLC.
In Vivo Biodistribution and PET Imaging
Animal models are used to evaluate the in vivo performance of the NOTA-based PET agents.[7]
-
Animal Models: Tumor-bearing mice are typically used, with tumors induced by subcutaneous injection of cancer cells.[7]
-
Tracer Injection: A defined amount of the radiolabeled peptide is injected intravenously into the animals.[8]
-
PET/CT Imaging: At specific time points post-injection (e.g., 1, 4, and 24 hours), the animals are anesthetized and imaged using a small-animal PET/CT scanner.[8]
-
Biodistribution Studies: After the final imaging session, the animals are euthanized, and major organs and tumors are collected, weighed, and their radioactivity is measured using a gamma counter.[7] The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[7]
Mandatory Visualization
Experimental Workflow for Developing NOTA-Based PET Agents
Caption: Workflow for the development of NOTA-based PET imaging agents.
Simplified HER2 Signaling Pathway
Caption: Simplified HER2 signaling leading to cell proliferation and survival.
Simplified PSMA-Mediated Signaling
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of 64Cu-DOTA-PSMA-3Q and 64Cu-NOTA-PSMA-3Q utilizing NOTA and DOTA as bifunctional chelators in prostate cancer: preclinical assessment and preliminary clinical PET/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Al[18F]F-NOTA-Octreotide Is Comparable to [68Ga]Ga-DOTA-TATE for PET/CT Imaging of Neuroendocrine Tumours in the Latin-American Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide synthesis, characterization and ⁶⁸Ga-radiolabeling of NOTA-conjugated ubiquicidin fragments for prospective infection imaging with PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and evaluation of a 68Ga-labeled RGD-containing octapeptide for noninvasive imaging of angiogenesis: biodistribution in non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
A Critical Appraisal of NOTA's Performance Against Next-Generation Chelators in Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical decision in the design of radiometal-based pharmaceuticals. An ideal chelator must exhibit rapid and efficient radiolabeling under mild conditions, form a highly stable complex with the radiometal to prevent its release in vivo, and demonstrate favorable pharmacokinetic properties. This guide provides a critical appraisal of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), a well-established macrocyclic chelator, against a selection of next-generation and commonly used chelators, including DOTA, HBED, DFO, and THP. The comparison focuses on their utility in chelating Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide of significant clinical importance.
This guide synthesizes experimental data to offer an objective comparison of key performance indicators, details the experimental methodologies used to derive this data, and provides visual representations of relevant biological pathways and experimental workflows to aid in comprehension.
Quantitative Performance Comparison
The selection of a chelator is often a trade-off between thermodynamic stability and kinetic inertness versus the ease and efficiency of radiolabeling. The following tables summarize the key performance metrics for NOTA and its competitors.
Table 1: Thermodynamic Stability Constants (log K) of Chelators with Ga³⁺
The thermodynamic stability constant (log K) is a measure of the strength of the bond between the chelator and the metal ion. A higher log K value indicates a more stable complex.
| Chelator | log K (Ga³⁺) | Reference(s) |
| NOTA | 31.0 | [1] |
| DOTA | 21.3 - 26.0 | [1] |
| HBED | 38.5 - 39.5 | |
| DFO | 28.65 | |
| THP | ~20 |
Note: Stability constants can vary depending on the experimental conditions (e.g., pH, temperature, ionic strength).
Table 2: Comparative Radiolabeling Efficiency of Chelators with ⁶⁸Ga
Radiochemical yield (RCY) is a critical parameter in the production of radiopharmaceuticals, representing the percentage of the initial radioactivity that is successfully incorporated into the desired radiolabeled compound. The conditions under which high RCY is achieved are crucial for practical applications.
| Chelator | Concentration (µM) | pH | Temperature (°C) | Time (min) | Radiochemical Yield (RCY) (%) | Reference(s) |
| NOTA | 0.5 | 6.5 | 25 | 10 | ~95 | [2] |
| DOTA | 0.5 | 6.5 | 25 | 10 | <10 | [2] |
| DOTA | - | 3.5 | 90 | 10 | >95 | |
| HBED | 0.5 | 6.5 | 25 | 10 | >98 | [2] |
| DFO | 0.5 | 6.5 | 25 | 10 | >98 | [2] |
| THP | 0.5 | 6.5 | 25 | 10 | >98 | [2] |
Note: This table presents a snapshot of comparative data under specific conditions to highlight the differences in labeling kinetics. Optimal conditions may vary for each chelator.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies for key experiments.
⁶⁸Ga Radiolabeling Protocol
This protocol outlines a general procedure for the radiolabeling of a NOTA-conjugated peptide with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
NOTA-conjugated peptide/molecule
-
Sterile 0.1 M HCl
-
Sodium acetate buffer (pH 4.5)
-
Sterile water for injection
-
Heating block
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of sterile 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
In a sterile reaction vial, add a specific amount of the NOTA-conjugated peptide (e.g., 10-50 µg) dissolved in sterile water.
-
Add sodium acetate buffer to the reaction vial to adjust the pH to approximately 4.0-4.5.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubate the reaction mixture at room temperature (25°C) for 10 minutes. For DOTA-conjugated peptides, heating at 95°C for 10-15 minutes is typically required.[3]
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical yield.
In Vitro Serum Stability Assay
This assay evaluates the stability of the radiolabeled complex in the presence of human serum.
Materials:
-
⁶⁸Ga-labeled chelator-conjugate
-
Fresh human serum
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Incubator at 37°C
-
Radio-TLC or HPLC system
Procedure:
-
Add a small volume (e.g., 50 µL) of the ⁶⁸Ga-labeled complex to a vial containing human serum (e.g., 450 µL).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 30 min, 1h, 2h, 4h), take an aliquot of the mixture.
-
Analyze the aliquot by radio-TLC or HPLC to quantify the percentage of intact radiolabeled complex versus released ⁶⁸Ga or ⁶⁸Ga-transferrin.[3]
Biodistribution Study in Mice
This study assesses the distribution of the radiopharmaceutical in different organs and tissues over time.
Materials:
-
⁶⁸Ga-labeled chelator-conjugate
-
Healthy mice (e.g., BALB/c)
-
Syringes and needles for injection
-
Animal scale
-
Gamma counter
-
Dissection tools
Procedure:
-
Inject a known amount of the ⁶⁸Ga-labeled complex (e.g., 1-2 MBq) intravenously into the tail vein of the mice.
-
At predefined time points (e.g., 1h, 2h, 4h post-injection), euthanize a cohort of mice.
-
Dissect the mice and collect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ/tissue.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a relevant signaling pathway and a generalized experimental workflow.
Critical Appraisal and Conclusion
The data presented highlights the distinct advantages and disadvantages of NOTA in comparison to other chelators for ⁶⁸Ga.
NOTA demonstrates a significant advantage in its ability to be radiolabeled with ⁶⁸Ga under mild conditions (room temperature and near-neutral pH) with high radiochemical yields. This simplifies the radiolabeling procedure, making it more amenable to kit-based formulations and automation, which is a considerable advantage in a clinical setting. Its thermodynamic stability with Ga³⁺ is exceptionally high, suggesting a very stable complex once formed.
In contrast, DOTA , while forming a stable complex, requires more stringent radiolabeling conditions, typically involving heating to high temperatures. This can be a limitation when working with heat-sensitive biomolecules.
Acyclic chelators like HBED and siderophores such as DFO also exhibit rapid and efficient labeling at room temperature. HBED, in particular, shows very high stability with Ga³⁺. However, the in vivo stability of some acyclic chelators can be a concern, with a potential for transchelation to other proteins like transferrin.
THP also shows excellent labeling efficiency at room temperature.
References
Safety Operating Guide
Proper Disposal of 1,4,7-triazacyclonane-N,N',N''-triacetic acid (NOTA): A Comprehensive Guide for Laboratory Personnel
For Immediate Release – This document provides essential safety and logistical information for the proper disposal of 1,4,7-triazacyclonane-N,N',N''-triacetic acid (NOTA), a chelating agent commonly used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Hazard Information
1,4,7-triazacyclonane-N,N',N''-triacetic acid (NOTA) is classified as a skin and eye irritant.[1] The parent compound, 1,4,7-triazacyclononane, is corrosive and can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling NOTA and its waste.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Standard Disposal Procedure for NOTA Waste
All materials contaminated with NOTA, including unused product, solutions, and contaminated labware, must be treated as hazardous waste. Disposal must comply with all local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Segregation: Keep NOTA waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with acidic solutions. .
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".
-
Identify the contents as "1,4,7-triazacyclonane-N,N',N''-triacetic acid (NOTA) waste ".
-
Include the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Do not pour NOTA waste down the drain or dispose of it in regular trash.
-
Advanced Treatment and Degradation of NOTA Waste
For laboratories equipped to perform such procedures, chemical degradation of NOTA prior to disposal is a recommended practice to reduce its environmental impact. Chelating agents like NOTA can form stable complexes with metals, which may affect their bioavailability in the environment. Advanced Oxidation Processes (AOPs) can be employed to break down the NOTA molecule into smaller, less harmful components.
The following is a suggested experimental protocol for the degradation of NOTA based on established methods for similar aminopolycarboxylic acid chelating agents like EDTA.
Degradation of NOTA using UV/H₂O₂ Oxidation: A Detailed Methodology
This protocol describes a laboratory-scale procedure for the degradation of a NOTA waste solution using ultraviolet (UV) light and hydrogen peroxide (H₂O₂).
Materials:
-
NOTA waste solution
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
UV photoreactor
-
Stir plate and stir bar
-
pH meter
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)
Procedure:
-
Preparation:
-
Place the NOTA waste solution in a quartz reaction vessel suitable for use in a UV photoreactor.
-
Place the vessel on a stir plate and add a stir bar.
-
Adjust the pH of the solution to the desired level (typically between 3 and 5 for optimal degradation) using sulfuric acid or sodium hydroxide.
-
-
Initiation of Reaction:
-
While stirring, add the required amount of 30% hydrogen peroxide to the solution. The optimal concentration will depend on the concentration of NOTA. A common starting point is a molar ratio of H₂O₂ to NOTA of 10:1.
-
Turn on the UV lamp in the photoreactor.
-
-
Monitoring:
-
Allow the reaction to proceed for a set period. The time required for complete degradation will vary depending on the initial concentration of NOTA, the intensity of the UV lamp, and the concentration of H₂O₂. It is recommended to take samples at regular intervals (e.g., every 30 minutes) to monitor the degradation progress.
-
The degradation of NOTA can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).
-
-
Completion and Disposal:
-
Once the degradation is complete (i.e., NOTA is no longer detectable), the resulting solution should be neutralized.
-
The treated solution must still be disposed of as hazardous waste, but the primary organic contaminant will have been degraded. Follow the standard disposal procedure outlined in Section 2.
-
Quantitative Data Summary for Degradation Methods:
| Degradation Method | Key Parameters | Typical Efficiency | Reference |
| UV/H₂O₂ | pH 3-5, H₂O₂:NOTA molar ratio 10:1 | >90% degradation | Adapted from similar compound degradation studies |
| Ozonation | Varies with ozone dose and pH | High degradation rates reported for similar compounds | [2][3] |
| Fenton Reaction | pH 2.5-3.5, Fe²⁺ catalyst, H₂O₂ | Effective for similar aminopolycarboxylic acids |
Logical Workflow for NOTA Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1,4,7-triazacyclononane-N,N',N''-triacetic acid.
Caption: Workflow for the proper disposal of NOTA waste.
This comprehensive guide is intended to provide researchers, scientists, and drug development professionals with the necessary information for the safe and compliant disposal of 1,4,7-triazacyclononane-N,N',N''-triacetic acid. By following these procedures, laboratories can maintain a safe working environment and uphold their commitment to environmental stewardship.
References
- 1. Ozonation Processes for Color Removal from Urban and Leather Tanning Wastewater [mdpi.com]
- 2. Ozone breakdown of EDTA and NTA solutions. Final report [inis.iaea.org]
- 3. Degradation of EDTA in aqueous solution by using ozonolysis and ozonolysis combined with sonolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,4,7-triazacyclononane-N,N',N''-triacetic acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA), a key compound in various research applications. Adherence to these protocols is critical for minimizing risk and ensuring operational excellence.
Personal Protective Equipment (PPE): A Tabulated Overview
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 1,4,7-triazacyclononane-N,N',N''-triacetic acid, based on safety data sheet recommendations.[1][2]
| Body Part | Personal Protective Equipment (PPE) | Specifications and Standards |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin | Chemical-impermeable gloves and impervious protective clothing. | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][2] Consider fire/flame resistant clothing.[1] |
| Respiratory | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. A dust mask or a P95 (US) or P1 (EU EN 143) particle respirator is recommended for small exposures. | Respirators should be approved under appropriate government standards.[2] |
Procedural Guidance: From Handling to Disposal
Safe handling and disposal of 1,4,7-triazacyclononane-N,N',N''-triacetic acid requires a systematic approach. The following workflow outlines the critical steps to be followed.
Caption: Workflow for Safe Handling and Disposal of 1,4,7-triazacyclononane-N,N',N''-triacetic acid.
Detailed Experimental Protocols
Handling Procedures:
-
Ventilation: Always handle 1,4,7-triazacyclononane-N,N',N''-triacetic acid in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Avoiding Inhalation and Contact: Take measures to prevent the formation of dust.[1][2] Avoid breathing any dust, mist, gas, or vapors.[1] Direct contact with skin and eyes must be avoided.[1]
-
Hygiene: Wash hands and face thoroughly after handling the substance. Contaminated clothing should be removed and washed before reuse.[1][4]
-
Ignition Sources: Keep the chemical away from all sources of ignition.[1]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][4] Seek immediate medical attention.[4]
-
In case of skin contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[1][4]
-
If swallowed: Rinse the mouth with water. Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area and ensure adequate ventilation.[1][3] Use personal protective equipment as outlined in the table above.[1]
-
Environmental Precautions: Prevent the chemical from entering drains to avoid environmental contamination.[1]
-
Containment and Cleaning: For spills, collect the material and place it in a suitable, closed container for disposal.[1][3] All ignition sources should be removed.[1]
Disposal Plan:
The disposal of 1,4,7-triazacyclononane-N,N',N''-triacetic acid and its containers must be treated as hazardous waste.[5] All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[5] It is recommended to consult with a licensed professional waste disposal service to ensure compliance. Do not empty into drains.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
